3-Ethynylimidazo[1,2-b]pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-ethynylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHSFQVMLAURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2N1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676599 | |
| Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943320-61-4 | |
| Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943320-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynylimidazo(1,2-b)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943320614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ETHYNYLIMIDAZO(1,2-B)PYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDU6N6N3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Ethynylimidazo[1,2-b]pyridazine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Ethynylimidazo[1,2-b]pyridazine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry and drug development. We will delve into its core chemical properties, synthetic methodologies, reactivity, and critical applications, with a focus on providing actionable insights for researchers and scientists.
Introduction: A Privileged Scaffold with a Versatile Handle
This compound is a fused heterocyclic system featuring an imidazole ring merged with a pyridazine ring.[1] This core structure, known as imidazo[1,2-b]pyridazine, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[2][3] The true synthetic power of this molecule, however, lies in the ethynyl (-C≡CH) group at the 3-position. This terminal alkyne serves as a highly versatile chemical handle, enabling a multitude of coupling and functionalization reactions.
Its most prominent role is as a crucial intermediate in the synthesis of Ponatinib (AP24534), a potent, orally active pan-inhibitor of the BCR-ABL kinase, which is used to treat chronic myeloid leukemia (CML), including cases with the challenging T315I "gatekeeper" mutation.[2][4][5] The ethynyl group in the parent molecule becomes a rigid and effective linker connecting the heterocyclic core to another part of the final drug, a strategy central to its high efficacy.[5] This guide will explore the fundamental chemistry that makes such applications possible.
Core Physicochemical and Structural Properties
The physical and chemical properties of this compound are foundational to its handling, reactivity, and application in synthesis. These properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 943320-61-4 | [6] |
| Molecular Formula | C₈H₅N₃ | [6][7] |
| Molecular Weight | 143.15 g/mol | [6][7][8] |
| Appearance | Light yellow to off-white solid | [8] |
| Melting Point | Approximately 120-130°C | [8] |
| Solubility | Limited solubility in water; soluble in organic solvents such as DMSO, ethanol, and acetone. | [8] |
| Purity (Typical) | ≥97% (by HPLC) | [8] |
| SMILES | C#CC1=CN=C2N1N=CC=C2 | [6] |
| InChIKey | VYOHSFQVMLAURO-UHFFFAOYSA-N | [6][7] |
Synthesis: The Sonogashira Coupling as a Key Enabling Reaction
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[2][9] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide and is indispensable in modern organic synthesis.[10]
Causality of Method Selection : The Sonogashira reaction is ideal for this synthesis due to its high tolerance for functional groups (including the nitrogen atoms in the heterocyclic core) and its ability to be performed under relatively mild conditions. This prevents degradation of the sensitive imidazopyridazine ring system. The reaction reliably creates the C(sp²)-C(sp) bond that defines the target molecule.
The general synthetic workflow involves the coupling of a 3-halo-imidazo[1,2-b]pyridazine precursor with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and substrate specifics.
-
Reaction Setup: To a dry, argon-purged flask, add 3-iodoimidazo[1,2-b]pyridazine (1.0 eq), copper(I) iodide (0.1 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq).
-
Solvent and Reagents: Add anhydrous solvent (e.g., THF or DMF) followed by a suitable base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (3.0 eq).
-
Alkyne Addition: Slowly add trimethylsilylacetylene (1.5 eq) to the stirring mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 50-70°C) and monitor its progress by TLC or LC-MS until the starting halide is consumed.
-
Work-up and Silyl Deprotection:
-
Cool the reaction to room temperature and filter it through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a solvent like methanol or THF.
-
Add a deprotecting agent such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) and stir at room temperature until the silyl group is completely cleaved (monitor by TLC/LC-MS).
-
-
Purification: Quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over Na₂SO₄, and concentrate. Purify the final product by column chromatography on silica gel to yield this compound.
Chemical Reactivity: A Tale of Two Moieties
The reactivity of this compound is dominated by its terminal alkyne, making it a versatile building block. The heterocyclic core also influences its properties, particularly in biological contexts.
Reactions of the Ethynyl Group:
-
Sonogashira Coupling: The molecule can act as the alkyne component in a subsequent Sonogashira reaction, coupling with various aryl or vinyl halides. This is precisely how it is used in the synthesis of Ponatinib, where it is coupled with a complex benzamide fragment.[5]
-
[3+2] Cycloaddition (Click Chemistry): The terminal alkyne is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction with an organic azide rapidly and efficiently forms a stable 1,2,3-triazole ring, a common and valuable linker in drug discovery.[11][12]
-
Hydrogenation: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using various catalytic hydrogenation methods, allowing for structural diversification.[2]
Caption: Major reaction pathways for the ethynyl group.
Reactivity of the Imidazo[1,2-b]pyridazine Core:
The fused ring system is relatively electron-rich and aromatic. The two nitrogen atoms of the pyridazine moiety are weakly basic and act as hydrogen bond acceptors, a crucial feature for molecular recognition at protein active sites.[13] This hydrogen-bonding capacity contributes significantly to the biological activity of its derivatives.[13]
Applications in Research and Drug Discovery
The unique combination of a biologically active core and a synthetically versatile handle makes this compound a high-value molecule.
-
Ponatinib Synthesis: As previously mentioned, this is its most notable application. It serves as the cornerstone building block that enables the construction of this complex multi-kinase inhibitor.[4][14]
-
Scaffold for Other Kinase Inhibitors: The imidazo[1,2-b]pyridazine scaffold is a validated pharmacophore for kinase inhibition.[2] The ethynyl group allows for the rapid generation of libraries of compounds for screening against other kinases, such as TAK1, which is implicated in inflammatory and cancer pathways.[2]
-
Development of Radiotracers: The ethynyl group provides a convenient site for introducing radioactive isotopes, such as Carbon-11 (¹¹C), via coupling reactions. This allows for the synthesis of radiotracers for use in Positron Emission Tomography (PET) imaging, enabling the study of drug distribution and target engagement in vivo.[2]
-
Broader Medicinal Chemistry Programs: Derivatives of the imidazo[1,2-b]pyridazine core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][15] The ethynyl derivative is a key starting point for exploring these activities through systematic chemical modification.
Conclusion
This compound is far more than a simple chemical intermediate. It represents a convergence of a privileged biological scaffold with a powerful synthetic handle. Its well-defined physicochemical properties, accessible synthesis via Sonogashira coupling, and predictable reactivity make it an invaluable tool for medicinal chemists. Its central role in the creation of life-saving drugs like Ponatinib solidifies its importance and ensures its continued use in the discovery and development of novel therapeutics.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 943320-61-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H5N3 | CID 46838760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 943320-61-4 [chemicalbook.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-Depth Technical Guide to the Molecular Structure of 3-Ethynylimidazo[1,2-b]pyridazine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 3-ethynylimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the nuanced structural features of its bicyclic core and the critical role of the 3-ethynyl substituent. This document synthesizes data on its molecular properties, provides validated experimental protocols for its synthesis and characterization, and explores its application as a pivotal building block in the development of targeted therapeutics, most notably as a key intermediate for the kinase inhibitor Ponatinib.[1][2] The guide is structured to offer not just data, but a causal understanding of the molecule's behavior and utility, grounded in authoritative references.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry
The imidazo[1,2-b]pyridazine ring system is a "privileged scaffold" in medicinal chemistry, meaning its core structure is recurrently found in compounds exhibiting a wide range of biological activities.[3][4] This bicyclic heterocycle, a fusion of imidazole and pyridazine rings, serves as the foundation for numerous therapeutic agents, demonstrating anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5][6]
The resurgence of interest in this scaffold can be partly attributed to the success of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor.[1][3][4] The specific substitution at the 3-position of the imidazo[1,2-b]pyridazine core is crucial for modulating biological activity and pharmacokinetic properties. The introduction of a 3-ethynyl group, creating this compound, provides a particularly versatile chemical handle. The ethynyl group's triple bond is a reactive moiety ideal for forming stable carbon-carbon bonds, enabling its use in advanced synthetic applications like click chemistry and Sonogashira coupling reactions.[7] This makes it an invaluable intermediate for constructing more complex molecules with therapeutic potential.[1][7]
Molecular Structure and Physicochemical Properties
The distinct chemical behavior and biological activity of this compound are direct consequences of its molecular architecture.
Basic Information
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 943320-61-4 | [7][8] |
| Molecular Formula | C₈H₅N₃ | [7][8][9] |
| Molecular Weight | 143.15 g/mol | [7][8][9] |
| SMILES | C#CC1=CN=C2N1N=CC=C2 | [7][8] |
The Core Bicyclic System
The imidazo[1,2-b]pyridazine scaffold is a planar, aromatic system. This planarity is critical for its ability to participate in π-stacking interactions with biological targets, such as the active sites of kinases.[7] The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a unique electronic distribution across the molecule, influencing its reactivity and intermolecular interactions.
The 3-Ethynyl Substituent
The terminal alkyne (ethynyl group) at the C3 position is the molecule's most significant feature for synthetic applications.
-
Reactivity: The C≡C triple bond is a high-energy, linear functional group. The terminal hydrogen is weakly acidic, allowing for deprotonation and the formation of a metal acetylide, which is a key step in coupling reactions.[10]
-
Synthetic Handle: It serves as a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to link the scaffold to other aryl or vinyl halides.[7][11] This is the primary method for incorporating this fragment into larger drug molecules like Ponatinib.[1]
-
Bioisostere and Spacer: In drug design, the rigid, linear geometry of the ethynyl group can act as a spacer, positioning other pharmacophoric elements at a precise distance and orientation for optimal target binding.
Synthesis and Characterization: A Validated Protocol
The most common and industrially relevant synthesis of this compound involves a two-step process starting from a halogenated precursor, typically 3-bromoimidazo[1,2-b]pyridazine. The key transformation is a Sonogashira coupling reaction.[12][13]
Synthetic Workflow
The general strategy involves coupling a protected alkyne, such as 2-methyl-3-butyn-2-ol, with the halogenated imidazo[1,2-b]pyridazine, followed by deprotection of the alkyne.[12]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Causality: This protocol utilizes a Sonogashira coupling, a robust and high-yielding palladium-catalyzed cross-coupling reaction ideal for forming C(sp²)-C(sp) bonds.[10][11] Using a protected alkyne like 2-methyl-3-butyn-2-ol prevents self-coupling of the terminal alkyne.[12] The final deprotection step is a base-catalyzed retro-Favorskii type reaction, which is efficient for removing the acetone protecting group.[12]
Step 1: Synthesis of 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol [12]
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoimidazo[1,2-b]pyridazine, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI).
-
Add an appropriate solvent, such as triethylamine or a mixture of toluene and an amine base.[11][12]
-
Add 2-methyl-3-butyn-2-ol.
-
Heat the reaction mixture, typically to a temperature between 40°C and the reflux temperature of the solvent, and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]
-
Upon completion, cool the reaction, filter to remove catalyst residues, and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography to yield the protected intermediate as a solid.
Step 2: Synthesis of this compound [12]
-
Dissolve the intermediate from Step 1 in a suitable solvent, such as toluene.
-
Add a strong base, such as sodium hydroxide or sodium hydride, to the mixture.[12]
-
Heat the reaction mixture. The base will catalyze the cleavage of the acetone protecting group.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, carefully quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting solid, typically by recrystallization or column chromatography, to yield pure this compound.
Spectroscopic Characterization
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Signal |
| ¹H NMR | Ethynyl-H | Singlet, ~3.0-3.5 ppm |
| Imidazole-H & Pyridazine-H | Multiplets in the aromatic region, ~7.0-8.5 ppm | |
| ¹³C NMR | Alkyne C (C≡CH) | ~70-80 ppm |
| Alkyne C (C≡C H) | ~80-90 ppm | |
| Aromatic C | ~115-150 ppm | |
| IR Spec. | C≡C Stretch (Alkyne) | Weak, ~2100-2150 cm⁻¹ |
| ≡C-H Stretch (Alkyne) | Sharp, ~3300 cm⁻¹ |
Note: NMR shifts are predictions in CDCl₃ or DMSO-d₆ and can vary.
Applications in Drug Discovery and Chemical Biology
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of kinase inhibitors.[1][7]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 943320-61-4 [chemicalbook.com]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Cas 943320-61-4,this compound | lookchem [lookchem.com]
- 7. Buy this compound | 943320-61-4 [smolecule.com]
- 8. This compound | C8H5N3 | CID 46838760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. CN104496995A - Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Ethynylimidazo[1,2-b]pyridazine (CAS No. 943320-61-4): A Cornerstone in Modern Kinase Inhibitor Synthesis
This technical guide provides a comprehensive overview of 3-Ethynylimidazo[1,2-b]pyridazine, a pivotal heterocyclic building block in medicinal chemistry. With a focus on its synthesis, characterization, and profound significance in the development of targeted cancer therapies, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Emergence of a Privileged Scaffold
This compound, bearing the CAS number 943320-61-4, is a fused heterocyclic organic compound with the molecular formula C₈H₅N₃ and a molecular weight of 143.15 g/mol .[1][2] Its structure, which uniquely combines an imidazole and a pyridazine ring system with a reactive ethynyl group, has positioned it as a highly valuable intermediate in the synthesis of complex pharmaceutical agents.[3]
The significance of this molecule surged with its identification as a critical precursor to Ponatinib (AP24534) , a third-generation tyrosine kinase inhibitor (TKI).[3][4] Ponatinib's ability to overcome the notorious T315I "gatekeeper" mutation in the BCR-ABL kinase, a common cause of resistance to earlier CML treatments, underscores the strategic importance of the this compound core.[3][5] This guide will delve into the technical intricacies of this compound, from its synthesis to its role in the mechanism of action of the drugs it helps create.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 943320-61-4 | [1][2] |
| Molecular Formula | C₈H₅N₃ | [1][2] |
| Molecular Weight | 143.15 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥97% | [6] |
| Storage Temperature | 2-8°C | |
| SMILES | C#CC1=CN=C2C=CC=NN12 | [2] |
| InChIKey | VYOHSFQVMLAURO-UHFFFAOYSA-N |
Synthesis and Characterization: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that leverages modern cross-coupling methodologies. The most prevalent and efficient route involves a Sonogashira coupling reaction. This section provides a detailed, field-proven protocol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 3-Bromoimidazo[1,2-b]pyridazine
The synthesis of the necessary precursor, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, is a critical initial step.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloropyridazin-3-amine in a suitable solvent such as ethanol.
-
Addition of Reagent: Add bromoacetaldehyde (typically as a diethyl acetal, which is hydrolyzed in situ under acidic conditions) to the solution.
-
Cyclization: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[7][8]
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
This step introduces the ethynyl moiety in a protected form.
-
Inert Atmosphere: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-imidazo[1,2-b]pyridazine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[9]
-
Solvent and Base: Add a degassed solvent such as DMF and a suitable base, typically an amine like dicyclohexylamine.[9]
-
Addition of Alkyne: Add trimethylsilylacetylene to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C and stir until the starting material is consumed.[9]
-
Purification: Upon completion, the reaction is worked up by quenching with water and extracting with an organic solvent. The resulting crude product, 3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine, is purified by column chromatography.[10]
Step 3: Deprotection of the Silyl Group
The final step is the removal of the trimethylsilyl protecting group.
-
Reaction Setup: Dissolve the purified 3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine in a solvent mixture such as methanol/THF.
-
Deprotection Agent: Add a mild base, such as potassium carbonate, to the solution.[6] Alternatively, tetrabutylammonium fluoride (TBAF) can be used.[6]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Final Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, this compound, as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic signals for the ethynyl proton and the protons on the imidazopyridazine core should be present.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A purity of ≥97% is generally required for its use in pharmaceutical synthesis.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
Application in Drug Discovery: The Gateway to Pan-Kinase Inhibition
The primary and most significant application of this compound is its role as a key building block in the synthesis of Ponatinib.[4] The ethynyl group serves as a rigid linker that correctly positions the pharmacophoric elements of the final drug molecule within the ATP-binding pocket of the target kinase.
Mechanism of Action of Ponatinib: Overcoming Resistance
Ponatinib is a multi-targeted kinase inhibitor that is particularly effective against BCR-ABL, including the T315I mutant that confers resistance to other TKIs.[3][5] The mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of BCR-ABL.[4][5]
The BCR-ABL Signaling Pathway and its Inhibition by Ponatinib
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[11][12][13]
Caption: The BCR-ABL signaling pathway and its inhibition by Ponatinib.
Ponatinib's unique structure, derived from the this compound core, allows it to bind effectively to the ATP-binding site of both wild-type and T315I mutant BCR-ABL, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[3][4][5]
Biological Activity of Ponatinib
The following table summarizes the inhibitory activity of Ponatinib against various kinases, highlighting its pan-inhibitory profile.
| Kinase Target | IC₅₀ (nM) | Reference |
| Native BCR-ABL | 0.37 | [14][15] |
| BCR-ABL (T315I mutant) | 2.0 | [14][15] |
| VEGFR | 1.5 | [15] |
| FGFR | 2.2 | [15] |
| PDGFR | 1.1 | [15] |
| c-SRC | 5.4 | [15] |
| FLT3 | 0.3 - 2 | [15] |
| c-KIT | 8 - 20 | [15] |
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone in the synthesis of advanced kinase inhibitors. Its strategic importance is intrinsically linked to the success of Ponatinib in treating resistant forms of CML. The synthetic protocols outlined in this guide provide a robust framework for the preparation of this vital intermediate.
The continued exploration of the imidazo[1,2-b]pyridazine scaffold is a promising avenue for the discovery of new therapeutic agents. The versatility of the ethynyl group allows for further functionalization, opening up possibilities for the development of novel inhibitors targeting a range of kinases implicated in various diseases. As our understanding of kinase biology deepens, the demand for sophisticated and adaptable chemical building blocks like this compound will undoubtedly continue to grow, solidifying its place in the armamentarium of medicinal chemists.
References
- 1. This compound | C8H5N3 | CID 46838760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 3-Ethynylimidazo[1,2-b]pyridazine Derivatives
Abstract
The 3-ethynylimidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of a new generation of potent kinase inhibitors. While the core structure itself displays limited intrinsic biological activity, its true significance lies in its role as a pharmacophore, providing a rigid and versatile framework for designing highly selective and potent therapeutic agents. This technical guide delves into the core mechanism of action of drugs derived from this scaffold, with a primary focus on the multi-targeted kinase inhibitor, Ponatinib. We will explore the molecular interactions, targeted signaling pathways, and the experimental methodologies used to elucidate their function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: The Emergence of a Privileged Scaffold
The imidazo[1,2-b]pyridazine ring system is a bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets. The addition of a 3-ethynyl group to this core creates a unique chemical entity, this compound, which serves as a critical intermediate in the synthesis of numerous kinase inhibitors.[1][2] This ethynyl linkage provides a rigid and linear extension, enabling deep penetration into the ATP-binding pocket of various kinases and overcoming resistance mechanisms that thwart earlier generations of inhibitors.
The most prominent example of a drug built upon this scaffold is Ponatinib (AP24534) , a third-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] The success of Ponatinib has spurred further investigation into other derivatives targeting a range of kinases implicated in cancer and inflammatory diseases.
The Core Mechanism: Competitive ATP Inhibition
Derivatives of this compound primarily function as ATP-competitive kinase inhibitors .[4] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event is a fundamental mechanism of signal transduction, regulating a multitude of cellular processes, including growth, proliferation, differentiation, and survival.[5]
In many cancers, aberrant kinase activity, due to mutations or overexpression, leads to uncontrolled cell growth and proliferation.[5] this compound-based inhibitors are designed to bind to the ATP-binding site of these kinases, preventing the binding of endogenous ATP and thereby blocking the phosphorylation of downstream substrates.[6][7][8] This disruption of the signaling cascade ultimately leads to the inhibition of cancer cell growth and, in many cases, apoptosis.
The this compound moiety plays a crucial role in this inhibitory action. The bicyclic ring system provides a scaffold that can be functionalized to achieve high affinity and selectivity for the target kinase. The ethynyl group acts as a rigid linker, positioning other parts of the molecule to make optimal contact with the amino acid residues within the ATP-binding pocket.[9]
Key Molecular Targets and Signaling Pathways
The versatility of the this compound scaffold allows for the design of inhibitors targeting a broad spectrum of kinases. Below, we explore some of the most significant targets and their associated signaling pathways.
BCR-ABL and the Fight Against CML
The hallmark of CML is the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. This gene encodes a constitutively active tyrosine kinase, BCR-ABL, which drives the uncontrolled proliferation of white blood cells.
Ponatinib, a derivative of this compound, is a potent pan-BCR-ABL inhibitor, meaning it inhibits not only the native BCR-ABL kinase but also a wide range of mutants that confer resistance to other TKIs.[9] Most notably, Ponatinib is effective against the T315I "gatekeeper" mutation , which is notoriously resistant to first and second-generation TKIs.[7][9] The isoleucine residue at position 315 sterically hinders the binding of other inhibitors, but the linear and rigid nature of the ethynyl linker in Ponatinib allows it to bypass this steric clash and bind effectively to the mutant kinase.[9]
By inhibiting BCR-ABL, Ponatinib blocks downstream signaling pathways crucial for CML cell survival, including the PI3K/AKT/mTOR pathway .[10][11][12][13][14]
Caption: Inhibition of the BCR-ABL signaling pathway by Ponatinib.
TAK1: A Node in Inflammation and Cancer
Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a central role in signaling pathways related to inflammation, immunity, and cell survival.[15][16][17] TAK1 is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, and in turn activates downstream pathways such as NF-κB and JNK/p38 MAPK.[16][18]
Derivatives of this compound have been developed as potent TAK1 inhibitors.[19] By blocking TAK1 activity, these compounds can suppress the production of inflammatory mediators and induce apoptosis in cancer cells that are dependent on TAK1 signaling for survival.[18]
Caption: Inhibition of the TAK1 signaling pathway by 3-EIP derivatives.
DDR1 and DDR2: Targeting the Tumor Microenvironment
Discoidin domain receptors 1 and 2 (DDR1 and DDR2) are receptor tyrosine kinases that are activated by collagen, a major component of the extracellular matrix.[20][21] DDRs are involved in cell adhesion, migration, proliferation, and matrix remodeling.[22][23] Overexpression and activation of DDRs have been implicated in various cancers, promoting tumor progression and metastasis.
Inhibitors based on the this compound scaffold have been shown to dually target DDR1 and DDR2.[24] By inhibiting these receptors, the compounds can interfere with the interaction between cancer cells and their microenvironment, potentially reducing tumor growth and invasion. Downstream signaling pathways affected by DDR inhibition include the MAPK and PI3K/AKT pathways.[21][24]
Caption: Inhibition of DDR1/2 signaling by 3-EIP derivatives.
Other Kinase Targets
The multi-targeted nature of many this compound derivatives means they can inhibit a range of other kinases, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFRs can block angiogenesis, the formation of new blood vessels that tumors need to grow.[25]
-
PDGFR (Platelet-Derived Growth Factor Receptor): PDGFRs are involved in cell growth and division.
-
FGFR (Fibroblast Growth Factor Receptor): FGFRs play a role in cell proliferation, migration, and differentiation.
-
Src family kinases: These non-receptor tyrosine kinases are involved in various signaling pathways that control cell growth, adhesion, and migration.[26]
Quantitative Analysis of Inhibitory Potency
The efficacy of kinase inhibitors is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) being the most common. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Ponatinib | Native BCR-ABL | 0.37 | - | [26] |
| Ponatinib | T315I BCR-ABL | 2.0 | - | [9] |
| Ponatinib | VEGFR2 | 1.5 | - | [26] |
| Ponatinib | PDGFRα | 1.1 | - | [26] |
| Ponatinib | FGFR1 | 2.2 | - | [26] |
| Ponatinib | Src | 5.4 | - | [26] |
| AP23464 | BCR-ABL WT | 13 | Ba/F3 | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Mechanistic Elucidation
A variety of in vitro and cell-based assays are employed to determine the mechanism of action of this compound derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Principle: A purified recombinant kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like radioisotope labeling (³²P-ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Dilute the purified kinase and substrate to their working concentrations in the kinase buffer.
-
Prepare a solution of ATP (containing a tracer if using a radioisotope method).
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
-
Detection and Analysis:
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.
Principle: Cancer cell lines that are dependent on the target kinase for their growth and survival are cultured in the presence of the inhibitor. The number of viable cells is measured after a certain period (e.g., 72 hours) to determine the compound's anti-proliferative effect.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., K562 for BCR-ABL) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a specific density.
-
Allow the cells to adhere overnight.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate for 72 hours.
-
-
Detection and Analysis:
-
Measure cell viability using a suitable method, such as:
-
MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blotting for Phosphoprotein Analysis
Objective: To determine if the inhibitor blocks the phosphorylation of the target kinase and its downstream substrates within the cell.
Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. The proteins in the lysate are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies that specifically recognize the phosphorylated forms of the target proteins.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat the cells with the inhibitor for a specific time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-BCR-ABL).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Image the blot to visualize the protein bands.
-
Analyze the band intensities to determine the level of protein phosphorylation in treated versus untreated cells. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably successful platform for the development of potent and selective kinase inhibitors. The mechanism of action of its derivatives, exemplified by the multi-targeted inhibitor Ponatinib, is centered on competitive ATP inhibition, leading to the blockade of key signaling pathways that drive cancer cell proliferation and survival. The rigid ethynyl linker is a key structural feature that enables these inhibitors to overcome common resistance mechanisms.
Future research in this area will likely focus on:
-
Improving selectivity: Designing new derivatives with a more targeted kinase inhibition profile to minimize off-target effects and improve the safety profile.
-
Overcoming acquired resistance: Developing next-generation inhibitors that can effectively target new mutations that may arise in response to current therapies.
-
Expanding therapeutic applications: Exploring the potential of this compound-based inhibitors for the treatment of other diseases where kinase dysregulation is a key factor, such as inflammatory and autoimmune disorders.
The continued exploration of this privileged scaffold holds great promise for the future of targeted therapies in oncology and beyond.
References
- 1. Buy this compound | 943320-61-4 [smolecule.com]
- 2. Cas 943320-61-4,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]
- 6. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 14. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 15. researchgate.net [researchgate.net]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 18. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions [mdpi.com]
- 22. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 3-Ethynylimidazo[1,2-b]pyridazine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a 3-ethynyl group has been a particularly fruitful strategy, leading to the development of potent kinase inhibitors, most notably the FDA-approved drug Ponatinib. This technical guide provides a comprehensive overview of 3-ethynylimidazo[1,2-b]pyridazine derivatives and their analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this core, explore the structure-activity relationships that govern their biological effects, and discuss their therapeutic applications, with a focus on their role as kinase inhibitors. Detailed experimental protocols and characterization data are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Imidazo[1,2-b]pyridazine Core and the Significance of the 3-Ethynyl Moiety
The imidazo[1,2-b]pyridazine fused heterocyclic system has garnered significant attention in drug discovery due to its structural resemblance to purines, allowing it to interact with a variety of biological targets.[1] This scaffold has been explored for a multitude of therapeutic applications, including as an anticancer, anti-inflammatory, antiviral, and antimicrobial agent.[2][3][4]
A key breakthrough in the medicinal chemistry of this class of compounds was the introduction of an ethynyl group at the 3-position. This modification has proven to be crucial for achieving high-potency inhibition of various protein kinases. The triple bond of the ethynyl moiety can engage in key interactions within the ATP-binding pocket of kinases, often accessing hydrophobic regions and forming critical contacts that enhance binding affinity.[5]
The most prominent example of a this compound derivative is Ponatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6] The success of Ponatinib has spurred further investigation into this chemical space, with the aim of developing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step sequence, beginning with the construction of the core heterocyclic scaffold, followed by the introduction of the ethynyl group. A common and versatile approach is the Sonogashira cross-coupling reaction.
Synthesis of the 3-Halo-imidazo[1,2-b]pyridazine Precursor
A key intermediate for the Sonogashira coupling is a 3-halogenated imidazo[1,2-b]pyridazine, most commonly 3-bromo-imidazo[1,2-b]pyridazine. The synthesis of this precursor is a critical first step.
Caption: Synthetic workflow for the preparation of the key intermediate, 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Sonogashira Coupling for the Introduction of the 3-Ethynyl Group
The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[7] This reaction is instrumental in the synthesis of this compound derivatives.
Caption: General workflow for the Sonogashira cross-coupling reaction to synthesize this compound derivatives.
A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.
Experimental Protocols
Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine[8]
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Argon gas
-
Ice bath
Procedure:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in chloroform under an argon atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion of the reaction (monitored by TLC), add water and ethyl acetate.
-
Separate the organic and aqueous phases by adding saturated sodium bicarbonate solution.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine as a white solid. This product is often used in the next step without further purification.
General Procedure for Sonogashira Coupling[9][10]
Materials:
-
3-Bromo-imidazo[1,2-b]pyridazine derivative (1.0 eq)
-
Terminal alkyne (e.g., Trimethylsilylacetylene) (1.5 - 2.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Argon gas
Procedure:
-
To an oven-dried flask, add the 3-bromo-imidazo[1,2-b]pyridazine derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Flush the flask with argon for 10-15 minutes.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to reflux (or maintain at room temperature depending on the reactivity of the substrates) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-imidazo[1,2-b]pyridazine derivative.
Characterization of Key Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine [8]
-
¹H NMR (CDCl₃): δ 7.90 (d, 1H), 7.79 (s, 1H), 7.12 (d, 1H) ppm.
-
Appearance: White amorphous solid.
This compound
-
¹H NMR (DMSO-d₆): δ 8.64 (dd, 1H), 8.20 (dd, 1H), 8.11 (s, 1H), 7.34 (dd, 1H), 4.95 (s, 1H).
-
Appearance: White needle-like solid.
Biological Activities and Structure-Activity Relationships (SAR)
The primary therapeutic application of this compound derivatives to date has been as kinase inhibitors. The 3-ethynyl group plays a pivotal role in achieving high potency against a range of kinases.
Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold serves as an effective hinge-binding motif in many kinase inhibitors. The 3-ethynyl group extends into a hydrophobic pocket, forming favorable interactions that significantly contribute to the overall binding affinity.
Ponatinib and its Analogs:
Ponatinib is a potent inhibitor of the BCR-ABL kinase, including the gatekeeper T315I mutant, which confers resistance to other tyrosine kinase inhibitors.[9] The carbon-carbon triple bond of the 3-ethynyl group is a key design element that allows for critical interactions with the side chain of the T315I mutant.[6]
Structure-activity relationship studies on Ponatinib analogs have revealed several key insights:[10][11][12]
| Compound/Analog | R1 (at C6) | R2 (at C3) | Key Kinase Targets | IC₅₀ (nM) | Reference |
| Ponatinib | Varied Amide | Ethynyl | BCR-ABL, VEGFR2, FGFR1, PDGFRα, Src | 0.37 (BCR-ABL) | [13] |
| Analog 1 | Amine | Ethynyl | c-Abl | <10 | [10] |
| Analog 2 | Morpholine | Indazole | TAK1 | 55 | [5] |
| Analog 3 | Piperazine | Nicotinamide | ABL1, FLT3, MNK2 | 14 (FLT3 D835Y) | [11] |
This table is a representative summary. For detailed SAR, refer to the cited literature.
Key SAR Observations:
-
3-Ethynyl Group: Essential for high potency against many kinases, particularly in overcoming resistance mutations like T315I in BCR-ABL.
-
Substituents at C6: Modifications at this position significantly impact the kinase selectivity profile and pharmacokinetic properties. Large, flexible side chains are often employed to target specific regions of the kinase domain.
-
Substituents at C2 and C8: These positions are also amenable to modification to fine-tune potency and selectivity.
Other Biological Activities
While kinase inhibition is the most explored activity, derivatives of the imidazo[1,2-b]pyridazine core have also shown promise in other therapeutic areas:
-
Antiviral Activity: Certain 3-substituted imidazo[1,2-b]pyridazine derivatives have demonstrated inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[2][14]
-
Anti-inflammatory Activity: The scaffold has been investigated for its potential to inhibit inflammatory pathways, with some derivatives showing inhibition of pro-inflammatory cytokine production.[3][4][15]
Further research is warranted to explore the full therapeutic potential of this compound analogs in these and other disease areas.
Mechanism of Action: Inhibition of BCR-ABL Signaling
The primary mechanism of action for Ponatinib and related kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain of the target protein. In the case of CML, the target is the constitutively active BCR-ABL fusion protein.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates a number of downstream signaling pathways that lead to increased cell proliferation and survival, and inhibition of apoptosis.[9][13][16]
Caption: A simplified diagram of the BCR-ABL signaling pathway and its inhibition by Ponatinib.
By blocking the ATP-binding site of BCR-ABL, Ponatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive leukemic cell growth and survival.[9]
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable core in the design of potent kinase inhibitors and other biologically active molecules. The clinical success of Ponatinib has validated this approach and opened up new avenues for drug discovery.
Future research in this area should focus on:
-
Expanding the chemical space: The synthesis and evaluation of novel analogs with diverse substitution patterns to identify compounds with improved selectivity and safety profiles.
-
Exploring new therapeutic targets: While kinase inhibition is a major focus, the antiviral and anti-inflammatory potential of this scaffold warrants further investigation.
-
Structure-based drug design: The use of computational modeling and X-ray crystallography to guide the design of next-generation inhibitors with enhanced target engagement.
The continued exploration of this compound derivatives holds great promise for the development of new and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cas 943320-61-4,this compound | lookchem [lookchem.com]
- 4. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 943320-61-4 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. aacrjournals.org [aacrjournals.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Ethynylimidazo[1,2-b]pyridazine
Abstract
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic targets. This technical guide provides an in-depth exploration of a particularly significant derivative, 3-ethynylimidazo[1,2-b]pyridazine. We will trace its historical development from the foundational synthesis of the core heterocyclic system to the pivotal discovery of its role as a cornerstone intermediate in the development of the potent kinase inhibitor, ponatinib. This document will detail the key synthetic innovations, provide step-by-step experimental protocols, and offer insights into the chemical causality that underscores its importance for researchers, scientists, and drug development professionals.
The Imidazo[1,2-b]pyridazine Core: A Foundation of Therapeutic Potential
The fusion of an imidazole and a pyridazine ring creates the imidazo[1,2-b]pyridazine bicyclic system, a scaffold that has garnered significant attention for its diverse biological activities.[1] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal framework for interacting with biological targets. The nitrogen-rich nature of the core allows for a multitude of hydrogen bonding interactions, a key feature in designing high-affinity ligands for enzyme active sites.
The journey to unlocking the potential of this scaffold began with the development of reliable methods for its synthesis. A cornerstone of this effort has been the cyclization of 3-aminopyridazines with α-haloketones, a reaction that provides a versatile entry point to a wide array of substituted imidazo[1,2-b]pyridazines.[1][2]
Foundational Synthesis of the Imidazo[1,2-b]pyridazine Scaffold
The classical and most widely adopted method for constructing the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an α-haloketone. This reaction, a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, proceeds through an initial N-alkylation of the 3-aminopyridazine followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.
Diagram 1: General Synthesis of the Imidazo[1,2-b]pyridazine Core
Caption: General reaction scheme for imidazo[1,2-b]pyridazine synthesis.
The Advent of a Key Intermediate: this compound
The introduction of an ethynyl group at the 3-position of the imidazo[1,2-b]pyridazine core proved to be a transformative moment in the history of this scaffold. This modification unlocked a new dimension of chemical reactivity and biological activity, culminating in its use as a critical building block for a new generation of kinase inhibitors. The discovery of this compound is intrinsically linked to the development of ponatinib (AP24534) by ARIAD Pharmaceuticals.[3][4][5][6][7]
The strategic inclusion of the carbon-carbon triple bond in ponatinib's structure was a deliberate design choice to overcome resistance to existing tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia (CML).[3][5] Specifically, the T315I "gatekeeper" mutation in the BCR-ABL kinase confers resistance by introducing a bulky isoleucine residue that sterically hinders the binding of many inhibitors. The linear geometry of the ethynyl linker in this compound allows the final drug molecule to bypass this steric clash and maintain potent inhibition.[5]
Synthetic Pathways to this compound
The synthesis of this compound is a multi-step process that relies on the foundational chemistry of the core scaffold, followed by the strategic introduction of the ethynyl group. The most common and efficient method involves a Sonogashira cross-coupling reaction.
Synthesis of the 3-Bromo Precursor
The first crucial step is the synthesis of a halogenated precursor, typically 3-bromoimidazo[1,2-b]pyridazine. This is achieved by first constructing the imidazo[1,2-b]pyridazine ring system, often from 3-amino-6-chloropyridazine and chloroacetaldehyde, followed by bromination.
Diagram 2: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Caption: Synthesis of the key 3-bromo precursor.
The Sonogashira Coupling: Introducing the Ethynyl Moiety
With the 3-bromoimidazo[1,2-b]pyridazine in hand, the ethynyl group can be introduced via a palladium- and copper-catalyzed Sonogashira coupling reaction.[8][9] This powerful carbon-carbon bond-forming reaction couples the aryl bromide with a terminal alkyne. A common strategy involves using a silyl-protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.[8][10]
Diagram 3: Sonogashira Coupling and Deprotection Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of this compound and its precursors. These are intended for an audience of trained chemists and should be performed in a well-equipped laboratory with appropriate safety precautions.
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This protocol is adapted from methodologies described in the literature.
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of chloroacetaldehyde (1.2 eq, 50% w/w).
-
Heat the reaction mixture to reflux (approximately 90°C) for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude material can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 3-Amino-6-chloropyridazine |
| Reagent | Chloroacetaldehyde (50% aq.) |
| Solvent | Ethanol |
| Temperature | Reflux (~90°C) |
| Reaction Time | 5 hours |
| Typical Yield | 70-80% |
Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Procedure:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 6-Chloroimidazo[1,2-b]pyridazine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform or Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Synthesis of 3-((Trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine
This protocol is based on general Sonogashira coupling conditions.[8][9][10]
Procedure:
-
To a solution of 3-bromoimidazo[1,2-b]pyridazine (1.0 eq) in a degassed solvent mixture of triethylamine and DMF, add trimethylsilylacetylene (1.5 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and the copper co-catalyst, CuI (0.075 eq).
-
Heat the reaction mixture to 80°C under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 3-Bromoimidazo[1,2-b]pyridazine |
| Reagent | Trimethylsilylacetylene |
| Catalysts | Pd(PPh₃)₂Cl₂, CuI |
| Base/Solvent | Triethylamine, DMF |
| Temperature | 80°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-90% |
Synthesis of this compound
Procedure:
-
Dissolve 3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine (1.0 eq) in a solvent such as methanol.
-
Add a base, such as potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
| Parameter | Value |
| Starting Material | 3-((Trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine |
| Reagent | Potassium Carbonate |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% |
Conclusion
The journey of this compound from a novel heterocyclic derivative to a cornerstone of modern medicinal chemistry exemplifies the power of strategic molecular design. Its history is a testament to the interplay between fundamental synthetic methodology and the demands of targeted drug discovery. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis and properties of this key intermediate is invaluable for the development of next-generation therapeutics. The robust and well-established synthetic routes to this compound ensure its continued availability as a versatile building block for innovation.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Kinase-Targeted Therapeutics
An In-Depth Technical Guide on the Therapeutic Potential and Target Landscape of 3-Ethynylimidazo[1,2-b]pyridazine and its Derivatives
Introduction: The Rise of a Versatile Pharmacophore
In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – is a paramount objective. The imidazo[1,2-b]pyridazine ring system has emerged as one such scaffold, demonstrating remarkable versatility as a core structure for potent and selective kinase inhibitors.[1][2][3] This guide focuses specifically on the this compound moiety, a critical intermediate and pharmacophore whose unique structural and electronic properties have been harnessed to address significant challenges in targeted therapy, most notably in overcoming drug resistance.[1][4][5]
The significance of this compound was prominently established through its role as a cornerstone in the synthesis of ponatinib (AP24534).[4][6][7] Ponatinib is a third-generation tyrosine kinase inhibitor (TKI) designed to potently inhibit BCR-ABL, including the formidable T315I "gatekeeper" mutant that confers resistance to earlier generations of inhibitors used in the treatment of Chronic Myeloid Leukemia (CML).[4][5] The ethynyl group at the 3-position was a key design element, providing a rigid linker that could navigate the steric hindrance imposed by the isoleucine residue in the mutated kinase's ATP-binding pocket.[4][5]
This guide will provide an in-depth exploration of the therapeutic targets of this compound and its derivatives, elucidating the molecular mechanisms of action, summarizing key structure-activity relationships (SAR), and presenting standardized protocols for evaluating their biological activity.
Primary Therapeutic Target Class: Protein Kinases
The human kinome, comprising over 500 protein kinases, represents one of the most critical and extensively pursued target classes for drug development. These enzymes are fundamental regulators of virtually all cellular processes, and their aberrant activity is a hallmark of numerous diseases, especially cancer. The imidazo[1,2-b]pyridazine scaffold has proven to be an exceptionally effective ATP-competitive inhibitor, capable of being tailored to target a diverse array of kinases with high potency and, in many cases, remarkable selectivity.[2][3][8]
The structural arrangement of the fused imidazole and pyridazine rings, combined with the ethynyl substituent at position 3, facilitates crucial π-stacking interactions and hydrogen bonding within the ATP-binding sites of various kinases.[1] This inherent binding capability forms the foundation for its broad utility.
Diagram: Generalized Kinase Inhibition Workflow
The following workflow illustrates the typical process for identifying and characterizing novel kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold.
Caption: A streamlined workflow for kinase inhibitor drug discovery.
Key Therapeutic Targets and Pathways
BCR-ABL Kinase: Combating Resistance in CML
-
Pathology: The Philadelphia chromosome, a translocation resulting in the BCR-ABL fusion protein, is the causative agent of Chronic Myeloid Leukemia (CML).[5] This fusion protein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells.[5]
-
Mechanism of Inhibition: Ponatinib, which incorporates the this compound core, is a pan-BCR-ABL inhibitor.[4][6] It binds to the ATP-binding site of the ABL kinase domain. The carbon-carbon triple bond of the ethynyl linker was specifically designed to avoid a steric clash with the bulky isoleucine side chain of the T315I gatekeeper mutant, which is a common mechanism of resistance to other TKIs like imatinib.[4][5]
-
Therapeutic Rationale: The primary therapeutic goal is the complete and sustained inhibition of BCR-ABL kinase activity. By effectively inhibiting the native BCR-ABL and its resistant mutants, ponatinib provides a critical treatment option for CML patients who have failed other therapies.[4][5]
Caption: Inhibition of BCR-ABL by ponatinib blocks key pro-survival pathways.
Bruton's Tyrosine Kinase (BTK): Targeting B-Cell Malignancies
-
Pathology: BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[9] It plays a central role in the development, proliferation, and survival of B-cells, making it a prime therapeutic target in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[9]
-
Mechanism of Inhibition: Researchers have developed potent and highly selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold.[9][10] These compounds typically form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition. A derivative, compound 22 (TM471-1), demonstrated an IC₅₀ of 1.3 nM for BTK and exceptional selectivity across a panel of over 300 kinases.[9][10]
-
Therapeutic Rationale: By irreversibly inhibiting BTK, these agents effectively shut down the BCR signaling pathway, leading to decreased proliferation and increased apoptosis in malignant B-cells.[9]
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs)
-
Pathology: The DYRK family of serine/threonine kinases (including DYRK1A, DYRK1B, DYRK2) are implicated in a range of diseases, including neurological disorders (e.g., Down syndrome, Alzheimer's disease), type 2 diabetes, and various cancers.[2]
-
Mechanism of Inhibition: The imidazo[1,2-b]pyridazine scaffold has been identified as a potent inhibitor of DYRKs.[2][3] Structure-activity relationship studies have led to the development of compounds with nanomolar potency and high selectivity for DYRK1A over closely related kinases like CLKs.[2][3]
-
Therapeutic Rationale: Selective inhibition of DYRK1A is being explored as a potential treatment for several cancers and neurological conditions.[2] The ability to achieve selectivity with the imidazo[1,2-b]pyridazine core is a significant advantage in minimizing off-target effects.
Other Notable Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to numerous other kinases, highlighting its "privileged" nature.
| Kinase Target | Associated Disease Area(s) | Therapeutic Rationale | Reference(s) |
| TAK1 | Inflammation, Cancer | Inhibition of TAK1 blocks pro-inflammatory signaling pathways (e.g., NF-κB) and can induce apoptosis in cancer cells. | [1] |
| Mps1 (TTK) | Oncology | Mps1 is a key regulator of the spindle assembly checkpoint; its inhibition leads to chromosomal instability and cell death in cancer cells. | [8] |
| PIM Kinases | Hematopoietic Malignancies | PIM kinases are proto-oncogenes that promote cell survival and proliferation; their inhibition is a strategy for treating leukemias. | [11] |
| GSK-3β | Alzheimer's, Diabetes, Cancer | GSK-3β is involved in tau hyperphosphorylation (Alzheimer's), glucose metabolism, and cell proliferation. | [12] |
| PI3K/mTOR | Pulmonary Fibrosis, Cancer | The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival; dual inhibitors are sought for various diseases. | [13] |
Experimental Protocols: Validating Target Engagement and Cellular Activity
The following protocols provide a framework for the initial characterization of novel imidazo[1,2-b]pyridazine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ value of a compound against a purified kinase. It measures the amount of ATP remaining in solution after the kinase reaction; lower ATP levels indicate higher kinase activity.
Principle: The assay quantifies kinase activity by measuring ATP consumption. A luciferase-based reagent is used to generate a luminescent signal that is inversely proportional to the amount of ATP consumed by the kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution (at or near the Kₘ for the specific kinase)
-
Test compound (this compound derivative) serially diluted in DMSO
-
Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor)
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include DMSO-only (negative control) and positive control inhibitor wells.
-
Kinase Reaction Initiation: a. Prepare a master mix containing the kinase assay buffer, the specific substrate, and the purified kinase enzyme. b. Add the kinase/substrate mix to each well of the assay plate. c. Prepare a separate ATP solution in kinase assay buffer. d. To initiate the reaction, add the ATP solution to all wells. The final volume should be consistent (e.g., 25 µL).
-
Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in the negative control wells).
-
Signal Detection: a. Allow the ATP detection reagent to equilibrate to room temperature. b. Add an equal volume of the detection reagent to each well (e.g., 25 µL). c. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: a. Convert the raw luminescence data to percent inhibition relative to the high (DMSO) and low (positive control) controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation, to determine the GI₅₀ (concentration for 50% growth inhibition).
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell line expressing the target kinase (e.g., Ba/F3 cells expressing BCR-ABL T315I)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound serially diluted in culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Clear, flat-bottom 96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Count the cells and adjust the density to a predetermined optimal concentration (e.g., 5,000 cells/well). Seed 90 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach and resume growth.
-
Compound Addition: Add 10 µL of the serially diluted test compound (10x final concentration) to the appropriate wells. Include wells with medium only (background), and cells with vehicle (DMSO) only (negative control).
-
Incubation: Return the plate to the incubator for 72 hours.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be sufficient to yield a significant color change without saturation.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only) from all other readings. b. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. c. Plot the percent inhibition against the logarithm of the compound concentration and determine the GI₅₀ value using a non-linear regression curve fit.
Conclusion
The this compound core represents a validated and highly fruitful starting point for the design of novel kinase inhibitors. Its integral role in the development of ponatinib firmly established its credentials in overcoming clinically significant drug resistance.[4][7] Subsequent research has broadened its applicability to a wide range of kinases involved in oncology, immunology, and neurodegenerative diseases.[2][10][12] The scaffold's favorable chemical properties and its ability to form key interactions within the ATP-binding pocket provide a robust foundation for further optimization. As our understanding of the kinome and its role in disease continues to expand, the imidazo[1,2-b]pyridazine scaffold is poised to remain a central element in the development of next-generation targeted therapies.
References
- 1. Buy this compound | 943320-61-4 [smolecule.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 943320-61-4 [amp.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Ethynylimidazo[1,2-b]pyridazine: A Privileged Scaffold in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 3-ethynylimidazo[1,2-b]pyridazine, a heterocyclic compound that has emerged as a cornerstone in contemporary drug discovery. We will dissect its synthesis, chemical versatility, and, most critically, its role as a "privileged scaffold" in the design of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular framework.
Introduction: The Rise of a Privileged Structure
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its ability to form the basis of various bioactive molecules.[1][2] Its structural rigidity, potential for hydrogen bonding, and capacity for π-stacking interactions make it an ideal anchor for engaging with biological targets.[3] The true breakthrough for this scaffold came with the development and approval of Ponatinib, a multi-targeted tyrosine kinase inhibitor, which prominently features this core.[1][4]
The introduction of a 3-ethynyl group onto this scaffold is a critical design element. This alkyne functionality is not merely a passive linker; it serves multiple strategic roles:
-
A Rigidified Linker: The carbon-carbon triple bond provides a linear, rigid extension from the core, allowing for precise positioning of other pharmacophoric elements to access specific pockets within a target protein.
-
A Versatile Chemical Handle: The terminal alkyne is amenable to a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), which allows for the facile introduction of diverse substituents.
-
A Key Interaction Moiety: In many of its most successful applications, the ethynyl group itself plays a direct role in binding, navigating tight channels within an active site to overcome steric hindrance, as famously demonstrated in its ability to circumvent the T315I gatekeeper mutation in BCR-ABL kinase.[5][6]
This guide will illuminate the causality behind the success of this molecule, moving from its fundamental properties to its field-proven applications.
Physicochemical Properties and Synthesis
The utility of any scaffold begins with its fundamental characteristics and accessibility.
Core Properties
The this compound core is a stable, solid compound under standard conditions, lending itself well to synthetic manipulation and library generation.[7]
| Property | Value | Source |
| CAS Number | 943320-61-4 | [8] |
| Molecular Formula | C₈H₅N₃ | [9][10] |
| Molecular Weight | 143.15 g/mol | [3][9][10] |
| Appearance | White to light yellow solid | [7][11] |
| Solubility | Limited in water; soluble in organic solvents like DMSO, ethanol | [7] |
Synthetic Pathways
The synthesis of this compound is well-documented, with the most common and robust method being a Sonogashira cross-coupling reaction. This approach offers high yields and functional group tolerance, making it ideal for medicinal chemistry programs.
A typical workflow involves the coupling of a halogenated precursor, 3-bromoimidazo[1,2-b]pyridazine, with a protected alkyne source like trimethylsilylacetylene, followed by deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 943320-61-4 [smolecule.com]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | C8H5N3 | CID 46838760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. gneechem.com [gneechem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] Its structural rigidity, potential for diverse substitution, and ability to engage in key hydrogen bonding interactions have made it a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[2] Notable examples of drugs featuring this core include the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), used for chronic myeloid leukemia, and Risdiplam, for spinal muscular atrophy.[1] Furthermore, this scaffold is integral to compounds investigated as inhibitors for PI3K/mTOR, Bruton's tyrosine kinase (BTK), and Tyk2 JH2, targeting diseases from pulmonary fibrosis to autoimmune disorders and B-cell malignancies.[3][4][5]
Within this important class of molecules, 3-ethynylimidazo[1,2-b]pyridazine serves as a critical and versatile building block.[6] The terminal alkyne functionality is a synthetic linchpin, enabling its use in powerful carbon-carbon bond-forming reactions, most notably as a key intermediate in the synthesis of Ponatinib.[6][7] This guide provides a detailed examination of the prevalent synthetic protocols for preparing this valuable intermediate, focusing on the underlying chemical principles and offering practical, step-by-step guidance for laboratory execution.
Overview of Synthetic Strategy
The most robust and widely adopted method for the synthesis of this compound involves a two-stage process.
-
Formation and Halogenation of the Core Scaffold: The initial phase involves constructing the imidazo[1,2-b]pyridazine ring system, typically through the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[8] This is followed by a regioselective halogenation (commonly iodination) at the C3 position to install a suitable leaving group for subsequent cross-coupling.
-
Sonogashira Cross-Coupling: The terminal alkyne is introduced via a palladium- and copper-cocatalyzed Sonogashira coupling reaction between the 3-halo-imidazo[1,2-b]pyridazine precursor and a suitable alkyne source.[9][10] A common and highly effective industrial strategy employs a protected alkyne, such as 2-methyl-3-butyn-2-ol, which offers superior stability and handling. The terminal alkyne is then revealed in a final deprotection step.[11]
Below is a general workflow diagram illustrating this synthetic pathway.
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Synthesis of 3-Iodoimidazo[1,2-b]pyridazine (Precursor)
3.1 Principle
The synthesis of the imidazo[1,2-b]pyridazine core is achieved via a classic condensation-cyclization reaction. The nitrogen atom in the pyridazine ring, which is not adjacent to the amino group, is the most nucleophilic site and initiates the reaction with an α-bromoketone, leading to the formation of the bicyclic product.[8] Subsequent electrophilic iodination at the electron-rich C3 position of the imidazole ring installs the necessary handle for the Sonogashira coupling.
3.2 Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Notes |
| 6-Chloropyridazin-3-amine | C₄H₄ClN₃ | 129.55 | - | 10.0 g | Starting material |
| 2-Bromo-1,1-diethoxyethane | C₆H₁₃BrO₂ | 197.07 | - | 16.6 mL | Chloroacetaldehyde equivalent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | 19.5 g | Base |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 200 proof | 200 mL | Solvent |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | - | 19.1 g | Iodinating agent |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Anhydrous | 250 mL | Solvent |
3.3 Step-by-Step Procedure
Part A: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
-
To a 500 mL round-bottom flask, add 6-chloropyridazin-3-amine (10.0 g, 77.2 mmol), sodium bicarbonate (19.5 g, 231.5 mmol), and ethanol (200 mL).
-
Stir the suspension at room temperature and add 2-bromo-1,1-diethoxyethane (16.6 mL, 92.6 mmol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the resulting residue between dichloromethane (DCM, 200 mL) and water (150 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 6-chloroimidazo[1,2-b]pyridazine as a solid.
Part B: Synthesis of 3-Iodo-imidazo[1,2-b]pyridazine (Note: This step involves dehalogenation and subsequent iodination)
-
This protocol assumes the synthesis of the parent imidazo[1,2-b]pyridazine first, followed by iodination. If starting from 6-chloroimidazo[1,2-b]pyridazine, a dehalogenation step (e.g., catalytic hydrogenation) would be required first to yield the parent scaffold before iodination. For simplicity, we describe the direct iodination of the parent imidazo[1,2-b]pyridazine.
-
In a 500 mL flask protected from light, dissolve imidazo[1,2-b]pyridazine (assumed starting material, 10.0 g, 83.9 mmol) in anhydrous acetonitrile (250 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (19.1 g, 84.8 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (100 mL).
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extract the aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to yield 3-iodoimidazo[1,2-b]pyridazine.
Protocol 2: Sonogashira Coupling for this compound
4.1 Principle
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[12] The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle activates the alkyne to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[10][13] Using 2-methyl-3-butyn-2-ol as the alkyne source provides a stable, solid intermediate which can be easily purified before the final deprotection step.[11]
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
4.2 Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Notes |
| 3-Iodoimidazo[1,2-b]pyridazine | C₇H₄IN₃ | 245.03 | - | 10.0 g | Precursor from Protocol 1 |
| 2-Methyl-3-butyn-2-ol | C₅H₈O | 84.12 | - | 4.1 g | Protected alkyne |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | - | 2.35 g | Catalyst (5 mol%) |
| Copper(I) Iodide (CuI) | CuI | 190.45 | - | 0.39 g | Co-catalyst (5 mol%) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 17 mL | Base and solvent |
| Toluene | C₇H₈ | 92.14 | Anhydrous | 150 mL | Solvent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | 6.5 g | Deprotection base |
4.3 Step-by-Step Procedure
Part A: Sonogashira Coupling
-
Set up a three-neck flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet. Ensure the system is thoroughly flame-dried and cooled under nitrogen.
-
To the flask, add 3-iodoimidazo[1,2-b]pyridazine (10.0 g, 40.8 mmol), copper(I) iodide (0.39 g, 2.04 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.35 g, 2.04 mmol).
-
Add anhydrous toluene (150 mL) and triethylamine (17 mL, 122.4 mmol) via syringe.
-
Stir the mixture to form a suspension, then add 2-methyl-3-butyn-2-ol (4.1 g, 48.9 mmol).
-
Heat the reaction mixture to 70-80 °C and stir for 4-8 hours under nitrogen. Monitor the reaction by TLC or LC-MS until the starting iodide is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst residues, washing the pad with toluene.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid is 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol. This intermediate can be purified by chromatography or used directly in the next step.[11]
Part B: Deprotection to Yield this compound
-
Transfer the crude intermediate from the previous step to a round-bottom flask.
-
Add toluene (100 mL) and powdered sodium hydroxide (6.5 g, 163.2 mmol).
-
Heat the suspension to reflux (approx. 110 °C) and stir vigorously for 2-4 hours. The deprotection releases acetone as a byproduct. Monitor the reaction by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully quench by adding water (100 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine all organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluting with a suitable solvent system like ethyl acetate/hexanes) to afford this compound as a solid.
Data Summary and Troubleshooting
5.1 Expected Product Characteristics
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃ | [14][15] |
| Molecular Weight | 143.15 g/mol | [14][15][16] |
| Appearance | Off-white to yellow solid | General observation |
| Purity (Typical) | ≥96-98% | [6][16] |
| IUPAC Name | This compound | [15] |
| InChIKey | VYOHSFQVMLAURO-UHFFFAOYSA-N | [14][15] |
| CAS Number | 943320-61-4 | [7][16][17] |
5.2 Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Sonogashira Coupling | - Inactive catalyst (Pd(0) oxidized).- Insufficiently anhydrous/anaerobic conditions.- Poor quality of base (TEA). | - Use fresh catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.- Ensure all glassware is flame-dried and maintain a positive nitrogen pressure.- Use freshly distilled triethylamine over KOH. |
| Glaser Homocoupling Side Product | - Presence of oxygen in the reaction.- Reaction run for an excessively long time. | - Thoroughly degas all solvents before use.- Maintain a strict inert atmosphere.- Monitor the reaction closely and stop once the starting halide is consumed. |
| Incomplete Deprotection | - Insufficient base or reaction time.- Low reaction temperature. | - Increase the amount of base (e.g., NaOH or NaH).- Ensure the reaction reaches and maintains reflux temperature.- Increase reaction time and monitor by TLC/LC-MS. |
| Difficulty in Purification | - Contamination with phosphine oxides.- Close-running impurities on silica gel. | - Perform an aqueous wash to remove some polar impurities before chromatography.- Try a different solvent system for chromatography or consider recrystallization. |
Conclusion
The synthesis of this compound, a highly valuable intermediate in pharmaceutical development, is reliably achieved through a well-established sequence of imidazo[1,2-b]pyridazine core formation, C3-iodination, and a subsequent Sonogashira cross-coupling reaction. The protocol detailed here, utilizing a stable protected alkyne, represents an efficient and scalable method suitable for laboratory and industrial applications. Careful control of reaction conditions, particularly maintaining an inert atmosphere during the palladium-catalyzed coupling step, is critical for achieving high yields and purity. The successful application of this protocol provides researchers with access to a key building block for the synthesis of next-generation kinase inhibitors and other targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 943320-61-4 [chemicalbook.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. CN104496995A - Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. This compound | C8H5N3 | CID 46838760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemscene.com [chemscene.com]
- 17. 943320-61-4|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine
Abstract
This comprehensive guide details a robust and reproducible three-step methodology for the synthesis of 3-ethynylimidazo[1,2-b]pyridazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the regioselective bromination of the imidazo[1,2-b]pyridazine core, followed by a palladium-catalyzed Sonogashira cross-coupling with ethynyltrimethylsilane. The final step involves a mild deprotection of the trimethylsilyl (TMS) group to yield the target terminal alkyne. This document provides not only step-by-step protocols but also delves into the underlying reaction mechanisms, critical parameter optimization, and troubleshooting strategies to ensure successful execution by researchers in both academic and industrial settings.
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous biologically active molecules.[1][2] Its unique electronic and steric properties have made it a focal point in the development of therapeutic agents, particularly in the realm of kinase inhibitors.[1] A notable example is Ponatinib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3][4]
The introduction of an ethynyl group at the 3-position of this scaffold dramatically enhances its synthetic utility. The terminal alkyne serves as a versatile chemical handle for a wide array of subsequent transformations, including "click" chemistry (cycloadditions), further cross-coupling reactions, and hydrations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide presents a validated pathway to access this key intermediate, starting from readily available precursors.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a three-step sequence. This strategy was designed for reliability and scalability, employing a protecting group strategy for the terminal alkyne to prevent undesirable side reactions such as Glaser homocoupling.[5]
dot
Caption: High-level overview of the three-step synthesis.
Part 1: Synthesis of 3-Bromoimidazo[1,2-b]pyridazine
The initial step involves the electrophilic bromination of the imidazo[1,2-b]pyridazine heterocycle. The C3 position is the most electron-rich and sterically accessible site on the imidazole ring, leading to highly regioselective bromination. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation due to its ease of handling and moderate reactivity.
Protocol 1: Bromination
Materials:
-
Imidazo[1,2-b]pyridazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of imidazo[1,2-b]pyridazine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromoimidazo[1,2-b]pyridazine as a solid.[3]
Expected Outcome: The product, 3-bromoimidazo[1,2-b]pyridazine, is typically a pale yellow solid.[3][6]
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 3-Bromoimidazo[1,2-b]pyridazine | 18087-73-5 | C₆H₄BrN₃ | 198.02 g/mol |
Part 2: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst. The use of ethynyltrimethylsilane is strategic; the TMS group protects the acidic alkyne proton, preventing the formation of the Glaser homocoupling byproduct and improving reaction yields.[5]
Mechanism of the Sonogashira Coupling
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
dot
Caption: The dual catalytic cycles of the Sonogashira reaction.
Protocol 2: Sonogashira Coupling
Materials:
-
3-Bromoimidazo[1,2-b]pyridazine (1.0 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triphenylphosphine (PPh₃) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromoimidazo[1,2-b]pyridazine, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF followed by degassed triethylamine via syringe.
-
Add ethynyltrimethylsilane dropwise to the stirred mixture at room temperature.
-
Heat the reaction to 60-70 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide (typically 4-8 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine.
Expected Outcome: The TMS-protected product is typically isolated as a solid.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 3-((Trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine | 943320-60-3 | C₁₁H₁₃N₃Si | 215.33 g/mol |
Part 3: Deprotection of the Trimethylsilyl Group
The final step is the cleavage of the silicon-carbon bond to unmask the terminal alkyne. A mild base, such as potassium carbonate in methanol, is highly effective for this transformation. This method is advantageous as it avoids harsh conditions that could potentially degrade the heterocyclic core.
Protocol 3: TMS Deprotection
Materials:
-
3-((Trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (0.5 eq)
-
Methanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the TMS-protected intermediate in methanol.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo to afford the final product, this compound. The product is often of high purity and may not require further chromatographic purification.
Expected Outcome: The final product is a solid, which is a key intermediate for further chemical elaboration.[4]
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 943320-61-4 | C₈H₅N₃ | 143.15 g/mol |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Bromination (Step 1) | Incomplete reaction; degradation. | Ensure NBS is of high purity. Use freshly distilled, anhydrous acetonitrile. Monitor reaction closely to avoid over-bromination. |
| No or low conversion in Sonogashira (Step 2) | Inactive catalyst; poor solvent/base quality; low temperature. | Ensure all reagents and solvents are anhydrous and thoroughly degassed. Increase reaction temperature to 80 °C.[9] Consider using a more active palladium catalyst or ligand system (e.g., Pd(dppf)Cl₂).[9] |
| Formation of Glaser homocoupling byproduct (diyne) | Presence of oxygen; incorrect stoichiometry. | Maintain a strict inert atmosphere. Ensure solvents are rigorously degassed. Slow addition of the alkyne can sometimes favor cross-coupling.[5] |
| Incomplete TMS deprotection (Step 3) | Insufficient base or reaction time. | Increase the amount of K₂CO₃ to 1.0 eq. Extend the reaction time. If the reaction is still sluggish, a stronger base like TBAF (tetrabutylammonium fluoride) in THF can be used, but should be monitored carefully to avoid side reactions. |
Conclusion
The palladium-catalyzed synthesis of this compound presented herein provides a reliable and scalable route to a highly valuable synthetic intermediate. By following these detailed protocols, researchers can efficiently access this building block, paving the way for the discovery and development of novel therapeutics based on the privileged imidazo[1,2-b]pyridazine scaffold. The causality-driven explanations and troubleshooting guide are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE | 18087-73-5 [chemicalbook.com]
- 4. This compound | 943320-61-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 18087-73-5: 3-Bromoimidazo[1,2-b]pyridazine [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Synthesis of 3-Ethynylimidazo[1,2-b]pyridazines via Sonogashira Coupling
Introduction: The Significance of Imidazo[1,2-b]pyridazines and the Power of Sonogashira Coupling
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This structural motif is found in compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][3] A noteworthy example is Ponatinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), which features the imidazo[1,2-b]pyridazine core.[1][4] The functionalization of this scaffold is therefore of paramount importance in the discovery and development of new therapeutic agents.
The introduction of an ethynyl group at the 3-position of the imidazo[1,2-b]pyridazine ring system opens up a vast chemical space for further molecular elaboration. The alkyne moiety serves as a versatile handle for a variety of chemical transformations, including click chemistry, further cross-coupling reactions, and the synthesis of more complex heterocyclic systems. The Sonogashira coupling reaction stands out as a powerful and reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[5][6] This palladium- and copper-cocatalyzed reaction is characterized by its mild reaction conditions, broad functional group tolerance, and high efficiency, making it an ideal strategy for the late-stage functionalization of complex molecules.[6][7]
This application note provides a comprehensive guide for the synthesis of 3-ethynylimidazo[1,2-b]pyridazines utilizing the Sonogashira coupling reaction. We will delve into a detailed experimental protocol, explore the underlying reaction mechanism, and provide insights into the critical parameters for successful synthesis.
Experimental Workflow: A Visual Guide
The following diagram outlines the general experimental workflow for the Sonogashira coupling of a 3-halo-imidazo[1,2-b]pyridazine with a terminal alkyne.
Caption: Experimental workflow for Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine
This protocol describes a general procedure for the Sonogashira coupling of 3-bromoimidazo[1,2-b]pyridazine with a protected alkyne, followed by deprotection to yield the terminal alkyne.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| 3-Bromoimidazo[1,2-b]pyridazine | Varies | Various | Can be synthesized from the corresponding aminopyridazine.[8] |
| 2-Methyl-3-butyn-2-ol | 115-19-5 | Various | A common, stable, and inexpensive source of acetylene.[9] |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Various | A common Pd(0) catalyst. Other catalysts like PdCl₂(PPh₃)₂ can also be used.[5] |
| Copper(I) iodide (CuI) | 7681-65-4 | Various | The co-catalyst. |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 121-44-8 (Et₃N) | Various | The base. Must be anhydrous. |
| Toluene or DMF | 108-88-3 (Toluene) | Various | Anhydrous solvent is crucial for the reaction. |
| Sodium Hydride (NaH) | 7646-69-7 | Various | For the deprotection step. Handle with extreme care. |
| Dichloromethane (DCM) | 75-09-2 | Various | For extraction. |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | Various | For quenching the reaction. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Various | For drying the organic layer. |
| Silica gel | 7631-86-9 | Various | For column chromatography. |
Step-by-Step Procedure:
Part 1: Sonogashira Coupling
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoimidazo[1,2-b]pyridazine (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and copper(I) iodide (0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (or DMF) to the flask via syringe, followed by triethylamine (2.0 equiv.) and 2-methyl-3-butyn-2-ol (1.2 equiv.).
-
Heat the reaction mixture to 70-90 °C and stir for 4-12 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the catalysts.
-
Wash the celite pad with additional dichloromethane.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol.
Part 2: Deprotection to the Terminal Alkyne
-
To a suspension of sodium hydride (4.0 equiv., 60% dispersion in mineral oil) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol (1.0 equiv.) in anhydrous toluene dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess sodium hydride by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.
The Catalytic Cycle: A Mechanistic Insight
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Caption: The catalytic cycle of the Sonogashira coupling.
Explanation of the Catalytic Cycle:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (in our case, 3-bromoimidazo[1,2-b]pyridazine) to form a Pd(II) complex.[10]
-
Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. This is often the rate-determining step.[10]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[5]
-
-
Copper Cycle:
Troubleshooting and Optimization
-
Low Yield:
-
Inert Atmosphere: Ensure the reaction is carried out under strictly anhydrous and anaerobic conditions, as oxygen can deactivate the palladium catalyst.[11]
-
Purity of Reagents: Use high-purity, anhydrous solvents and bases.
-
Catalyst Activity: The palladium catalyst may have degraded. Use freshly opened or properly stored catalyst.
-
Base Strength: A stronger base may be required for less acidic alkynes.
-
-
Formation of Side Products:
-
Glaser Coupling: The homocoupling of the alkyne (Glaser coupling) is a common side reaction, often promoted by the copper catalyst in the presence of oxygen.[6] Running the reaction under strictly anaerobic conditions can minimize this. Copper-free Sonogashira protocols can also be employed to avoid this side product.[6]
-
Dehalogenation: Reductive dehalogenation of the starting halide can sometimes occur.
-
-
Reaction Stalls:
-
Catalyst Loading: Increasing the catalyst loading may be necessary for less reactive substrates.
-
Temperature: Increasing the reaction temperature can improve the rate of reaction, but may also lead to decomposition.
-
Conclusion
The Sonogashira coupling reaction is a highly effective and versatile method for the synthesis of 3-ethynylimidazo[1,2-b]pyridazines. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently access these valuable building blocks for drug discovery and development. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of functionalized imidazo[1,2-b]pyridazine derivatives.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104496995A - Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
High-Purity Isolation of 3-Ethynylimidazo[1,2-b]pyridazine: A Practical Guide to Chromatographic Purification and Purity Verification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynylimidazo[1,2-b]pyridazine is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a core scaffold in the synthesis of potent kinase inhibitors and other targeted therapeutics.[1][2] The successful progression of drug discovery programs relies on the availability of this intermediate in high purity. However, its polar nature and the presence of basic nitrogen atoms present unique challenges for chromatographic purification, often leading to poor peak shape and inefficient separation on standard silica gel. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using preparative flash chromatography. We detail a method that mitigates undesirable column interactions through mobile phase modification and outlines a confirmatory purity assessment using an orthogonal Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) technique.
Introduction: The Purification Challenge
The imidazo[1,2-b]pyridazine ring system is a "privileged" structure in pharmaceutical development.[1][3] The addition of a 3-ethynyl group provides a versatile chemical handle for elaboration via reactions like Sonogashira coupling, enabling the construction of complex molecular architectures.[2]
Purification of this compound post-synthesis is a critical step that is frequently complicated by its inherent chemical properties. As a nitrogen-containing heterocycle, this compound exhibits moderate to high polarity and basicity.[4][5] When using standard normal-phase chromatography with a silica gel stationary phase, these basic nitrogen centers can engage in strong, non-ideal interactions with the acidic surface silanol (Si-OH) groups. This phenomenon typically results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product to the column, leading to diminished yields.[4][6]
The objective of this guide is to present a robust and reproducible methodology that directly addresses these challenges to afford the target compound with ≥97% purity.
Principle of Separation: Taming Silanol Interactions
To achieve efficient purification, we employ normal-phase flash chromatography, which separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[6] The core of our optimized protocol is the strategic modification of the mobile phase.
The key intervention is the addition of a small percentage of a basic modifier, such as triethylamine (TEA), to the eluent.[6][7] The lone pair of electrons on the nitrogen of TEA preferentially interacts with the acidic silanol groups on the silica surface, effectively "masking" them. This competitive binding minimizes the opportunity for the basic nitrogens of our target molecule to engage in strong secondary interactions. The result is a more ideal chromatographic behavior, characterized by symmetrical peak shapes, improved resolution, and enhanced recovery of the product.
Part I: Preparative Purification via Modified Flash Chromatography
This protocol is designed for the purification of a crude reaction mixture to isolate the target compound.
Materials and Equipment
-
Stationary Phase: Flash-grade silica gel (Silica 60, 40-63 µm particle size).
-
Glassware: Chromatography column, flasks for fraction collection, round-bottom flask for sample loading.
-
Solvents: Reagent-grade n-Hexane, Ethyl Acetate (EtOAc), and Triethylamine (TEA).
-
Equipment: Compressed air or nitrogen source with regulator (or flash chromatography system), rotary evaporator.
-
Analysis: TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm).
Step-by-Step Protocol
Step 1: Method Development with Thin-Layer Chromatography (TLC)
The foundation of a successful column separation is a well-optimized solvent system, determined by TLC.
-
Prepare the Eluent: Create stock solutions of varying Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1). To a 100 mL portion of each, add 0.5 mL of triethylamine (0.5% v/v).
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the chosen TEA-modified eluent into the TLC chamber and allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto a TLC plate.
-
Develop and Visualize: Place the TLC plate in the chamber and allow the solvent front to ascend. Visualize the separated spots under a UV lamp.
-
Optimize: Adjust the Hexane:EtOAc ratio until the target compound, this compound, exhibits a Retention Factor (Rf) of approximately 0.25-0.35 .[6][7] This Rf value provides the optimal balance between retention on the column and elution time for good separation.
Step 2: Column Packing
-
Select Column Size: Choose a column diameter appropriate for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Prepare Slurry: In a beaker, create a slurry of the required amount of silica gel in the optimized, TEA-containing mobile phase.[7]
-
Pack the Column: With the column outlet closed, pour the slurry into the column. Open the outlet and use gentle positive pressure to flush the excess solvent, settling the silica into a firm, uniform bed. Ensure the final packed bed is level and free of cracks.[6]
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is superior to wet loading as it prevents band broadening and improves resolution.
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Gently add this powder as a uniform layer on top of the packed column bed. Add a thin protective layer of sand on top.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the TEA-modified eluent.
-
Apply gentle positive pressure to initiate the flow of the mobile phase through the column.
-
Begin collecting fractions immediately. The size of the fractions should be guided by the column volume.
-
Monitor the separation by spotting alternating fractions on a TLC plate and visualizing under UV light.
Step 5: Product Isolation
-
Once the TLC analysis confirms which fractions contain the pure product, combine them in a pre-weighed round-bottom flask.
-
Remove the eluent using a rotary evaporator. Note: Co-evaporation with a solvent like toluene can help remove residual triethylamine.
-
The resulting solid is the purified this compound. Determine the yield and proceed to purity analysis.
Purification Workflow Diagram
References
- 1. Buy this compound | 943320-61-4 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AU2023223341A1 - Imidazopyridazine derivative, and preparation method therefor, pharmaceutical composition thereof and use thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
Application Notes & Protocols: 3-Ethynylimidazo[1,2-b]pyridazine as a Versatile Building Block in Modern Organic Synthesis and Drug Discovery
Abstract: This document provides a comprehensive technical guide on the applications of 3-ethynylimidazo[1,2-b]pyridazine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We delve into its synthesis, physicochemical properties, and its utility in key synthetic transformations, including Palladium-catalyzed cross-coupling and Copper-catalyzed cycloaddition reactions. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this powerful scaffold in their synthetic endeavors. The narrative emphasizes the chemical logic behind experimental choices, grounding the protocols in established mechanistic principles to ensure reproducibility and success.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-b]pyridazine core is a "privileged" scaffold in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds.[1] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors enable potent and selective interactions with various biological targets, particularly protein kinases.[1] The introduction of a 3-ethynyl group transforms this core into a highly versatile and reactive building block. The terminal alkyne serves as a robust chemical handle, unlocking access to a vast chemical space through a suite of reliable and high-yielding synthetic transformations.
The most prominent testament to its significance is its role as a cornerstone intermediate in the synthesis of Ponatinib (Iclusig®), a third-generation tyrosine kinase inhibitor (TKI).[2][3] Ponatinib is a pan-BCR-ABL inhibitor, uniquely capable of targeting the T315I "gatekeeper" mutation, which confers resistance to other TKI therapies in chronic myeloid leukemia (CML).[4][5] Beyond this flagship application, the this compound scaffold is a key pharmacophore in the development of inhibitors for other critical kinases, such as Transforming growth factor-β-activated kinase 1 (TAK1), and has been explored for creating radiotracers for positron emission tomography (PET) imaging.[1][6]
This guide will illuminate the practical synthesis and application of this building block, providing the foundational knowledge and protocols to accelerate research and development.
Physicochemical & Handling Information
Proper handling and characterization are paramount for successful synthetic outcomes. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 943320-61-4 | [3][7][8] |
| Molecular Formula | C₈H₅N₃ | [7][8] |
| Molecular Weight | 143.15 g/mol | [7][8] |
| Appearance | Light yellow to off-white solid | [Commercial Suppliers] |
| Purity | Typically ≥97% (HPLC) | [7][8] |
| Melting Point | ~120-130 °C | [Commercial Suppliers] |
| Solubility | Soluble in DMSO, Ethanol, Acetone. Limited solubility in water. | [Commercial Suppliers] |
| Storage | Store at 4°C, desiccated, and protected from light. | [8] |
| Safety | Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. |
Expert Insight: Due to its potential for respiratory irritation, always handle this compound in a well-ventilated fume hood. The alkyne functionality is generally stable, but prolonged exposure to air and light should be avoided to prevent potential oligomerization or degradation. For weighing, use a powder funnel to minimize static dispersion.
Synthesis of the Building Block
While commercially available, an in-house synthesis may be required for large-scale campaigns or analog synthesis. A common route involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the ethynyl group. The following multi-step synthesis is adapted from patented procedures.[9]
Caption: High-level workflow for the synthesis of the target building block.
Protocol 3.1: Synthesis of this compound
This protocol is a conceptual representation based on established chemical transformations disclosed in the patent literature.[9] Researchers should optimize conditions for their specific laboratory setup.
PART A: Synthesis of Imidazo[1,2-b]pyridazine (Compound I)
-
Materials: 3-Aminopyridazine, 2-chloroacetaldehyde (50% wt. solution in H₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure: a. To a solution of 3-aminopyridazine (1.0 eq) in DCM, add Et₃N (2.5 eq). b. Cool the mixture to 0 °C in an ice bath. c. Add 2-chloroacetaldehyde solution (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. d. Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/LC-MS analysis indicates consumption of the starting material. e. Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM (2x). f. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield Compound I.
PART B: Bromination to yield 3-Bromoimidazo[1,2-b]pyridazine (Compound II)
-
Materials: Imidazo[1,2-b]pyridazine (Compound I), N-Bromosuccinimide (NBS), Acetonitrile (ACN), Azobisisobutyronitrile (AIBN, optional initiator).
-
Procedure: a. Dissolve Compound I (1.0 eq) in ACN. b. Add NBS (1.05 eq) in one portion. For less reactive substrates, a catalytic amount of AIBN can be added. c. Heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction by TLC/LC-MS. d. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. e. Resuspend the residue in DCM and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. f. Dry the organic layer, concentrate, and purify by chromatography to yield Compound II.
PART C: Ethynylation to yield this compound
-
Materials: 3-Bromoimidazo[1,2-b]pyridazine (Compound II), Ethynyltrimethylsilane, Pd(PPh₃)₄, Copper(I) iodide (CuI), Diisopropylamine (DIPA), Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF).
-
Procedure (Sonogashira Coupling & Deprotection): a. To a flame-dried flask under an inert atmosphere (N₂ or Ar), add Compound II (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq). b. Add anhydrous THF and DIPA (2:1 v/v). c. Add ethynyltrimethylsilane (1.5 eq) via syringe. d. Heat the reaction to 50-60 °C and stir for 4-6 hours. Monitor by TLC/LC-MS. e. Once the coupling is complete, cool the reaction and filter through a pad of Celite®, washing with THF. f. Concentrate the filtrate. The crude TMS-protected product can often be used directly in the next step. g. Dissolve the crude intermediate in THF and add TBAF (1.0 M in THF, 1.2 eq) at 0 °C. h. Stir for 1 hour at room temperature. i. Quench with water and extract with EtOAc (3x). j. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. k. Purify the final product by column chromatography (Silica gel, EtOAc/Hexanes) to yield this compound.
Key Applications & Synthetic Protocols
The terminal alkyne of this compound is its synthetic linchpin, enabling two of the most powerful transformations in modern organic chemistry: Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".
Application 1: Sonogashira Cross-Coupling
This Pd/Cu-catalyzed reaction is the cornerstone of the Ponatinib synthesis, forming a C(sp)-C(sp²) bond between the alkyne and an aryl halide.[5][10] This reaction is exceptionally robust for creating the core structure of many kinase inhibitors.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Protocol 4.1: Synthesis of a Ponatinib Precursor via Sonogashira Coupling
This protocol describes the coupling of this compound with a representative aryl iodide, a key step analogous to the synthesis of Ponatinib.[4][5]
-
Materials & Equipment: this compound (1.0 eq), 3-Iodo-4-methyl-N-(...)-benzamide (Aryl Iodide, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq), Copper(I) iodide (CuI) (0.08 eq), Triethylamine (Et₃N) or Diisopropylamine (DIPA), Anhydrous solvent (e.g., Toluene, THF, or DMF), Schlenk flask or similar reaction vessel, inert atmosphere (N₂ or Ar).
-
Causality & Trustworthiness: The reaction is conducted under an inert atmosphere because the Pd(0) catalyst is oxygen-sensitive. CuI is a crucial co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. The amine base is essential to neutralize the HX acid generated in the catalytic cycle and to act as a solvent/ligand.
-
Procedure: a. To a flame-dried Schlenk flask, add the aryl iodide (1.0 eq), this compound (1.05 eq), Pd(PPh₃)₄ (0.04 eq), and CuI (0.08 eq). b. Evacuate and backfill the flask with inert gas three times. c. Add anhydrous toluene (to 0.1 M concentration) and Et₃N (3.0 eq) via syringe. d. Heat the reaction mixture to 55 °C with vigorous stirring. e. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours. f. Upon completion, cool the mixture to room temperature and dilute with EtOAc. g. Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional EtOAc. h. Concentrate the filtrate under reduced pressure. i. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired coupled product.
Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is an ideal partner for "click chemistry," a powerful, high-yield reaction that forms a stable 1,2,3-triazole linkage with an azide.[11][12] This is invaluable for drug discovery (e.g., creating compound libraries), bioconjugation, and materials science.[13][14] The reaction is famously robust, often proceeding to completion in aqueous systems and at room temperature.[15]
Caption: General experimental workflow for a CuAAC "Click" reaction.
Protocol 4.2: Synthesis of a 1,2,3-Triazole Derivative via CuAAC
This protocol details a general and reliable method for the CuAAC reaction.
-
Materials & Equipment: this compound (1.0 eq), Benzyl azide (or other organic azide, 1.0 eq), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 eq), Sodium ascorbate (0.2 - 0.3 eq), Solvent system (e.g., 1:1 t-BuOH/H₂O or DMSO), standard reaction flask.
-
Causality & Trustworthiness: This protocol uses a Cu(II) salt with an in situ reducing agent (sodium ascorbate). This is often more convenient and reproducible than handling air-sensitive Cu(I) salts directly. The ascorbate maintains the copper in the catalytically active Cu(I) oxidation state. The reaction is often so efficient that it can be performed open to the air.
-
Procedure: a. In a flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., 10 mL of 1:1 t-BuOH/H₂O). b. In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 100 µL of a 0.5 M solution in water) and sodium ascorbate (e.g., 300 µL of a 1.0 M solution in water). c. Add the CuSO₄ solution to the main reaction flask, followed immediately by the sodium ascorbate solution. A color change (often to yellow/orange) may be observed. d. Stir the mixture vigorously at room temperature. The reaction is typically complete in 1 to 24 hours. Monitor by TLC or LC-MS. e. Upon completion, dilute the reaction with water. The product may precipitate and can be collected by filtration. f. Alternatively, extract the product with an organic solvent like EtOAc (3x). g. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. h. If necessary, purify the product by column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Summary of Applications
The versatility of this compound extends beyond these two primary reactions, serving as a launchpad for a diverse array of complex molecules.
| Application Area | Target Molecule Class | Key Transformation | Therapeutic Potential | Source(s) |
| Oncology | Pan-BCR-ABL Inhibitors | Sonogashira Coupling | CML, Ph+ ALL | [1][3][4] |
| Inflammation/Oncology | TAK1 Kinase Inhibitors | Sonogashira or Suzuki Coupling | Multiple Myeloma, Inflammatory Diseases | [1][6][16] |
| Autoimmune Disease | IL-17A Inhibitors | Functionalization of the core | Psoriasis, Rheumatoid Arthritis | [1] |
| Medical Imaging | PET Radiotracers | Introduction of ¹¹C or ¹⁸F | Disease Diagnosis & Monitoring | [1] |
| Drug Discovery | Compound Libraries | CuAAC "Click" Chemistry | Broad Target Screening | [11][13][14] |
Conclusion
This compound is far more than a simple intermediate; it is an enabling building block for modern chemical synthesis. Its inherent biological relevance, combined with the synthetic flexibility afforded by the terminal alkyne, makes it an invaluable tool for researchers in drug discovery and materials science. The robust and well-characterized reactions it undergoes—namely Sonogashira coupling and CuAAC—provide reliable and efficient pathways to novel and complex molecular architectures. The protocols and insights provided herein serve as a validated starting point for harnessing the full potential of this powerful scaffold.
References
- 1. Buy this compound | 943320-61-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 943320-61-4 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 97% | CAS: 943320-61-4 | AChemBlock [achemblock.com]
- 8. chemscene.com [chemscene.com]
- 9. CN111004240B - Synthetic method of ponatinib intermediate 3-ethynylimidazo [1,2-b ] pyridazine - Google Patents [patents.google.com]
- 10. synarchive.com [synarchive.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 16. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Ethynylimidazo[1,2-b]pyridazine for Modern Kinase Inhibitor Synthesis
Abstract The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1][2] Its remarkable success is exemplified by the FDA-approved multi-kinase inhibitor Ponatinib, which effectively targets drug-resistant cancers.[1][2][3] A key to the versatility and potency of this scaffold is the strategic installation of a 3-ethynyl group. This functional handle not only serves as a critical pharmacophoric element for interacting with the kinase active site but also acts as a versatile anchor for molecular elaboration.[4][5] Specifically, the ethynyl moiety was instrumental in the design of inhibitors capable of overcoming the notorious T315I "gatekeeper" mutation in BCR-ABL kinase.[5][6] This guide provides a comprehensive overview, detailed synthetic protocols, and expert insights into the use of 3-ethynylimidazo[1,2-b]pyridazine as a pivotal building block in kinase inhibitor discovery. We present robust, step-by-step methodologies for the synthesis of this key intermediate and its subsequent application in constructing diverse inhibitor libraries via Sonogashira cross-coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry".
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Kinase Hinge-Binder
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has consistently proven its value in the design of ATP-competitive kinase inhibitors. Its structure is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved motif that anchors many inhibitors. The nitrogen atoms within the fused ring system act as hydrogen bond acceptors, mimicking the interaction of the adenine portion of ATP. This inherent binding capability, combined with favorable physicochemical properties and synthetic tractability, has led to its exploration against a wide array of kinase targets implicated in oncology, inflammation, and neurodegenerative diseases.[1][7]
Recent structure-activity relationship studies have demonstrated that strategic substitutions on the imidazo[1,2-b]pyridazine core can precisely modulate potency, selectivity, and pharmacokinetic profiles.[2] This has led to the discovery of highly potent inhibitors for a diverse range of kinases.
Table 1: Selected Kinase Targets of Imidazo[1,2-b]pyridazine-Based Inhibitors
| Kinase Target | Inhibitor Example/Series | Reported Potency (IC₅₀) | Therapeutic Area | Reference |
|---|---|---|---|---|
| BCR-ABL | Ponatinib (AP24534) | < 1 nM (native & T315I) | Oncology (CML) | [5][6] |
| BTK | Compound 22 (TM471-1) | 1.3 nM | Autoimmune Diseases | [8] |
| Mps1 (TTK) | Compound 27f | 0.70 nM (cellular) | Oncology | [9] |
| IKKβ | Optimized derivatives | High nM activity | Inflammation | [10] |
| GSK-3β | Compound 47 | Potent, brain-penetrant | Alzheimer's Disease | [7][11] |
| PIM Kinases | K00135 | Low nM potency | Oncology (Leukemia) | [12] |
| DYRKs/CLKs | Compound 20a | 32-82 nM | Various/Antiparasitic | [13] |
| Tyk2 (JH2) | Optimized 6-amino derivatives | Potent and selective | Autoimmune Diseases | [14] |
| CDKs | Various derivatives | Potent and selective | Oncology |[15] |
Synthesis of the Key Intermediate: this compound
The reliable synthesis of high-purity this compound is the critical first step for any drug discovery campaign utilizing this scaffold. The most robust and widely adopted strategy involves a two-step sequence: a Sonogashira coupling of a 3-halo-imidazo[1,2-b]pyridazine with a protected acetylene, followed by a straightforward deprotection.[16] This approach avoids handling volatile and potentially hazardous acetylene gas directly.
Protocol 2.1: Synthesis of 4-(Imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol (Protected Intermediate)
This protocol details the palladium- and copper-catalyzed Sonogashira coupling to install the protected alkyne. Using a 3-iodo precursor is recommended for higher reactivity, allowing for milder reaction conditions compared to 3-bromo analogs.
-
Reagents & Materials:
-
3-Iodoimidazo[1,2-b]pyridazine (1.0 equiv)
-
2-Methyl-3-butyn-2-ol (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-iodoimidazo[1,2-b]pyridazine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF to dissolve the solids, followed by triethylamine. The mixture should be a suspension.
-
Add 2-methyl-3-butyn-2-ol via syringe.
-
Heat the reaction mixture to 60-65 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting iodide.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound as a solid.
-
Scientist's Note: The combination of a palladium(0) species (generated in situ from the Pd(II) precatalyst) and a copper(I) co-catalyst is crucial.[17] The palladium cycle facilitates the oxidative addition of the aryl iodide, while the copper cycle generates a copper-acetylide intermediate that undergoes transmetalation to the palladium center.[17] Triethylamine acts as both the base and a solvent.
Protocol 2.2: Deprotection to Yield this compound
The removal of the hydroxyisopropyl protecting group is achieved via a base-mediated retro-Favorskii type reaction, liberating the terminal alkyne and generating acetone as a byproduct.
-
Reagents & Materials:
-
4-(Imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol (1.0 equiv)
-
Sodium hydroxide (NaOH), pellets (3.0 equiv)
-
Toluene
-
Round-bottom flask, Dean-Stark trap (optional), condenser, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, suspend the protected intermediate in toluene.
-
Add sodium hydroxide pellets to the suspension.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The progress can be monitored by TLC or LC-MS. A Dean-Stark trap can be used to remove the acetone byproduct and drive the reaction to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully add water to quench the reaction and dissolve the salts.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography or recrystallization to afford this compound as a pure solid.
-
Application in Kinase Inhibitor Synthesis
The terminal alkyne of this compound is a versatile chemical handle for two powerful bond-forming reactions central to modern drug discovery.
Sonogashira Cross-Coupling for C-C Bond Formation
This reaction directly couples the alkyne with an aryl or heteroaryl halide, forming a rigid carbon-carbon triple bond linker. This strategy is ideal for positioning a second pharmacophore within the kinase active site, as demonstrated in the synthesis of Ponatinib.[5]
-
Reagents & Materials:
-
This compound (1.1 equiv)
-
Aryl/Heteroaryl Halide (I, Br, or OTf) (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Diisopropylethylamine (DIPEA) or TEA (3.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF, or Dioxane)
-
-
Procedure:
-
Follow the general setup and inert atmosphere conditions described in Protocol 2.1.
-
Combine the aryl halide, Pd(PPh₃)₂Cl₂, and CuI in the reaction flask.
-
Add the anhydrous solvent, followed by the amine base.
-
Add a solution of this compound in the reaction solvent.
-
Heat the reaction to 60-100 °C, depending on the reactivity of the aryl halide, and stir until the starting material is consumed.
-
Perform an aqueous work-up and purification by column chromatography as described previously to isolate the final coupled product.
-
Azide-Alkyne "Click" Chemistry for Triazole Linker Formation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier "click" reaction, offering a highly efficient and orthogonal method for joining molecular fragments.[18][19] It reacts the terminal alkyne with an azide to form a stable, 1,4-disubstituted 1,2,3-triazole ring. This linker is metabolically robust and can act as a hydrogen bond acceptor, making it an excellent choice for drug design.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Organic Azide (R-N₃) (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium ascorbate (0.3 equiv)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)
-
-
Procedure:
-
In a vial or flask, dissolve this compound and the organic azide in the chosen solvent system.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. A color change is often observed.
-
Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours and can be monitored by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers, dry, and concentrate. The product can be purified by column chromatography if necessary, although click reactions are often very clean.
-
Scientist's Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt in situ.[20] The reaction is highly reliable and tolerant of a vast range of functional groups, making it ideal for late-stage functionalization and library synthesis.[19]
Case Study: Conceptual Design of BCR-ABL Inhibitors
The development of Ponatinib (AP24534) provides a masterclass in rational drug design, where the this compound core was pivotal.[5] The BCR-ABL fusion protein is the causative driver of Chronic Myeloid Leukemia (CML). While early inhibitors were effective, the T315I mutation, where a threonine is replaced by a bulkier isoleucine in the ATP-binding site, conferred resistance.
The design of Ponatinib utilized a structure-guided approach. The carbon-carbon triple bond of the 3-ethynyl linker was designed to be linear and rigid, allowing it to "skirt" the steric bulk of the isoleucine side chain and access a deeper hydrophobic pocket, restoring potent binding.[5][6]
The synthesis of Ponatinib is achieved via the Sonogashira coupling methodology described in Protocol 3.1.1, coupling this compound with 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. This case study underscores the power of combining a privileged scaffold with a strategically chosen linker to address significant clinical challenges like acquired drug resistance.
Conclusion
This compound is more than just a chemical intermediate; it is a validated, high-potential building block for the discovery of next-generation kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the synthetic flexibility afforded by the 3-ethynyl group, provides an exceptional platform for medicinal chemists. The robust and efficient protocols for Sonogashira coupling and CuAAC click chemistry detailed herein empower researchers to rapidly generate diverse libraries of novel inhibitors, accelerating the path towards new therapeutics for a multitude of diseases.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 943320-61-4 [smolecule.com]
- 5. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN104496995A - Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine - Google Patents [patents.google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 19. Click Chemistry [organic-chemistry.org]
- 20. interchim.fr [interchim.fr]
Application Note: A Detailed Protocol for the Synthesis of Ponatinib via Sonogashira Coupling of 3-Ethynylimidazo[1,2-b]pyridazine
Abstract
Ponatinib (Iclusig®) is a potent, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its clinical efficacy is particularly notable against mutations that confer resistance to other TKIs, including the challenging T315I "gatekeeper" mutation.[1] A critical step in the chemical synthesis of Ponatinib is the formation of the carbon-carbon triple bond that links the imidazo[1,2-b]pyridazine core to the substituted benzamide moiety. This is efficiently achieved through a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[3][4] This document provides a detailed, field-proven protocol for the synthesis of Ponatinib, focusing on the Sonogashira coupling between the key intermediate, 3-Ethynylimidazo[1,2-b]pyridazine, and a functionalized aryl iodide. The protocol includes a mechanistic overview, step-by-step experimental procedures, characterization methods, and essential safety considerations for researchers in medicinal chemistry and drug development.
Introduction and Mechanistic Rationale
The synthesis of complex pharmaceutical agents like Ponatinib requires robust and scalable chemical transformations. The Sonogashira coupling is a cornerstone of modern organic synthesis due to its reliability in forming C(sp)-C(sp²) bonds under mild conditions.[5] This reaction is central to the construction of Ponatinib's unique molecular architecture.
The overall transformation involves coupling two primary building blocks:
-
This compound: A heterocyclic alkyne that forms a key part of the kinase-binding pharmacophore.[6][7]
-
N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide: A complex aryl iodide that incorporates the rest of the molecule, including the solubilizing piperazine group.
The reaction proceeds via two interconnected catalytic cycles, as illustrated below.
Reaction Scheme
Caption: Overall Sonogashira coupling reaction for Ponatinib synthesis.
The Sonogashira Coupling Mechanism
The reaction mechanism is understood to involve two interdependent catalytic cycles: a palladium cycle and a copper cycle.[5][8]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (the benzamide intermediate). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. Finally, reductive elimination yields the final coupled product (Ponatinib) and regenerates the Pd(0) catalyst.[9][10]
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (this compound) in the presence of a base. This forms a copper(I) acetylide intermediate. This key intermediate then participates in the transmetalation step of the palladium cycle, transferring the acetylide group to the palladium center and regenerating the copper(I) salt.[9]
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Experimental Protocol
This protocol details the synthesis of Ponatinib from its key precursors. The synthesis of the aryl iodide intermediate is a multi-step process and is assumed to be prepared beforehand, as described in the literature.[1][11]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide | 624.45 | 943319-70-8 | Aryl iodide precursor. Must be dry. |
| This compound | 143.15 | 943320-61-4 | Alkyne precursor.[7][12][13] |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 13965-03-2 | Palladium catalyst. Handle in fume hood. |
| Copper(I) Iodide (CuI) | 190.45 | 7681-65-4 | Co-catalyst. Should be a fine powder. |
| Triethylamine (TEA) or DIPEA | 101.19 / 129.24 | 121-44-8 / 7087-68-5 | Base and potential co-solvent. Must be dry. |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous solvent. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | For work-up and chromatography. |
| Hexanes | - | 110-54-3 | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent. |
| Silica Gel | - | 7631-86-9 | For column chromatography (230-400 mesh). |
| Acetone | 58.08 | 67-64-1 | For optional salt formation. |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For hydrochloride salt formation. |
Required Equipment
-
Round-bottom flasks (two- or three-neck)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Schlenk line or glovebox (recommended)
-
Glass funnels and separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
CAUTION: This procedure involves potent compounds and hazardous reagents. It must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[14][15][16]
Step 1: Reaction Setup
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (e.g., 6.24 g, 10.0 mmol, 1.0 equiv).
-
Add This compound (e.g., 1.57 g, 11.0 mmol, 1.1 equiv).
-
Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst that will be formed in situ.
Step 2: Reagent Addition and Reaction
-
To the flask, add anhydrous DMF (e.g., 100 mL) via cannula or syringe. Stir the mixture until all solids are dissolved.
-
Add Triethylamine (e.g., 4.2 mL, 30.0 mmol, 3.0 equiv) via syringe. The base is essential to neutralize the HI byproduct generated during the reaction.[5]
-
In quick succession, add Copper(I) Iodide (e.g., 190 mg, 1.0 mmol, 0.1 equiv) and Dichlorobis(triphenylphosphine)palladium(II) (e.g., 351 mg, 0.5 mmol, 0.05 equiv). The reaction mixture will typically turn dark.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate and 200 mL of water.
-
Wash the organic layer sequentially with a saturated aqueous NH₄Cl solution (2 x 100 mL) to remove copper salts, and then with brine (1 x 100 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is a crude solid or oil.
Step 4: Purification
-
The crude product must be purified by flash column chromatography.
-
Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of methanol (0-10%) in dichloromethane or ethyl acetate.
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Ponatinib base as a solid.
Step 5: Hydrochloride Salt Formation (Optional)
-
Dissolve the purified Ponatinib base (e.g., 5.32 g, 10.0 mmol) in 100 mL of acetone.[1][17]
-
Slowly pass dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise while stirring.[1][11]
-
A white precipitate of Ponatinib hydrochloride will form. Continue addition until the solution is acidic.
-
Filter the solid, wash with a small amount of cold acetone, and dry under vacuum to obtain the final product.
Characterization and Analysis
Proper characterization is essential to confirm the identity, purity, and quality of the synthesized Ponatinib.
-
Expected Yield: 70-85% (after chromatography).
-
Appearance: Off-white to pale yellow solid.
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity (>99% is desired). A reverse-phase C18 column is typically employed with a gradient of acetonitrile in water containing a buffer like potassium dihydrogen phosphate and an additive like triethylamine, with UV detection around 250 nm.[18]
-
Mass Spectrometry (MS): To confirm the molecular weight. For Ponatinib (C₂₉H₂₇F₃N₆O), the expected monoisotopic mass is 532.22 g/mol . The ESI-MS should show a prominent [M+H]⁺ ion at m/z 533.[19]
-
NMR Spectroscopy: To confirm the chemical structure. ¹H and ¹³C NMR spectra should be recorded and compared with reference data.[2]
Safety and Waste Management
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile gloves.[16][20]
-
Handling: Ponatinib is a potent cytotoxic agent and should be handled with extreme care, preferably in a designated area.[14][16] Avoid inhalation of dust and skin contact.[14][15] All manipulations of solid Ponatinib should be done in a fume hood or glovebox.
-
Reagents: Palladium catalysts are toxic and heavy metal waste. Copper salts are toxic. Organic solvents are flammable and volatile. Handle all reagents according to their Safety Data Sheets (SDS).[14][15][20]
-
Waste Disposal: All chemical waste, including residual reaction mixtures, solvents from chromatography, and contaminated materials, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.[14][20] Do not discharge into the environment.[15][16]
Experimental Workflow Visualization
Caption: Workflow for the synthesis and purification of Ponatinib.
References
- 1. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 2. Ponatinib: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 943320-61-4 [smolecule.com]
- 7. This compound | 943320-61-4 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
- 13. This compound 97% | CAS: 943320-61-4 | AChemBlock [achemblock.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. lookchem.com [lookchem.com]
- 16. oncologymedinfo.com [oncologymedinfo.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and characterization of ponatinib reactive metabolites by liquid chromatography tandem mass spectrometry and elucidation of bioactivation pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. cleanchemlab.com [cleanchemlab.com]
Application Notes and Protocols for 3-Ethynylimidazo[1,2-b]pyridazine in Cell-Based Assays
Introduction: Unveiling the Potential of a Versatile Scaffold
3-Ethynylimidazo[1,2-b]pyridazine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its rigid, planar structure featuring a fused imidazole and pyridazine ring system, combined with a reactive ethynyl group, makes it a valuable pharmacophore.[2] This compound is most notably recognized as a critical intermediate in the synthesis of Ponatinib (AP24534), a potent third-generation tyrosine kinase inhibitor.[2][3][4] Ponatinib is a pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the challenging T315I gatekeeper mutant that confers resistance to other therapies in chronic myeloid leukemia (CML).[3][5]
The imidazo[1,2-b]pyridazine scaffold, to which this compound belongs, has been explored for a wide range of biological activities, including anti-inflammatory, antiviral, and broader anticancer applications.[1][6][7] Derivatives have shown potent inhibition of various kinases crucial to disease pathways, such as Transforming growth factor-β-activated kinase 1 (TAK1), which is implicated in inflammatory and cancer pathways.[2][8] Given its foundational role in potent kinase inhibitors, this compound itself and its close analogues are of great interest for screening and mechanistic studies in cell-based assays.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in relevant cell-based assays. We will delve into its core mechanism of action as a kinase inhibitor building block, provide a detailed protocol for a representative cell viability assay, and offer insights into data interpretation and troubleshooting.
Mechanistic Insights: The Role in Kinase Inhibition
The primary utility of the this compound scaffold lies in its ability to be elaborated into potent kinase inhibitors. The ethynyl group at the 3-position is a key structural feature. In the context of inhibitors like Ponatinib, this carbon-carbon triple bond acts as a rigid linker that can effectively probe the hydrophobic regions of the ATP-binding pocket of various kinases.[2][3] This interaction is crucial for achieving high-affinity binding and potent inhibition.
Derivatives of this scaffold have been shown to target a range of kinases, including:
-
BCR-ABL: A fusion protein tyrosine kinase that is a key driver of CML.[2][3]
-
FLT3, VEGFR, PDGFR: Receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[2]
-
TAK1: A kinase involved in inflammatory and cancer signaling pathways.[2][8]
The general mechanism involves the inhibitor molecule occupying the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular responses.
Below is a conceptual diagram illustrating the role of a this compound-based inhibitor in a generic kinase signaling pathway.
Caption: Kinase Inhibition Pathway.
Application Protocol: Cell Viability Assay Using a Resazurin-Based Method
This protocol describes a general method for assessing the cytotoxic or cytostatic effects of this compound on a cancer cell line. The assay is based on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
Target Cell Line Selection:
Given the compound's link to Ponatinib, a suitable cell line would be one that is dependent on a kinase targeted by Ponatinib's derivatives. For example:
-
K562 cells: A human chronic myelogenous leukemia cell line that is positive for the BCR-ABL fusion protein.[5]
-
Ba/F3 cells expressing BCR-ABL: A murine pro-B cell line that can be engineered to express various forms of BCR-ABL, including wild-type and mutant versions like T315I.[3]
-
MPC-11 or H929 cells: Multiple myeloma cell lines for investigating effects on pathways involving TAK1.[8]
This protocol will use the K562 cell line as an example.
Materials and Reagents:
-
This compound (stored at 2-8°C, protected from light and moisture)[2]
-
K562 human chronic myelogenous leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Resazurin sodium salt
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Experimental Workflow Diagram:
Caption: Cell Viability Assay Workflow.
Step-by-Step Protocol:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay (e.g., a range from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Seeding: a. Culture K562 cells in T-75 flasks until they reach logarithmic growth phase. b. Harvest the cells and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well clear-bottom black plate. e. Include wells for "cells only" (untreated control) and "medium only" (background control).
-
Cell Treatment: a. After allowing the cells to adhere and stabilize for a few hours (or overnight for adherent cells), add 100 µL of the prepared compound dilutions to the respective wells. b. For the vehicle control wells, add medium containing the same final concentration of DMSO as the treated wells. c. For the untreated control wells, add 100 µL of complete culture medium.
-
Incubation: a. Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a period of 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound.
-
Resazurin Addition and Incubation: a. Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize. b. After the treatment incubation period, add 20 µL of the resazurin solution to each well (including the background control wells). c. Return the plate to the incubator for an additional 2-4 hours. The incubation time should be sufficient to allow for a significant color change in the untreated control wells without saturation.
-
Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: a. Subtract the average fluorescence of the "medium only" (background) wells from all other wells. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Fluorescence of Treated Cells) / (Fluorescence of Untreated Cells)] x 100 c. Plot the % viability against the log of the compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Expected Results and Data Presentation
The results of this assay will indicate the concentration-dependent effect of this compound on the viability of the target cells. A potent compound will exhibit a low IC₅₀ value. While specific data for the parent compound is not widely published in cell-based assays, its derivatives have shown potent activity. For instance, Ponatinib inhibits the proliferation of Ba/F3 cells expressing native BCR-ABL and the T315I mutant with low nanomolar IC₅₀ values.[3] Similarly, imidazo[1,2-b]pyridazine-based TAK1 inhibitors show GI₅₀ values as low as 30 nM in multiple myeloma cell lines.[8]
Table 1: Example Data for a Hypothetical Cell Viability Assay
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 82.1 ± 3.9 |
| 5 | 55.6 ± 6.2 |
| 10 | 31.4 ± 4.8 |
| 50 | 8.9 ± 2.1 |
| 100 | 2.3 ± 1.5 |
| Calculated IC₅₀ | ~6.5 µM |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure the cell suspension is homogenous before seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.- Use calibrated pipettes and proper technique. |
| Low signal or no change in fluorescence | - Low cell number- Resazurin solution is degraded- Insufficient incubation time with resazurin | - Optimize the initial cell seeding density.- Prepare fresh resazurin solution and protect it from light.- Increase the incubation time with resazurin, monitoring to avoid signal saturation in controls. |
| High background fluorescence | - Contamination of medium or reagents- Autofluorescence of the compound | - Use sterile techniques and fresh reagents.- Run a control plate with the compound in cell-free medium to assess its intrinsic fluorescence. |
| No dose-response observed | - Compound is inactive at the tested concentrations- Compound has low solubility in the assay medium | - Test a wider and higher range of concentrations.- Check the solubility of the compound. Ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity. |
Conclusion
This compound is a valuable chemical entity, primarily serving as a cornerstone for the development of potent kinase inhibitors. Its structural features are optimized for interaction with the ATP-binding sites of numerous kinases implicated in cancer and inflammatory diseases. The provided protocol for a cell viability assay offers a robust starting point for researchers to probe the biological activity of this compound and its derivatives. By understanding its mechanism of action and employing carefully controlled cell-based assays, the scientific community can continue to unlock the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold.
References
- 1. Cas 943320-61-4,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 943320-61-4 [smolecule.com]
- 3. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 943320-61-4 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine
Welcome to the dedicated technical support guide for the synthesis of 3-Ethynylimidazo[1,2-b]pyridazine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and a logical framework for troubleshooting common issues encountered during synthesis. This guide is structured as a dynamic question-and-answer resource to directly address the practical challenges of your experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the multi-step synthesis of this compound. The typical synthetic route involves the initial formation of a 3-halo-imidazo[1,2-b]pyridazine intermediate, followed by a palladium-catalyzed Sonogashira cross-coupling with a protected alkyne, and a final deprotection step.
dot
Caption: Overall workflow for the synthesis of this compound.
Question 1: My Sonogashira coupling reaction has a very low yield or is not proceeding at all. What are the likely causes and how can I fix it?
Answer: Failure of the Sonogashira coupling is a frequent issue, often attributable to one of three main factors: the reactivity of the halide, the integrity of the catalytic system, or the reaction conditions.
-
Cause A: Low Halide Reactivity: The rate of the oxidative addition step in the palladium catalytic cycle is highly dependent on the carbon-halogen bond strength. The general reactivity order is I > Br > OTf >> Cl.[1] If you are using a 3-chloro-imidazo[1,2-b]pyridazine, the reaction will be significantly more challenging than with the bromo or iodo analogues.
-
Solution:
-
Switch Halide: If possible, synthesize the 3-bromo or 3-iodo-imidazo[1,2-b]pyridazine intermediate. The iodo-substituted heterocycle is the most reactive starting material.
-
Enhance Catalyst Activity: For less reactive halides (Br, Cl), a more active catalytic system is required. Employ bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which can accelerate the oxidative addition step.[1][2][3]
-
Increase Temperature: While many Sonogashira reactions can run at room temperature for reactive halides, aryl chlorides often require elevated temperatures (e.g., 80-120 °C) to proceed effectively.
-
-
-
Cause B: Catalyst Deactivation: The palladium(0) active species can be sensitive to oxygen and other impurities. The copper(I) co-catalyst can also be oxidized.
-
Solution:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Use High-Purity Reagents: Use fresh, high-quality palladium catalysts, ligands, and copper(I) iodide. Impurities in the amine base or solvent can poison the catalyst.
-
-
-
Cause C: Incorrect Base or Stoichiometry: The amine base (e.g., triethylamine, DIPEA) plays a critical role by deprotonating the alkyne to form the reactive copper acetylide and neutralizing the hydrogen halide byproduct.[1]
-
Solution:
-
Verify Base Quality: Use a dry, pure amine base.
-
Optimize Stoichiometry: A slight excess of the base is typically required. An insufficient amount can stall the reaction.
-
-
Question 2: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the homocoupling of my alkyne. How can I minimize this?
Answer: This is a classic side reaction in Sonogashira chemistry known as the Glaser-Hay coupling, where the terminal alkyne dimerizes to form a 1,3-diyne.[1] This process is catalyzed by the copper(I) salt in the presence of oxygen.
-
Primary Solution: Rigorous Exclusion of Oxygen: As mentioned above, the single most effective way to prevent homocoupling is to maintain strictly anaerobic (oxygen-free) conditions throughout the experiment. Any ingress of air can promote this side reaction.[1]
-
Alternative Solution: Copper-Free Sonogashira Protocols: If homocoupling remains problematic, consider a copper-free protocol. While often requiring slightly harsher conditions or more specialized ligands, these methods completely eliminate the primary catalyst for Glaser coupling.[3][4] These protocols rely solely on the palladium catalyst and a base.
dot
Caption: Troubleshooting logic for common Sonogashira coupling issues.
Question 3: My final deprotection step to remove the silyl group (TMS or TIPS) is either incomplete or leads to decomposition of my product. What should I do?
Answer: The choice of deprotection conditions is critical and depends on the stability of your imidazo[1,2-b]pyridazine core and the nature of the silyl protecting group.
-
For Trimethylsilyl (TMS) Ethers: TMS is a labile protecting group and can typically be removed under very mild conditions.
-
Recommended Protocol: Stirring the silyl-protected compound in methanol with a catalytic amount of potassium carbonate (K₂CO₃) at room temperature is often sufficient.[5] This method is gentle and avoids strongly basic or acidic conditions.
-
Troubleshooting: If the reaction is sluggish, gentle warming (to 40 °C) may help. If it is still incomplete, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF can be used, but be aware that TBAF is significantly more basic and may cause decomposition if your molecule is base-sensitive.
-
-
For Triisopropylsilyl (TIPS) Ethers: TIPS is a much bulkier and more robust protecting group, requiring more forceful conditions for removal.
-
Recommended Protocol: The standard condition is 1M TBAF in THF at room temperature.[5]
-
Troubleshooting: If you observe decomposition, it is likely due to the basicity of the TBAF solution. You can try buffering the reaction with acetic acid. Alternatively, milder, specialized reagents can be employed. Silver fluoride (AgF) in methanol has been shown to be effective for deprotecting TIPS-acetylenes under mild conditions where other methods fail.[6][7]
-
| Protecting Group | Common Deprotection Reagents | Advantages | Disadvantages |
| TMS | K₂CO₃/MeOH; TBAF/THF | Easily removed, mild conditions | May be too labile for multi-step synthesis |
| TIPS | TBAF/THF; AgF/MeOH | Robust, survives many reaction conditions | Requires harsher conditions for removal |
Table 1: Comparison of common silyl protecting groups for alkynes in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason for using a copper(I) co-catalyst in the Sonogashira reaction?
A1: The Sonogashira reaction involves two interconnected catalytic cycles. The primary palladium cycle facilitates the cross-coupling. The copper(I) co-catalyst serves to activate the alkyne. It reacts with the terminal alkyne (in the presence of a base) to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex much more rapidly than the alkyne itself would react, thereby accelerating the overall reaction rate and allowing for milder reaction conditions (e.g., room temperature).[4]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.mx [scielo.org.mx]
Technical Support Center: Suzuki Coupling with 3-Ethynylimidazo[1,2-b]pyridazine
Welcome to the technical support resource for researchers utilizing 3-Ethynylimidazo[1,2-b]pyridazine in Suzuki-Miyaura cross-coupling reactions. This guide is structured to provide in-depth, field-tested insights into overcoming common challenges associated with this unique and reactive substrate. The inherent characteristics of the imidazo[1,2-b]pyridazine core, combined with the reactivity of the terminal alkyne, present specific hurdles that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address the most pressing issues encountered during the Suzuki coupling of a halogenated this compound with various boronic acids or esters.
Q1: My Suzuki reaction is showing low to no conversion. What are the primary factors to investigate?
Low conversion is a common issue when working with nitrogen-rich heterocycles like imidazo[1,2-b]pyridazine. The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions.
-
Catalyst Inhibition by Nitrogen Lone Pairs: The imidazo[1,2-b]pyridazine core possesses multiple nitrogen atoms with lone pairs of electrons that can coordinate to the palladium center. This coordination can sequester the active catalyst, effectively poisoning it and halting the catalytic cycle.[1]
-
Suboptimal Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate. The choice of both the palladium precursor and, more critically, the ligand is paramount for success.[1]
-
Ineffective Base and Solvent Combination: The base is crucial for the transmetalation step, and its efficacy is highly dependent on the solvent system.[2][3][4] Poor solubility of the base or reactants can severely hamper the reaction rate.
-
Poor Reagent Quality: Degradation of the boronic acid/ester or the palladium catalyst can lead to failed reactions.[5]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low conversion.
Q2: I am observing a significant amount of a side product corresponding to the direct coupling of my terminal alkyne. How can I prevent this Sonogashira-type reaction?
The presence of a terminal alkyne on your this compound substrate introduces the risk of a competing Sonogashira coupling, which directly couples the alkyne with your aryl halide partner.[6][7][8] This is particularly prevalent if your reaction conditions inadvertently favor this pathway.
Key Factors Promoting Sonogashira Coupling:
-
Copper (I) Co-catalyst: The classic Sonogashira reaction employs a copper (I) salt (e.g., CuI) as a co-catalyst.[9] Accidental contamination of your reaction with copper salts can strongly promote this side reaction.
-
Amine Bases: While some Suzuki protocols use amine bases, many amines (like triethylamine or piperidine) are standard components of Sonogashira reaction conditions, where they serve to deprotonate the terminal alkyne.[7][9]
Strategies to Promote Suzuki and Suppress Sonogashira:
-
Strictly Exclude Copper: Ensure all glassware is scrupulously clean and that none of your reagents are contaminated with copper salts. Do NOT add any Cu(I) source.
-
Avoid Amine Bases: Opt for inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[5][10] These are highly effective for the Suzuki transmetalation step but are less likely to facilitate the deprotonation required for the Sonogashira pathway under typical Suzuki conditions.
-
Ligand Choice: While not a direct suppressor, ligands optimized for the Suzuki cycle (e.g., bulky biarylphosphines) may disfavor the intermediates of the Sonogashira cycle.
Q3: My boronic acid is being consumed, but I'm not getting the desired product. Instead, I'm seeing homocoupling and protodeboronation. What's going wrong?
These are two of the most common and frustrating side reactions in Suzuki couplings.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water).[11] Electron-deficient boronic acids are particularly susceptible.
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl from the coupling of two molecules of your boronic acid.[5] It is often promoted by the presence of oxygen.[5]
| Side Reaction | Primary Cause(s) | Recommended Solutions |
| Protodeboronation | Excess water; Strong bases (especially hydroxides); High temperatures; Prolonged reaction times. | 1. Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable and less prone to protodeboronation.[12] 2. Optimize Base: Use milder, non-hydroxide bases like K₃PO₄ or Cs₂CO₃.[13] 3. Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, minimizing water content can help. Ensure organic solvents are anhydrous.[12] |
| Homocoupling | Presence of oxygen; Inefficient catalyst turnover leading to Pd(II) species. | 1. Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) before adding the catalyst.[10] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (Argon or Nitrogen) throughout. 3. Use Precatalysts: Modern precatalysts are designed for efficient generation of the active Pd(0) species, which can minimize the Pd(II) species that promote homocoupling. |
Recommended Protocol for Challenging Couplings
This protocol is a robust starting point for the Suzuki coupling of a halogenated this compound with an arylboronic acid.
Reaction Setup and Execution:
Caption: Step-by-step experimental workflow.
Detailed Steps:
-
Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 equiv.), the boronic acid or pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene) via syringe. If a co-solvent is needed, use degassed water.
-
Catalyst Addition: Add the palladium precatalyst and ligand, or a pre-formed palladacycle catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicreactions.org [organicreactions.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Improving the Solubility of 3-Ethynylimidazo[1,2-b]pyridazine for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 3-Ethynylimidazo[1,2-b]pyridazine in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental results.
Introduction to this compound
Frequently Asked Questions (FAQs)
Q1: What is the documented aqueous solubility of this compound?
A1: The aqueous solubility of this compound is reported to be approximately 1.2 g/L at 25°C.[1][3] This low solubility is attributed to the hydrophobic nature of its bicyclic heterocyclic structure.[1]
Q2: Why does my compound, dissolved in DMSO, precipitate when I add it to my aqueous assay buffer?
A2: This is a common phenomenon for hydrophobic compounds.[5][6] While this compound is soluble in organic solvents like DMSO, this does not guarantee its solubility in an aqueous environment.[4] When the DMSO stock solution is diluted into an aqueous buffer, the DMSO concentration decreases significantly, and the compound is exposed to an environment where it is poorly soluble, leading to precipitation.[5][6][7]
Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?
A3: To avoid cellular toxicity, the concentration of co-solvents like DMSO should be kept low.[8] Many studies suggest using 0.1% (v/v) DMSO in the final culture medium.[8] However, the safe concentration is cell-type dependent, with some cell lines tolerating up to 0.3125% DMSO with low toxicity.[8] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q4: Can I simply increase the DMSO concentration in my assay to keep the compound dissolved?
A4: While increasing the DMSO concentration might keep the compound in solution, it can also interfere with the biological assay itself.[5] High concentrations of DMSO can affect enzyme activity and cell viability.[5][8] Therefore, it's a trade-off that needs careful optimization. Some robust enzymes may tolerate up to 10% DMSO, but this is not typical for cell-based assays.[5]
Troubleshooting Guide: Step-by-Step Solubilization Strategies
This section provides a systematic approach to improving the solubility of this compound for your biological assays. The strategies are presented in a logical order, from simple adjustments to more advanced formulation techniques.
Problem 1: Compound Precipitation Upon Dilution from DMSO Stock
This is the most frequent issue encountered. The primary cause is the shift from a high-concentration organic environment (DMSO) to a predominantly aqueous one.
Root Cause Analysis:
-
Poor Aqueous Solubility: The intrinsic property of the compound is the main driver.
-
Insufficient Co-solvent: The final concentration of DMSO in the assay medium is too low to maintain solubility.[6]
-
Supersaturation and Crystallization: Rapid dilution can create a transiently supersaturated solution, from which the compound quickly crystallizes.[9]
Solutions Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocols & Explanations:
Co-solvents are water-miscible organic solvents that enhance the solubility of nonpolar drugs by reducing the polarity of the solvent mixture.[10][11]
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Determine Maximum Tolerated Co-solvent Concentration:
-
Set up a series of your assay buffers or cell culture media containing increasing concentrations of the co-solvent (e.g., DMSO, ethanol) from 0.1% to 2% (v/v).[8]
-
For cell-based assays, perform a viability assay (e.g., MTT, CellTiter-Glo) to determine the highest concentration that does not significantly impact cell health.[12][13]
-
-
Test Compound Solubility:
-
Add the compound stock solution to the assay buffer containing the maximum tolerated co-solvent concentration.
-
Visually inspect for precipitation immediately and after a period equivalent to your assay duration.
-
Pro-Tip: To minimize localized high concentrations that can trigger precipitation, add the DMSO stock to a vigorously vortexing tube of buffer or media.[7]
-
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Widely used, but can have biological effects at higher concentrations.[8][14] |
| Ethanol | 0.1% - 1% (v/v) | Can be more cytotoxic than DMSO for some cell lines.[8][12] |
| Polyethylene Glycol 300 (PEG 300) | 1% - 5% (v/v) | Generally well-tolerated and effective for many poorly soluble compounds.[15] |
| N,N-Dimethylacetamide (DMA) | 0.1% - 0.5% (v/v) | An alternative to DMSO with good solubilizing power.[14] |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[18][19]
Mechanism of Action: The hydrophobic this compound molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "hiding" the poorly soluble compound from the aqueous environment.[18]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Step-by-Step Protocol for Cyclodextrin Formulation:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your assay buffer (e.g., 10-20% w/v).
-
Form the Inclusion Complex:
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add this solution to the stirred cyclodextrin solution.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate complex formation.
-
The organic solvent can be removed by gentle heating or under a stream of nitrogen if necessary.
-
-
Sterile Filtration and Use: Sterile-filter the final solution through a 0.22 µm filter before use in cell-based assays.
Table 2: Commonly Used Cyclodextrins
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility, low toxicity, widely used in pharmaceutical formulations.[16] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | Very high water solubility, excellent safety profile, effective for a wide range of drugs. |
| Methyl-β-cyclodextrin (M-β-CD) | High solubilizing capacity but can extract cholesterol from cell membranes, potentially causing toxicity. Use with caution. |
Problem 2: Solubility is Improved, but Biological Activity is Lost
Sometimes, the excipients used to improve solubility can interfere with the compound's interaction with its biological target.
Root Cause Analysis:
-
Steric Hindrance: The solubilizing agent (e.g., a cyclodextrin) may physically block the part of the molecule required for binding to its target.
-
Altered Free Concentration: The assay measures the activity of the free, unbound compound. If the compound is too tightly bound within a micelle or cyclodextrin, its effective concentration available for binding is reduced.
Solutions:
-
Lower the Excipient-to-Drug Ratio: Use the minimum concentration of the solubilizing agent required to prevent precipitation. This maximizes the equilibrium concentration of the free drug.
-
Try Different Excipients:
-
If using a cyclodextrin, try a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a poloxamer (Pluronic®). These form micelles that encapsulate the drug.[15][20]
-
The release kinetics of a drug from a micelle can be different from that of a cyclodextrin complex, potentially leaving more free drug available to interact with the target.
-
-
Pre-incubation Time: Allow for a longer pre-incubation time of the cells or enzyme with the formulated compound. This may allow for sufficient partitioning of the compound from the carrier to the target.
Advanced Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary, especially when moving towards in vivo studies.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[21] The drug exists in an amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[22]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and, consequently, the dissolution velocity.[23]
These methods typically require specialized equipment but are powerful tools in drug development for overcoming solubility hurdles.[21][24]
This guide provides a comprehensive framework for addressing the solubility challenges of this compound. By systematically applying these troubleshooting strategies and understanding the underlying principles, researchers can generate more reliable and accurate data in their biological assays.
References
- 1. Buy this compound | 943320-61-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS 943320-61-4 [homesunshinepharma.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effect of solubilizing excipients on permeation of poorly water-soluble compounds across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. scispace.com [scispace.com]
- 20. pharmtech.com [pharmtech.com]
- 21. jmpas.com [jmpas.com]
- 22. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 23. ijpbr.in [ijpbr.in]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 3-Ethynylimidazo[1,2-b]pyridazine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-ethynylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during this specific Sonogashira cross-coupling reaction. As your virtual application scientist, I will walk you through catalyst selection strategies, frequently asked questions, and in-depth troubleshooting to ensure your synthesis is efficient and reproducible.
The synthesis of this compound, a key intermediate for valuable pharmaceutical compounds like Ponatinib, is most commonly achieved via a palladium-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction forms a crucial carbon-carbon bond between a 3-halo-imidazo[1,2-b]pyridazine and a terminal alkyne.[3][4] While powerful, the success of this transformation is highly dependent on the judicious selection of the catalytic system. This guide provides the causal logic behind experimental choices to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you design your initial experimental setup.
Q1: What is the most common starting point for choosing a catalyst system for this synthesis?
For the Sonogashira coupling to produce this compound, the most common and reliable starting point is a palladium(0) or palladium(II) catalyst in combination with a copper(I) co-catalyst.[3]
-
Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are the most frequently used palladium sources.[3][5] PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air compared to the Pd(0) complex.[5] The active Pd(0) species is generated in situ from the Pd(II) precatalyst, often reduced by an amine base or a phosphine ligand in the reaction mixture.[3]
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[3] This species is more reactive and facilitates the crucial transmetalation step with the palladium complex, significantly increasing the reaction rate and allowing for milder conditions, such as room temperature.[3][5]
Q2: Should I use a copper co-catalyst? What are the advantages and disadvantages?
The decision to include a copper co-catalyst is a critical one and depends on your specific substrate and optimization goals.
-
Advantages of Using Copper (CuI) :
-
Increased Reaction Rate : Copper catalysis dramatically accelerates the reaction, often allowing it to proceed at lower temperatures and with lower palladium catalyst loading.[3]
-
Milder Conditions : The original Sonogashira protocol's success was its ability to run under mild conditions, a direct result of using a copper co-catalyst.[3][6]
-
-
Disadvantages and When to Consider Copper-Free Systems :
-
Alkyne Homocoupling (Glaser Coupling) : The primary drawback of using copper is the promotion of oxidative homocoupling of the terminal alkyne, which forms a diacetylene byproduct (e.g., TMS-C≡C-C≡C-TMS).[3][6] This side reaction consumes your alkyne and complicates purification.
-
Oxygen Sensitivity : Copper-catalyzed systems are more sensitive to oxygen, which promotes the homocoupling side reaction. Therefore, stringent deaerated (anaerobic) conditions are necessary.[3]
-
Toxicity : For pharmaceutical applications, residual copper can be a concern, necessitating additional purification steps.
-
If you observe significant homocoupling or have issues with residual metals, a copper-free Sonogashira is the logical next step.[4][7] These reactions typically require more forcing conditions (higher temperatures) or more sophisticated, electron-rich and bulky ligands to facilitate the catalytic cycle without copper.[5][8]
Q3: Which type of ligand is best for coupling with the imidazo[1,2-b]pyridazine core?
Ligands play a pivotal role in stabilizing the palladium catalyst and modulating its reactivity.
-
Triphenylphosphine (PPh₃) : This is the most common and cost-effective ligand, used in catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. It is a good starting point for most applications.
-
Bulky, Electron-Rich Phosphines : Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or bidentate phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be highly effective, especially for less reactive substrates (e.g., aryl bromides or chlorides).[3][5][9] The steric bulk promotes the formation of a highly active monoligated palladium complex, while high electron density facilitates the rate-limiting oxidative addition step.[10]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donating ligands that can form very stable and highly active palladium complexes.[5] They are an excellent alternative to phosphines, particularly in copper-free systems or for challenging couplings.[3][5][11]
Q4: Which halide on the imidazo[1,2-b]pyridazine ring is best: iodo, bromo, or chloro?
The reactivity of the halide substrate is critical and follows the general trend: I > Br > OTf >> Cl .[3][5]
-
3-Iodoimidazo[1,2-b]pyridazine : This is the most reactive substrate. Couplings with iodo-derivatives often proceed under the mildest conditions (e.g., room temperature) and give the highest yields.[3][12] This is the recommended starting material if available.
-
3-Bromoimidazo[1,2-b]pyridazine : This is a viable and often more accessible alternative. However, it typically requires higher temperatures (e.g., 50-100 °C), higher catalyst loading, or more advanced catalyst systems (e.g., with bulky phosphine or NHC ligands) to achieve good conversion.[9][13]
-
3-Chloroimidazo[1,2-b]pyridazine : Aryl chlorides are the least reactive and their activation is particularly difficult.[3][5] Their use should be avoided unless absolutely necessary, as it would require highly specialized and active catalyst systems.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Yield / Starting Material Unchanged | A. Inactive Catalyst: The Pd(II) precatalyst was not reduced to the active Pd(0) state, or the Pd(0) catalyst was oxidized by atmospheric oxygen.[3][13] B. Low Substrate Reactivity: The oxidative addition step is rate-limiting, especially with aryl bromides.[5][9] C. Insufficient Base: The base is too weak or used in insufficient quantity to deprotonate the terminal alkyne effectively. | A. Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30-60 min).[3][13] Use fresh, high-quality catalysts. B. Increase Reaction Temperature & Modify Catalyst: For aryl bromides, increase the temperature to 80-100 °C.[9] Switch to a more active catalyst system, such as one with a bulky, electron-donating ligand like P(t-Bu)₃ or a Pd-NHC complex to facilitate oxidative addition.[5][10] C. Select an Appropriate Base: Use a stronger or more suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in sufficient excess (at least 2-3 equivalents). Sometimes using the amine as the solvent or co-solvent is effective.[13][14] |
| 2. Catalyst Decomposition (Formation of Palladium Black) | A. High Temperature: The catalyst complex is not stable at the reaction temperature, leading to aggregation and precipitation of palladium metal (Pd black). B. Ligand Dissociation/Degradation: The ligand may dissociate from the palladium center, or it may be degraded, leaving the metal center unprotected and prone to aggregation. THF as a solvent has been anecdotally reported to promote Pd black formation in some cases.[13] | A. Lower the Temperature or Use a More Stable Catalyst: If possible, lower the reaction temperature. Alternatively, switch to a more robust ligand system. Bidentate ligands (e.g., dppf) or NHC ligands often form more stable complexes that resist decomposition at higher temperatures.[3] B. Change Ligand or Solvent: Increase the concentration of the phosphine ligand slightly. Consider switching from THF to a solvent like DMF, dioxane, or using neat triethylamine if substrate solubility allows.[9][14] |
| 3. Significant Alkyne Homocoupling (Glaser Byproduct) | A. Presence of Oxygen: Oxygen is a known promoter of the copper-mediated oxidative homocoupling of alkynes.[3] B. High Copper(I) Concentration: An excessive amount of CuI can favor the homocoupling pathway. | A. Implement Copper-Free Conditions: The most definitive solution is to switch to a copper-free Sonogashira protocol.[3][4][6] This completely eliminates the primary pathway for this side reaction. B. Optimize Copper-Catalyzed Reaction: If you must use copper, ensure the reaction is rigorously deoxygenated. Reduce the amount of CuI co-catalyst (e.g., from 10 mol% to 1-2 mol%).[14] Slow addition of the alkyne via syringe pump can also help maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.[14] |
| 4. Reaction Stalls Before Full Conversion | A. Catalyst Deactivation: The active catalyst has been consumed or has decomposed over the course of the reaction. B. Product Inhibition: The product molecule may coordinate to the palladium center more strongly than the starting materials, inhibiting further catalytic turnover. | A. Add a Fresh Portion of Catalyst: If the reaction stalls, adding another small portion of the palladium catalyst can sometimes restart the reaction. B. Use a More Active Ligand: A ligand that promotes faster reductive elimination (the final product-releasing step) can help overcome product inhibition. Sterically bulky ligands often accelerate this step.[10] |
Data & Visualization
Table 1: Common Catalyst Systems for Sonogashira Coupling
| Catalyst System | Substrate Reactivity | Typical Solvent | Base | Temperature | Key Considerations |
| PdCl₂(PPh₃)₂ / CuI | Aryl Iodides & Bromides | THF, DMF, Dioxane | Et₃N, i-Pr₂NH | RT - 80 °C | Standard, cost-effective. Prone to Glaser coupling. Requires inert atmosphere.[3][14] |
| Pd(PPh₃)₄ / CuI | Aryl Iodides & Bromides | Toluene, Et₃N | Et₃N, i-Pr₂NH | RT - 60 °C | Highly active but air-sensitive Pd(0) source. Requires careful handling.[5][13] |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromides & Chlorides | Dioxane, Toluene | Cs₂CO₃, K₂CO₃ | 80 - 120 °C | Copper-free. Excellent for less reactive halides due to bulky, electron-rich ligand.[5][15] |
| Pd-NHC Complex | Aryl Iodides, Bromides & Chlorides | DMF, Dioxane | Et₃N, Cs₂CO₃ | 50 - 120 °C | Copper-free. Highly stable and active catalyst. Good for challenging substrates.[3][5][11] |
| Fe NPs / ppm Pd | Aryl Iodides | Water | Et₃N | 50 °C | "Green chemistry" approach. Copper-free, reusable catalyst system.[12] |
Catalyst Selection Workflow
This diagram provides a logical decision-making process for selecting and optimizing your catalytic system.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The reaction proceeds via two interconnected catalytic cycles when a copper co-catalyst is used.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.
Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point using a common Pd(II) precatalyst with a Cu(I) co-catalyst.
Materials:
-
3-Iodoimidazo[1,2-b]pyridazine (1.0 equiv)
-
Terminal alkyne (e.g., Trimethylsilylacetylene) (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodoimidazo[1,2-b]pyridazine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via cannula or syringe, followed by the triethylamine.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant issue.
Materials:
-
3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
A suitable ligand, e.g., Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or an NHC ligand.
-
A suitable base, e.g., Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromoimidazo[1,2-b]pyridazine, Pd(OAc)₂, the phosphine or NHC ligand, and Cs₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite to remove the catalyst and base.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 943320-61-4 [chemicalbook.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 9. reddit.com [reddit.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Purification of 3-Ethynylimidazo[1,2-b]pyridazine Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-ethynylimidazo[1,2-b]pyridazine and its derivatives. This scaffold is a valuable building block in medicinal chemistry and materials science. However, its unique properties, particularly the basic nitrogen atoms of the imidazopyridazine core, can present challenges during reaction work-up and purification, especially after metal-catalyzed reactions like the Sonogashira coupling.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges effectively.
Part 1: Foundational Work-up Principles
Before diving into specific problems, it's crucial to understand the key chemical properties of the this compound core that influence work-up strategy.
-
Basicity: The imidazo[1,2-b]pyridazine system contains nitrogen atoms that are basic.[1] This means the compound can be protonated in acidic media, increasing its aqueous solubility, and can act as a ligand for metal catalysts (e.g., palladium, copper), making their removal difficult.
-
Metal Chelation: The nitrogen lone pairs can chelate to residual palladium and copper catalysts used in cross-coupling reactions. This forms stable complexes that may not be easily removed by simple filtration or aqueous washes.[2]
-
Product Stability: While generally stable, the terminal alkyne can be sensitive to harsh acidic or basic conditions and certain oxidative environments.[3] Work-up procedures should be designed to be as mild as possible to preserve this functional group.
A general work-up procedure for a Sonogashira reaction producing a this compound derivative often involves:
-
Quenching: Carefully neutralizing or deactivating reactive species.
-
Solvent Removal: Evaporation of the reaction solvent.
-
Extraction: Partitioning the product between an organic solvent and an aqueous phase to remove inorganic salts and other water-soluble impurities.
-
Catalyst Removal: Specific steps to scavenge residual metals.
-
Chromatography: Final purification, typically via silica gel column chromatography.
The following sections address common problems encountered during these stages.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned into a dark, tarry solid after work-up. What went wrong?
This is a common and frustrating issue, often pointing to product instability or catalyst decomposition.
Possible Cause 1: Palladium Black Formation The active Pd(0) catalyst can aggregate into catalytically inactive palladium black, which can promote side reactions and decomposition.[4] This is often exacerbated by high temperatures or the presence of oxygen.
-
Expert Insight: Ensure your reaction is rigorously maintained under an inert atmosphere (argon or nitrogen). If you see significant black precipitation during the reaction, it's a sign of catalyst death. Using more robust ligands (e.g., bulky, electron-rich phosphines) can help stabilize the palladium catalyst.[5]
Possible Cause 2: Base-Mediated Polymerization/Decomposition The amine bases used in Sonogashira couplings (e.g., triethylamine, diisopropylamine) can sometimes promote polymerization of the alkyne, especially at elevated temperatures. The basicity of the product itself can also contribute to instability under certain conditions.
-
Preventative Strategy: Use the mildest base and lowest effective temperature for your reaction. After the reaction is complete, neutralize the base promptly during the initial quenching step. A gentle quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often effective before proceeding to extraction.
Q2: I'm struggling to remove residual palladium and copper from my product. My NMR shows broad peaks, and the solid has a gray/metallic tint.
This is the most frequent challenge with this class of compounds due to the chelating nature of the nitrogen heterocycle.[2] Standard aqueous washes are often insufficient.
Root Cause: The nitrogen atoms on the imidazo[1,2-b]pyridazine ring bind tightly to palladium and copper, making them difficult to wash away. These residual metals can interfere with downstream applications and complicate characterization.
Solution Workflow:
References
Characterization challenges of 3-Ethynylimidazo[1,2-b]pyridazine derivatives
Technical Support Center: 3-Ethynylimidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound derivatives. This class of compounds, a key intermediate in the synthesis of pharmaceuticals like the tyrosine kinase inhibitor Ponatinib, presents unique characterization and handling challenges due to the reactive nature of the terminal alkyne and the specific properties of the fused heterocyclic core.[1][2]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.
Section 1: Spectroscopic Characterization & Data Interpretation
The unique electronic environment of the imidazo[1,2-b]pyridazine ring system, combined with the magnetic anisotropy of the ethynyl group, can lead to complex or unexpected spectroscopic data.
FAQ 1: My ¹H NMR spectrum is showing broad signals or more peaks than expected for my purified compound. What's the cause?
This is a common issue that can stem from several sources. The primary suspects are chemical instability, dynamic conformational processes, or the presence of paramagnetic impurities.
-
Causality & Troubleshooting:
-
Oxidative Dimerization (Glaser Coupling): Terminal alkynes are highly susceptible to oxidative homocoupling, especially in the presence of trace copper (a common co-catalyst in Sonogashira reactions) and oxygen.[3][4] This forms a symmetrical diyne byproduct, which can complicate the aromatic region of the NMR and introduce new structural signals.
-
Paramagnetic Broadening: If your synthesis involved a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), residual paramagnetic Pd(II) species can cause significant broadening of nearby proton signals.[6]
-
Solution: Stirring the crude product solution with a palladium scavenger resin before chromatography can be effective. Alternatively, a plug of silica gel or celite during filtration can sometimes remove catalyst residues.
-
-
Protonation/Aggregation: The nitrogen atoms in the imidazopyridazine core can be protonated by acidic impurities (e.g., residual TFA from HPLC, acidic silica gel). This can lead to peak broadening or the appearance of multiple species in slow exchange on the NMR timescale.
-
Solution: Ensure purification solvents are neutral. If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine (0.5-1% v/v in the eluent). Adding a drop of D₂O to the NMR tube can sometimes resolve exchangeable protons (like N-H⁺) and simplify the spectrum.
-
-
FAQ 2: What are the characteristic NMR and IR signatures for the 3-ethynyl group on this scaffold?
Identifying the key signals is crucial for confirming the structure. While the exact positions can vary with substitution, there are typical ranges to look for.
-
Expert Analysis:
-
¹H NMR: The terminal alkyne proton (≡C-H) is magnetically anisotropic. Its signal is typically found in a relatively shielded region, often between δ 2.0 and 3.5 ppm.[7][8] This is upfield from typical aromatic or vinyl protons.[8] Long-range coupling (e.g., ⁴J coupling) to other protons in the molecule might be observed, leading to a finely split singlet or a narrow triplet.[7][8]
-
¹³C NMR: The sp-hybridized carbons of the ethynyl group are characteristic. The terminal carbon (≡C-H) typically resonates around 65–85 ppm, while the internal carbon attached to the imidazopyridazine ring appears further downfield, around 70–100 ppm.[7]
-
IR Spectroscopy: Two distinct stretches are indicative of a terminal alkyne. A sharp, strong C-H stretch appears around 3260-3330 cm⁻¹, and a weaker C≡C triple bond stretch is observed in the 2100-2260 cm⁻¹ region.[8] The absence of the ~3300 cm⁻¹ peak is a strong indicator of a substituted (internal) alkyne, such as a dimerization product.
-
| Spectroscopic Data Summary for this compound | |
| Technique | Characteristic Signal & Typical Range |
| ¹H NMR | Alkyne Proton (≡C-H) |
| δ 2.0 - 3.5 ppm[7][8] | |
| ¹³C NMR | Terminal Alkyne Carbon (≡C -H) |
| δ 65 - 85 ppm[7] | |
| Internal Alkyne Carbon (C-≡ ) | |
| δ 70 - 100 ppm[7] | |
| FTIR | Alkyne C-H Stretch |
| 3260 - 3330 cm⁻¹ (strong, sharp)[8] | |
| Alkyne C≡C Stretch | |
| 2100 - 2260 cm⁻¹ (weak to medium)[8] |
Section 2: Mass Spectrometry & Fragmentation Analysis
Mass spectrometry is a powerful tool, but the high-energy environment can induce unexpected reactions, especially with a reactive functional group like an alkyne.
FAQ 3: My ESI-MS shows an unexpected peak at [2M+H]⁺ or [2M+Na]⁺. Is this an impurity?
This is very likely the Glaser coupling dimer discussed in the NMR section. The [2M+H]⁺ ion represents the protonated homocoupled product. This side reaction is notoriously common when synthesizing terminal alkynes, especially if the reaction or workup was exposed to air.[3][4]
-
Validation Workflow:
-
Re-examine TLC/LCMS: The dimer is less polar than your monomer. Look for a secondary, higher-Rf spot on your TLC plate or an earlier-eluting peak in reverse-phase LCMS.
-
Check Reaction Conditions: Was the reaction performed under a strictly inert atmosphere (N₂ or Ar)? Was a copper co-catalyst used? Copper(I) salts are particularly effective at promoting this dimerization.[3]
-
MS/MS Analysis: If available, perform an MS/MS experiment on the [2M+H]⁺ peak. The fragmentation pattern should be consistent with the proposed symmetrical dimer structure.
-
FAQ 4: I'm seeing a persistent [M+18]⁺ peak in my mass spectrum. What is it?
An [M+18]⁺ adduct strongly suggests the hydration of the alkyne triple bond to form the corresponding methyl ketone. This can occur under acidic conditions (e.g., during chromatography on silica gel or in the presence of acidic mobile phases for LCMS).
-
Mechanism & Confirmation:
-
The addition of water across the triple bond (Markovnikov addition) yields an enol intermediate, which rapidly tautomerizes to the more stable ketone.
-
Confirmation: Scrutinize the ¹H NMR of the sample. The formation of a methyl ketone will result in a new, sharp singlet integrating to 3 protons, typically in the δ 2.2-2.7 ppm range. This can sometimes overlap with the terminal alkyne proton, so careful integration and 2D NMR (like HMBC) may be necessary to confirm.
-
This decision tree can help diagnose common issues observed during the MS analysis of this compound derivatives.
Caption: Troubleshooting flowchart for common unexpected mass spectrometry signals.
Section 3: Synthesis & Purification Protocols
The success of characterizing these derivatives hinges on obtaining pure material. The synthesis, typically a Sonogashira cross-coupling, and subsequent purification require careful attention to detail.[9]
Protocol: Robust Purification of this compound Derivatives Post-Sonogashira Coupling
This protocol is designed to minimize the formation of common byproducts and remove catalyst residues effectively.
-
Objective: To isolate the pure terminal alkyne, free from homocoupled dimers and residual palladium/copper catalysts.
-
Step-by-Step Methodology:
-
Initial Quench & Catalyst Removal:
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Crucial Step: Wash the organic layer sequentially with:
-
a) A saturated aqueous solution of EDTA or ammonium chloride to chelate and remove the copper(I) catalyst.[10]
-
b) Brine (saturated aq. NaCl).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter through a pad of celite to capture fine palladium residues, and concentrate under reduced pressure.[5][10]
-
-
Flash Column Chromatography:
-
Stationary Phase: Use high-purity silica gel (230-400 mesh). If your compound shows signs of degradation (streaking on TLC), consider neutralizing the silica by preparing a slurry with your eluent containing 0.5% triethylamine, concentrating it, and re-activating it before packing the column.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The exact system should be determined by TLC analysis.
-
Elution: Run the column, collecting fractions and monitoring by TLC. Pool the fractions containing the pure product.
-
-
Final Product Handling:
-
Concentrate the pure fractions under reduced pressure.
-
For long-term storage, keep the solid product under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., 4°C) to prevent degradation.
-
-
References
- 1. Buy this compound | 943320-61-4 [smolecule.com]
- 2. This compound | 943320-61-4 [chemicalbook.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 7. Alkynes | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for the synthesis of 3-ethynylimidazo[1,2-b]pyridazine. This critical heterocyclic building block is a cornerstone in the development of advanced therapeutics, most notably as a key intermediate for the kinase inhibitor Ponatinib.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our partners in research and development. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to overcome challenges during scale-up.
Section 1: Synthesis Overview & Core Strategy
The most robust and widely adopted method for preparing this compound involves a two-stage process. This strategy is designed to maximize yield and purity by using a protected alkyne source, which prevents unwanted side reactions.
-
Stage 1: Sonogashira Cross-Coupling. A 3-halo-imidazo[1,2-b]pyridazine precursor is coupled with a protected acetylene equivalent, typically trimethylsilylacetylene (TMSA).[3][4]
-
Stage 2: Silyl Group Deprotection. The trimethylsilyl (TMS) protecting group is selectively cleaved to reveal the terminal alkyne, yielding the final product.[5][6]
Below is a high-level overview of the synthetic workflow.
Figure 1: General workflow for the synthesis of this compound, starting from precursor synthesis to the final product.
Section 2: Experimental Protocol & Key Decisions (FAQs)
This section addresses common questions regarding the setup and execution of the synthesis.
Question: What is the recommended starting material for the Sonogashira coupling, a 3-bromo or 3-iodo derivative?
Answer: While both 3-bromo- and 3-iodoimidazo[1,2-b]pyridazines are viable, the 3-iodo derivative is generally preferred for scale-up operations. The Carbon-Iodine bond is weaker than the Carbon-Bromine bond, which facilitates a faster rate of oxidative addition to the palladium(0) catalyst. This often translates to milder reaction conditions (lower temperatures), shorter reaction times, and higher yields. The synthesis of the 3-iodo precursor can be achieved by treating the imidazo[1,2-b]pyridazine core with N-iodosuccinimide (NIS).
Question: Why must I use trimethylsilylacetylene (TMSA) instead of acetylene gas?
Answer: There are two primary reasons for using TMSA:
-
Safety and Handling: Acetylene is a flammable and explosive gas that is difficult to handle safely in a standard laboratory setting. TMSA, in contrast, is a liquid with a convenient boiling point (53 °C), making it easy to measure and dispense.[3]
-
Chemical Selectivity: As a terminal alkyne, TMSA possesses an acidic proton. However, the target molecule, this compound, is also a terminal alkyne. Using unprotected acetylene could lead to a double coupling reaction, where the desired product reacts further with the starting halide, leading to symmetric diarylacetylene impurities. The TMS group acts as a "monoprotecting" group for acetylene, ensuring only a single coupling event occurs.[3][7]
Question: Can you provide a reliable, step-by-step protocol for the two main stages?
Answer: Certainly. The following protocols are robust starting points. Optimization may be required based on your specific substrate and scale.
Protocol 1: Sonogashira Coupling of 3-Iodoimidazo[1,2-b]pyridazine with TMSA
-
Inert Atmosphere: To a flame-dried reaction vessel, add 3-iodoimidazo[1,2-b]pyridazine (1.0 eq) and degassed solvent (e.g., THF or 1,4-Dioxane). Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst & Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (CuI, 4-10 mol%), and a suitable base, typically a liquid amine like triethylamine (Et₃N, 2-4 eq).[8][9]
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2-1.5 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring by TLC or LC-MS until the starting halide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically carried forward without further purification.
Protocol 2: TMS Deprotection
-
Dissolution: Dissolve the crude 3-(trimethylsilylethynyl)imidazo[1,2-b]pyridazine from the previous step in a protic solvent like methanol or ethanol.
-
Base Addition: Add a mild base. Anhydrous potassium carbonate (K₂CO₃, 2-3 eq) is a cost-effective and reliable choice.[6] For sensitive substrates where a milder, organic-soluble base is needed, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective and chemoselective.[5]
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup & Purification: Neutralize the base with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is then purified by flash column chromatography on silica gel.
Section 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses the most common failure modes.
Problem: My Sonogashira coupling has stalled or shows very low conversion.
Answer: This is the most frequent issue and can be traced to several factors. Let's diagnose them systematically.
-
Q: Could my catalyst be the problem?
-
A: Yes, this is a primary suspect. Palladium(0) catalysts are sensitive to oxygen. Ensure your catalyst is fresh and was handled under an inert atmosphere. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is occurring. The reaction mixture should typically turn dark. An inactive catalyst will result in no color change. Crucially, the reaction must be maintained under a positive pressure of an inert gas (N₂ or Ar) throughout.[8][9]
-
-
Q: I see a lot of a new, non-polar spot on my TLC plate. What is it?
-
A: You are likely observing alkyne homocoupling (Glaser coupling). This occurs when two molecules of the alkyne couple to form a di-yne. This side reaction is promoted by oxygen in the presence of the copper(I) co-catalyst. To minimize this, ensure your solvents and reaction vessel are rigorously deoxygenated before adding the copper salt.[10] Running the reaction under strict copper-free conditions is an alternative, though this may require different ligands and conditions.[9][11]
-
-
Q: I'm sure my setup is inert. What else could be wrong?
-
A: Check your base and solvent quality. The amine base (e.g., triethylamine) must be anhydrous and pure. Its role is to deprotonate the alkyne and neutralize the HI formed during the catalytic cycle.[12] The solvent must also be anhydrous, as water can interfere with the catalytic intermediates.
-
| Parameter | Standard Condition | Troubleshooting Action |
| Atmosphere | Inert (N₂ or Ar) | Purge solvents and vessel thoroughly; maintain positive pressure. |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Use fresh, high-purity catalyst; handle in a glovebox if possible. |
| Cu(I) Co-catalyst | CuI (4-10 mol%) | Use fresh CuI; ensure rigorous deoxygenation to prevent homocoupling. |
| Base | Triethylamine (2-4 eq) | Use freshly distilled, anhydrous base. |
| Solvent | THF, Dioxane (Anhydrous) | Use freshly dried, degassed solvent. |
| Temperature | 25 - 60 °C | If no reaction at RT, gently heat. High temps can degrade the catalyst. |
Table 1: Summary of Optimized Sonogashira Reaction Conditions and Troubleshooting.
Problem: My deprotection step is incomplete, and I have a mixture of product and TMS-protected material.
Answer: This is usually a straightforward issue of reaction kinetics or stoichiometry.
-
Q: I used K₂CO₃ in methanol, but the reaction is very slow. What should I do?
-
A: Increase the reaction time or consider a stronger base system. K₂CO₃ is effective but can be slow. Ensure you are using at least 2-3 equivalents. If the reaction remains sluggish, switching to a stronger base like DBU (0.1-1.0 eq) in a solvent like acetonitrile can significantly accelerate the cleavage of the Si-C bond.[5] Alternatively, fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are highly effective but can be less selective if other silyl ethers are present in the molecule.[3]
-
Problem: I'm seeing a significant amount of dark, insoluble material after the reaction.
Answer: This is often referred to as "palladium black," which is the precipitated, inactive form of the palladium catalyst. It indicates catalyst decomposition. This can be caused by excessively high temperatures, the presence of oxygen, or impurities in the starting materials. The best solution is prevention: maintain a strict inert atmosphere and avoid overheating the reaction. If it occurs, the insoluble material must be filtered off (e.g., through celite) before aqueous workup to simplify purification.
Section 4: Mechanistic Insights (FAQs)
Question: Can you explain the roles of both palladium and copper in the Sonogashira reaction?
Answer: Certainly. The reaction proceeds via two interconnected catalytic cycles. Understanding this mechanism is key to troubleshooting.
Figure 2: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 3-halo-imidazo[1,2-b]pyridazine. This is the step where the C-X bond is broken and the heterocyclic core is attached to the palladium.[13]
-
The Copper Cycle: Simultaneously, the copper(I) salt coordinates with the terminal alkyne (TMSA). The amine base then deprotonates the alkyne, forming a copper acetylide intermediate. This intermediate is crucial because it is highly effective at transferring the acetylide group to the palladium center in a step called transmetalation.[10][12]
-
The Final Step: After transmetalation, the two organic fragments (the imidazopyridazine and the ethynyl group) are bound to the palladium(II) center. They are then expelled in a final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]
Question: How stable is the final product and how should it be stored?
Answer: this compound is a solid at room temperature and is generally stable. However, like many terminal alkynes, it can be sensitive to prolonged exposure to air, light, and heat, which can lead to gradual polymerization or degradation. For long-term storage, it is recommended to keep the material in a tightly sealed container, under an inert atmosphere (N₂ or Ar), and refrigerated at 4°C.
We trust this guide will serve as a valuable resource in your synthetic endeavors. For further inquiries, please do not hesitate to contact our application support team.
References
- 1. Buy this compound | 943320-61-4 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. DSpace [repository.kaust.edu.sa]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
The Strategic Advantage of the Ethynyl Moiety: A Comparative Guide to 3-Ethynylimidazo[1,2-b]pyridazine and Its Analogs in Kinase Inhibition
In the landscape of contemporary drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities.[1][2] Its derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[2][3] This guide provides an in-depth comparison of 3-ethynylimidazo[1,2-b]pyridazine with other imidazo[1,2-b]pyridazine derivatives, with a particular focus on their application as kinase inhibitors. We will delve into the synthetic strategies, structure-activity relationships (SAR), and provide supporting experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The strategic placement of an ethynyl group at the 3-position of the imidazo[1,2-b]pyridazine core, a key feature of the potent multi-kinase inhibitor Ponatinib, has proven to be a pivotal design element in achieving high-affinity binding and overcoming drug resistance.[2][4] This guide will illuminate the chemical and biological rationale behind this observation through a comparative analysis.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Diverse Biological Activity
The fused heterocyclic system of imidazo[1,2-b]pyridazine offers a unique three-dimensional structure that can be readily functionalized at various positions to modulate its physicochemical and pharmacological properties.[5] The nitrogen atoms within the scaffold provide crucial hydrogen bonding opportunities, while the aromatic nature of the rings allows for π-stacking interactions with biological targets.[6]
The 3-Ethynyl Substituent: A Game-Changer in Kinase Inhibition
The introduction of a carbon-carbon triple bond at the 3-position of the imidazo[1,2-b]pyridazine scaffold has profound implications for its biological activity, most notably demonstrated in the development of Ponatinib (AP24534). This third-generation tyrosine kinase inhibitor was specifically designed to target the T315I "gatekeeper" mutation in the BCR-ABL kinase, a common cause of resistance to other chronic myeloid leukemia (CML) therapies.[2][4]
The linear and rigid nature of the ethynyl linker allows the molecule to extend into a hydrophobic pocket of the kinase domain, circumventing the steric hindrance posed by the bulky isoleucine residue of the T315I mutant.[4][7] This unique structural feature enables Ponatinib to maintain potent inhibitory activity against both wild-type and T315I mutant BCR-ABL.[4]
Comparative Performance: this compound vs. Other Derivatives
The following tables summarize the inhibitory activities of this compound-containing compounds and other imidazo[1,2-b]pyridazine derivatives against various kinases. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
Table 1: Inhibitory Activity against BCR-ABL Kinase
| Compound/Derivative | Target | IC50 (nM) | Reference(s) |
| Ponatinib (AP24534) (contains this compound) | Native BCR-ABL | 0.37-2.0 | [7] |
| Ponatinib (AP24534) (contains this compound) | BCR-ABL (T315I) | 2.0 | [7] |
| Imidazo[1,2-b]pyridazine-based N-phenylbenzamide derivatives | ABL1-kinase | 10.2-12.1 µM | |
| GNF-8625 ((R)-2-phenylpyrrolidine substituted) | WT Kinases | 0.004-5.91 µM | [8] |
Table 2: Inhibitory Activity against Other Kinases
| Compound/Derivative | Target | IC50 (nM) | Reference(s) |
| Ponatinib (AP24534) (contains this compound) | FLT3, VEGFR, PDGFR | Low nM | [6] |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs | Tyk2 JH2 | 817 (for 6b) | [9] |
| Imidazo[1,2-b]pyridazine diaryl urea derivatives (A17, A18) | mTOR | 67 (A17), 62 (A18) | [10] |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines (Compound 20a) | DYRK1A | 50 | [11] |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines (Compound 20a) | CLK1 | 82 | [11] |
| Imidazo[1,2-b]pyridazine derivative (Compound 42) | PI3Kα | 0.06 | [12] |
| Imidazo[1,2-b]pyridazine derivative (Compound 42) | mTOR | 3.12 | [12] |
| Imidazo[1,2-b]pyridazine derivative (II-5) | MNK1 | 2.3 | |
| Imidazo[1,2-b]pyridazine derivative (II-5) | MNK2 | 3.4 | |
| Imidazo[1,2-b]pyridazine derivative (GNF-8625) | TRKA, TRKB, TRKC | 0.004-5.91 µM | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13] A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.
Step 1: Synthesis of 3-Iodoimidazo[1,2-b]pyridazine
A detailed protocol for the synthesis of the 3-iodo precursor is required and can be adapted from literature procedures for the halogenation of the imidazo[1,2-b]pyridazine core.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
Materials: 3-Iodoimidazo[1,2-b]pyridazine, trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine.
-
Procedure:
-
To a solution of 3-iodoimidazo[1,2-b]pyridazine in triethylamine, add trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine.
-
Step 3: Deprotection of the Trimethylsilyl Group
-
Materials: 3-((Trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine, potassium carbonate, methanol.
-
Procedure:
-
Dissolve 3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine in methanol.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the deprotection is complete.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Caption: Synthetic scheme for this compound.
In Vitro BCR-ABL Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against BCR-ABL kinase.
-
Materials: Recombinant BCR-ABL kinase, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP, tyrosine kinase substrate (e.g., Abltide peptide), test compounds, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a reaction mixture containing recombinant BCR-ABL kinase, kinase buffer, and the substrate peptide in a 96-well or 384-well plate.
-
Add the test compounds at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable method, such as the ADP-Glo™ Kinase Assay, which measures luminescence.[10]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for an in vitro BCR-ABL kinase inhibition assay.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay determines the effect of compounds on the proliferation of cancer cell lines, such as K562 (BCR-ABL positive).
-
Materials: K562 cells, RPMI-1640 medium supplemented with 10% fetal bovine serum, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a detergent-based solution).
-
Procedure:
-
Seed K562 cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
References
- 1. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the 3-Ethynylimidazo[1,2-b]pyridazine Scaffold for Kinase Inhibition
Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design
In the realm of targeted therapeutics, protein kinase inhibitors (PKIs) have revolutionized the treatment of numerous diseases, particularly cancer.[1][2] The success of any PKI is fundamentally anchored to its core chemical structure, or "scaffold." This scaffold is not merely an inert framework; it dictates the molecule's orientation within the ATP-binding pocket of the kinase, establishes key hydrogen bonding interactions with the hinge region, and serves as the foundation for synthetic modifications that fine-tune potency, selectivity, and pharmacokinetic properties.[1][3] The imidazo[1,2-b]pyridazine ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating broad biological activities.[4][5][6] This guide focuses on a specific, highly potent variant: the 3-ethynylimidazo[1,2-b]pyridazine scaffold. Its validation is exemplified by its incorporation into the potent, clinically approved pan-kinase inhibitor, Ponatinib.[6][7][8]
This guide provides an in-depth, objective comparison of the this compound scaffold against other well-established kinase inhibitor scaffolds. We will dissect the experimental data that validates its utility and provide detailed protocols for its characterization, offering researchers a comprehensive framework for evaluating and utilizing this promising chemical entity.
The this compound Scaffold: A Structural Overview
The defining feature of this scaffold is the rigid, linear ethynyl (carbon-carbon triple bond) group at the 3-position of the imidazo[1,2-b]pyridazine core.[7][8] This structural element is critical for its function. In the case of Ponatinib, this ethynyl linker was engineered through structure-guided design to access a hydrophobic region of the ABL kinase active site while avoiding a steric clash with the bulky isoleucine side chain of the T315I "gatekeeper" mutant, a mutation that confers resistance to many other ABL inhibitors.[8]
The imidazo[1,2-b]pyridazine core itself is an adenine isostere, adept at forming crucial hydrogen bonds with the kinase hinge region, a feature essential for high-affinity binding.[3][9]
References
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Document: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (CHEMBL5236558) - ChEMBL [ebi.ac.uk]
- 7. Buy this compound | 943320-61-4 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
The 3-Ethynyl Group: A Linchpin in the Structure-Activity Relationship of Imidazo[1,2-b]pyridazine Analogs
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal starting point for the design of potent and selective inhibitors targeting a diverse range of enzymes and receptors. A particularly noteworthy advancement in the evolution of this scaffold has been the introduction of a 3-ethynyl substituent. This seemingly small alkyne moiety has proven to be a critical determinant of activity, profoundly influencing the potency, selectivity, and pharmacokinetic properties of these analogs. This guide provides an in-depth comparison of 3-ethynylimidazo[1,2-b]pyridazine analogs, dissecting their structure-activity relationships (SAR) with a focus on their prominent role as kinase inhibitors, and touching upon their antiviral and other therapeutic applications.
The Strategic Synthesis of a Key Pharmacophore
The construction of this compound analogs hinges on two key synthetic transformations: the formation of the bicyclic imidazo[1,2-b]pyridazine core and the subsequent introduction of the ethynyl group at the C3 position. The core is typically assembled via a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[3] The presence of a halogen on the pyridazine ring is crucial for a successful and high-yield cyclization.[3]
The introduction of the C3-ethynyl group is most commonly achieved through a palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction between a 3-halo-imidazo[1,2-b]pyridazine and a terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.[4] This reaction is highly versatile and tolerates a wide range of functional groups on the scaffold, allowing for the synthesis of a diverse library of analogs.[5]
Dissecting the Structure-Activity Relationship: A Tale of Substitutions
The biological activity of this compound analogs is exquisitely sensitive to substitutions on both the heterocyclic core and the terminal end of the ethynyl group. The following sections provide a comparative analysis of these modifications, with a primary focus on their impact on kinase inhibition.
The Indispensable Role of the 3-Ethynyl Moiety
The 3-ethynyl group is a cornerstone of the high potency observed in many imidazo[1,2-b]pyridazine-based kinase inhibitors. Its rigid, linear geometry allows it to penetrate deep into the hydrophobic back pocket of the ATP-binding site of many kinases, forming crucial van der Waals interactions.[4] This is exemplified by the third-generation tyrosine kinase inhibitor, Ponatinib (AP24534), which features a this compound core.[4][6] Ponatinib was specifically designed to overcome the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to earlier generations of inhibitors. The ethynyl linker provides the necessary structural flexibility for the molecule to adapt to the mutated active site.[1]
Modifications at the C6 Position: Tuning for Potency and Selectivity
The C6 position of the imidazo[1,2-b]pyridazine ring offers a valuable handle for modulating the pharmacological profile of these analogs. Introduction of various substituents at this position can significantly impact potency, selectivity, and physicochemical properties. For instance, in the development of TYK2 pseudokinase ligands, the introduction of anilino and substituted (2-oxo-1,2-dihydropyridin-3-yl)amino groups at the C6 position led to highly potent and selective inhibitors.[7][8]
The table below compares the activity of Ponatinib and a selection of its analogs, highlighting the importance of the substituents on the phenyl ring attached to the ethynyl group and the overall molecular architecture.
| Compound | Key Structural Features | Target Kinase(s) | IC50 (nM) | Reference |
| Ponatinib | This compound core | Native ABL | 0.37 | [6] |
| ABL (T315I mutant) | 2.0 | [6] | ||
| SRC | 5.4 | [6] | ||
| VEGFR2 | 1.5 | [6] | ||
| FGFR1 | 2.2 | [6] | ||
| PDGFRα | 1.1 | [6] | ||
| Ponatinib Analog (CS6) | Introduction of bulkier groups on the terminal phenyl ring | RIPK1 | ~70 | [1] |
| Phosphorylated Abl | >10,000 | [1] | ||
| TYK2 Inhibitor (Compound 6) | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) and 3-cyclopropyl | TYK2 JH2 | Kᵢ = 0.024 | [7] |
This table presents a selection of data to illustrate SAR trends. For a comprehensive list of activities, please refer to the cited literature.
Beyond Kinase Inhibition: Antiviral and Other Activities
While the primary focus of SAR studies on this compound analogs has been on kinase inhibition, this scaffold also exhibits other important biological activities. Certain 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives, which are structurally related to the 3-ethynyl analogs, have demonstrated potent in vitro activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). This suggests that the 3-position is a critical site for antiviral activity, although more research is needed to establish a clear SAR for the 3-ethynyl series against viral targets. Furthermore, the parent imidazo[1,2-b]pyridazine scaffold has been explored for its potential as ligands for β-amyloid plaques, relevant to Alzheimer's disease.[3]
Experimental Protocols for Robust Comparison
To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of this compound analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of a target kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., ABL, SRC)
-
Specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant kinase, and the substrate peptide.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Phospho-Protein Analysis (Western Blot)
This assay assesses the on-target effect of an inhibitor within a cellular context by measuring the phosphorylation status of a downstream substrate of the target kinase.
Objective: To confirm that the test compound inhibits the target kinase activity in living cells.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against the total substrate and a loading control (e.g., β-actin) to ensure equal loading.
-
Quantify the band intensities to determine the level of substrate phosphorylation relative to the total substrate and loading control.
Protocol 3: Synthesis of this compound via Sonogashira Coupling
This protocol provides a general procedure for the key C-C bond-forming reaction.
Objective: To synthesize a this compound analog from a 3-halo precursor.
Materials:
-
3-Bromoimidazo[1,2-b]pyridazine derivative
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., diisopropylamine or triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the 3-bromoimidazo[1,2-b]pyridazine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, CuI, and the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynylimidazo[1,2-b]pyridazine.
-
If a silyl-protected alkyne was used, deprotection can be achieved using a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol).
Conclusion
The this compound scaffold represents a highly successful platform for the development of potent and selective therapeutic agents, particularly kinase inhibitors. The structure-activity relationship studies have unequivocally demonstrated the critical role of the 3-ethynyl group in achieving high potency by enabling key interactions within the hydrophobic regions of the target's active site. Furthermore, strategic modifications at the C6 position have proven to be an effective strategy for fine-tuning the pharmacological profile of these analogs. The robust synthetic methodologies and well-established assay protocols provide a solid foundation for the continued exploration and optimization of this remarkable class of compounds. As our understanding of the intricate molecular interactions deepens, the this compound scaffold will undoubtedly continue to be a source of novel and impactful medicines.
References
- 1. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smolecule.com [smolecule.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Ethynylimidazo[1,2-b]pyridazine Compounds in Preclinical Research
Introduction: The Rise of the Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery
The imidazo[1,2-b]pyridazine ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biological macromolecules.[1] This bicyclic heterocyclic structure serves as the core of numerous compounds with potent and diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][2] The significance of this scaffold was solidified with the FDA approval of Ponatinib (Iclusig®), a multi-kinase inhibitor built upon a 3-ethynylimidazo[1,2-b]pyridazine core, for the treatment of chronic myeloid leukemia (CML).[3] This success has spurred considerable interest in the development of novel derivatives targeting various key signaling pathways implicated in human diseases.
This guide provides a comprehensive comparison of this compound compounds and their derivatives based on their performance in both in vitro and in vivo studies. We will delve into their efficacy as inhibitors of critical cellular kinases such as mTOR, TAK1, and BTK, and compare their activity with established alternative inhibitors. Furthermore, this guide will provide detailed, field-proven experimental protocols to ensure the reproducibility and validation of the presented data, embodying the principles of scientific integrity.
In Vitro Studies: Unraveling Potency and Selectivity
The initial evaluation of novel therapeutic agents invariably begins with rigorous in vitro testing to determine their intrinsic potency against the intended molecular target and their selectivity across the broader kinome. For imidazo[1,2-b]pyridazine derivatives, a variety of biochemical and cell-based assays are employed to quantify their inhibitory activity.
Comparative Analysis of Kinase Inhibition
The this compound scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. The following table summarizes the in vitro activity of representative compounds against several key kinase targets, alongside a comparison with other known inhibitors.
| Compound/Alternative | Target Kinase | Assay Type | IC50/GI50 (nM) | Cell Line(s) | Reference |
| Compound 26 | TAK1 | Biochemical | 55 | - | [4][5] |
| Takinib | TAK1 | Biochemical | 187 | - | [4][5] |
| Compound 27f | Mps1 | Cellular | 0.70 | - | [6][7] |
| Compound 27f | - | Antiproliferative | 6.0 | A549 | [6][7] |
| Compound A18 | mTOR | Biochemical | 62 | - | [8] |
| Compound A17 | mTOR | Biochemical | 67 | - | [8] |
| Compound 22 | BTK | Biochemical | 1.3 | - | [3][9] |
| Ponatinib | BCR-ABL | Cellular | <10 | MV4-11 | [8] |
| Imatinib | BCR-ABL | Cellular | >1000 (for T315I) | T315I mutant | [8] |
Causality Behind Experimental Choices: The selection of biochemical assays provides a direct measure of the compound's ability to inhibit the purified kinase, offering a clean assessment of potency. Cellular assays, on the other hand, provide a more physiologically relevant context by evaluating the compound's ability to penetrate cell membranes and inhibit the target in its natural environment. The use of cancer cell lines such as A549 (non-small cell lung cancer) is critical for assessing the antiproliferative effects of these compounds.[8]
Signaling Pathway Modulation
To validate that the observed antiproliferative effects are a direct consequence of target engagement, Western blotting is employed to probe the phosphorylation status of downstream substrates in the relevant signaling pathway. For instance, potent mTOR inhibitors from the imidazo[1,2-b]pyridazine class have been shown to suppress the phosphorylation of AKT and the ribosomal protein S6.[8]
Caption: Inhibition of the mTOR signaling pathway by imidazo[1,2-b]pyridazine compounds.
Experimental Protocol: In Vitro mTOR Kinase Assay
This protocol describes a self-validating system for assessing the inhibitory potential of imidazo[1,2-b]pyridazine compounds against mTOR kinase.
-
Cell Culture and Lysis:
-
Culture HEK293T cells to sub-confluency in DMEM supplemented with 10% FBS.
-
Lyse the cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.
-
-
Immunoprecipitation of mTORC1:
-
Incubate the cell lysate with an anti-Raptor antibody to specifically pull down the mTORC1 complex.
-
Capture the antibody-mTORC1 complex using Protein A/G agarose beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated mTORC1 complex with a high-salt buffer to remove endogenous inhibitors.
-
Resuspend the beads in a kinase assay buffer containing a known concentration of the imidazo[1,2-b]pyridazine test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP and a recombinant substrate (e.g., 4E-BP1).
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Detection and Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for phosphorylated 4E-BP1.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
In Vivo Studies: Assessing Efficacy and Therapeutic Potential
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and overall tolerability in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
Comparative Analysis of Antitumor Efficacy
The antitumor activity of imidazo[1,2-b]pyridazine derivatives has been demonstrated in various xenograft models. The following table provides a comparative overview of their in vivo efficacy.
| Compound | Dose & Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| Compound A17 | Not specified | A549 | Obvious anticancer effect | [8] |
| Compound 22 | 15 mg/kg, daily | Not specified | Complete tumor regression in 7/10 mice | [3][9] |
| Ponatinib | 30 mg/kg, daily | T315I BCR-ABL BaF3 | More effective than single agent | [8] |
Causality Behind Experimental Choices: The A549 human non-small cell lung carcinoma xenograft model is widely used due to its robust growth characteristics and its relevance to a prevalent form of lung cancer.[8][10] The choice of daily oral administration for many of these compounds reflects the desired route of administration for patient convenience in a clinical setting.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an imidazo[1,2-b]pyridazine compound in a xenograft model.
Caption: A typical workflow for in vivo efficacy studies in a xenograft mouse model.
Experimental Protocol: A549 Xenograft Model for Efficacy Assessment
This protocol provides a detailed methodology for assessing the in vivo antitumor efficacy of a novel imidazo[1,2-b]pyridazine derivative.
-
Animal Husbandry and Cell Preparation:
-
House immunodeficient mice (e.g., BALB/c nude) in a specific pathogen-free environment.
-
Culture A549 cells and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of serum-free media and Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 A549 cells into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the imidazo[1,2-b]pyridazine compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Administer the compound or vehicle daily at the predetermined dose.
-
-
Data Collection and Analysis:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²) / 2.
-
Record the body weight of the mice twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.
-
Comparison with Alternatives and Future Perspectives
The this compound scaffold has demonstrated significant promise in the development of targeted therapies. As shown in the comparative data, derivatives of this scaffold often exhibit nanomolar potency against key cancer-driving kinases, rivaling or even surpassing the activity of other established inhibitors. For example, the TAK1 inhibitor derived from this scaffold showed superior potency compared to Takinib.[4][5]
The future of drug discovery with this scaffold lies in the continued exploration of structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties. The modular nature of its synthesis allows for the systematic modification of substituents at various positions of the ring system, enabling the fine-tuning of its biological activity.[1] Furthermore, the development of covalent and allosteric inhibitors based on the imidazo[1,2-b]pyridazine core could lead to compounds with improved durability of response and reduced off-target effects.
Conclusion
The this compound scaffold represents a highly validated and versatile platform for the design of novel kinase inhibitors. The extensive body of in vitro and in vivo data highlights its potential to yield potent and selective therapeutic agents for a range of diseases, particularly cancer. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate and advance new compounds based on this remarkable chemical entity.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ponatinib and Other Inhibitors Targeting BCR-ABL: A Guide for Researchers
Abstract
The development of tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL oncoprotein has fundamentally transformed the prognosis for patients with Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). However, the emergence of drug resistance, primarily through mutations in the ABL kinase domain, has driven the development of successive generations of inhibitors. This guide provides a detailed, head-to-head comparison of the third-generation TKI, Ponatinib, against first- and second-generation inhibitors such as Imatinib, Dasatinib, and Nilotinib. We will dissect their mechanisms of action, comparative potency against wild-type and mutated BCR-ABL, resistance profiles, and the key experimental data that underpins our understanding of their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of the landscape of BCR-ABL inhibition.
The Oncogenic Driver: Understanding the BCR-ABL Signaling Cascade
CML and Ph+ ALL are characterized by a specific chromosomal translocation, t(9;22)(q34;q11), which creates the Philadelphia chromosome.[1] This event results in the fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, producing the BCR-ABL fusion protein.[2] The resultant protein possesses a constitutively active tyrosine kinase domain that drives aberrant downstream signaling, leading to uncontrolled cell proliferation and survival.[3] The kinase activates a multitude of pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT, which are critical for leukemogenesis.
References
- 1. Using induced pluripotent stem cells as a replacement for in vivo models to screen novel therapies which target self-renewal pathways in chronic myeloid leukaemia | NC3Rs [nc3rs.org.uk]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 3-Ethynylimidazo[1,2-b]pyridazine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. An ideal inhibitor potently engages its intended target while minimizing interactions with the broader kinome to reduce off-target effects and potential toxicity. This guide provides an in-depth comparative analysis of the cross-reactivity profile of kinase inhibitors built on the 3-ethynylimidazo[1,2-b]pyridazine scaffold, with a particular focus on the well-characterized multi-targeted inhibitor, Ponatinib (AP24534).
We will objectively compare its performance with other established kinase inhibitors, providing supporting experimental data and detailed protocols to enable a comprehensive understanding of its selectivity and guide future drug discovery efforts.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound core is a key pharmacophore in a number of potent kinase inhibitors.[1] Its rigid, planar structure, facilitated by the carbon-carbon triple bond, allows for precise positioning within the ATP-binding pocket of various kinases, enabling strong interactions.[2][3] This scaffold gained prominence with the development of Ponatinib, a pan-inhibitor of the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, which is notoriously difficult to inhibit, especially in the presence of the T315I "gatekeeper" mutation.[2][3] The ethynyl linker in Ponatinib was specifically designed to circumvent the steric hindrance posed by the isoleucine residue in the T315I mutant.[2][3] Beyond BCR-ABL, this versatile scaffold has been incorporated into inhibitors targeting a range of other kinases, including Focal Adhesion Kinase (FAK), Aurora kinases, and Transforming growth factor-β activated kinase 1 (TAK1).[1][4][5]
Comparative Kinase Cross-Reactivity Profiles
To understand the selectivity of this compound-based inhibitors, we will use Ponatinib as a representative example and compare its kinome profile with other well-established BCR-ABL tyrosine kinase inhibitors (TKIs), namely Dasatinib and Nilotinib. These inhibitors are chosen for their clinical relevance and their distinct selectivity profiles.
Ponatinib is a multi-targeted kinase inhibitor, a characteristic that can be both a therapeutic advantage and a liability.[6][7] Its broader activity spectrum, while effective against resistant cancers, can also lead to off-target toxicities.[6] Dasatinib is also a multi-targeted inhibitor, but with a different off-target profile, while Nilotinib is generally considered more selective than Ponatinib and Dasatinib.[8][9]
Below is a table summarizing the inhibitory activity (IC50 values in nM) of Ponatinib, Dasatinib, and Nilotinib against a panel of selected kinases. This data is compiled from various preclinical studies and provides a snapshot of their respective cross-reactivity profiles.
| Kinase Target | Ponatinib (IC50, nM) | Dasatinib (IC50, nM) | Nilotinib (IC50, nM) |
| Primary Target | |||
| ABL | 0.37[5] | <1 | 20 |
| ABL (T315I Mutant) | 2.0[5] | >1000 | >3000 |
| Key Off-Targets | |||
| SRC | 5.4[5] | 0.8 | 179 |
| LYN | <10 | 0.5 | >1000 |
| PDGFRα | 1.1[5] | 28 | 65 |
| VEGFR2 | 1.5[5] | 16 | 327 |
| FGFR1 | 2.2[5] | 80 | >1000 |
| c-KIT | 12.5[10] | 12 | 125 |
| FLT3 | 10-20 (approx.)[11] | 22 | 410 |
| Aurora Kinases | No significant inhibition[2] | - | - |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes.
From this data, several key insights emerge:
-
Potency against T315I: Ponatinib is unique in its potent inhibition of the ABL T315I mutant, a major mechanism of resistance to other TKIs.[2][3]
-
Multi-Targeted Nature: Ponatinib demonstrates potent, low nanomolar inhibition against a range of receptor tyrosine kinases, including members of the VEGFR, FGFR, and PDGFR families, as well as SRC family kinases.[2][5] This broad spectrum of activity contributes to its efficacy in various malignancies but also to its side-effect profile, such as cardiovascular toxicity.[6]
-
Distinct Selectivity: Compared to Dasatinib and Nilotinib, Ponatinib has a distinct off-target profile. For instance, while both Ponatinib and Dasatinib are potent SRC inhibitors, Ponatinib also strongly inhibits FGFR and VEGFR, which are less potently inhibited by Dasatinib and Nilotinib.[2][11]
-
Aurora Kinase Sparing: Notably, kinase selectivity studies have shown that Ponatinib does not inhibit Aurora kinases, which distinguishes it from some other T315I inhibitors that were in development.[2]
Visualizing Kinase Inhibition: A Conceptual Workflow
The process of determining the cross-reactivity profile of a kinase inhibitor is a systematic endeavor. The following diagram illustrates a typical workflow.
Caption: A conceptual workflow for determining the cross-reactivity profile of a kinase inhibitor.
Experimental Protocols for Kinase Inhibitor Profiling
To ensure scientific integrity, the protocols used for kinase inhibitor profiling must be robust and self-validating. Below are detailed, step-by-step methodologies for key experiments.
In Vitro Biochemical Kinase Assay (Radiometric Filter Binding Assay)
This method is often considered the "gold standard" for its direct measurement of enzymatic activity.[12]
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
Protocol:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the kinase of interest, the specific substrate peptide, and the kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add the this compound-based inhibitor at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing and Detection:
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase's ATP pocket.[13]
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. This brings the Eu-donor and the fluorescent acceptor on the tracer into close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound-based inhibitor in the assay buffer.
-
Prepare a solution containing the kinase and the Eu-labeled antibody.
-
Prepare a solution of the fluorescently labeled tracer.
-
-
Assay Assembly:
-
In a low-volume 384-well plate, add the inhibitor solution.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding to reach equilibrium.
-
-
Detection:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Measure the emission from both the europium donor (e.g., at 615 nm) and the fluorescent acceptor (e.g., at 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.[1]
Principle: The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. In the absence of an inhibitor, the tracer binds to the kinase-NanoLuc® fusion, bringing the energy donor (luciferase) and acceptor (fluorescent tracer) into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). An inhibitor that enters the cell and binds to the target kinase will displace the tracer, causing a loss of BRET signal.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the kinase-NanoLuc® fusion protein and plate them in a 96-well cell culture plate.
-
Allow the cells to adhere and express the fusion protein overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-based inhibitor.
-
Add the inhibitor to the cells and incubate for a specified period (e.g., 2 hours) to allow for cell entry and target binding.
-
-
Tracer and Substrate Addition:
-
Add the fluorescent tracer to the cells.
-
Immediately before reading, add the NanoLuc® substrate.
-
-
Detection:
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of filtering wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to determine the cellular IC50 value, which reflects target engagement in a physiological context.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly effective core for the design of potent kinase inhibitors, exemplified by the clinical success of Ponatinib. This guide has demonstrated that while inhibitors based on this scaffold can achieve high potency against their primary targets, they often exhibit a multi-targeted profile, interacting with a range of other kinases.
A thorough understanding of this cross-reactivity is crucial for both optimizing the therapeutic window of these inhibitors and anticipating potential off-target liabilities. The experimental protocols detailed herein provide a robust framework for researchers to conduct their own comprehensive profiling studies.
Future drug discovery efforts focused on the this compound scaffold should aim to modulate its selectivity profile. By systematically exploring structure-activity relationships, it may be possible to design next-generation inhibitors that retain the potent on-target activity while minimizing interactions with kinases associated with adverse effects. Such endeavors will be critical in realizing the full therapeutic potential of this privileged chemical scaffold.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The BCR::ABL1 tyrosine kinase inhibitors ponatinib and nilotinib differentially affect endothelial angiogenesis and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 10. AP 24534 | Abl Kinase | Tocris Bioscience [tocris.com]
- 11. Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 3-Ethynylimidazo[1,2-b]pyridazine Derivatives
In the landscape of kinase inhibitor discovery, the 3-ethynylimidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, giving rise to potent inhibitors of a diverse range of kinases implicated in oncology and inflammatory diseases. However, the very nature of the ATP-binding pocket, the target of most kinase inhibitors, presents a significant challenge: achieving selectivity. Off-target effects, where a compound interacts with kinases other than its intended target, can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits through polypharmacology. This guide provides a comparative analysis of the off-target effects of prominent this compound derivatives, offering insights into their selectivity profiles and the experimental methodologies used to elucidate them. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their pursuit of novel therapeutics.
The this compound Scaffold: A Double-Edged Sword
The this compound core is a key pharmacophore in a number of clinically and preclinically important kinase inhibitors. Its rigid, planar structure allows for favorable interactions within the kinase ATP-binding site. The ethynyl group at the 3-position provides a crucial vector for substitution, enabling the fine-tuning of potency and selectivity.
The most notable derivative is Ponatinib (AP24534) , a pan-BCR-ABL inhibitor designed to overcome the T315I gatekeeper mutation in chronic myeloid leukemia (CML).[1] However, its potent, multi-targeted nature is a classic example of the scaffold's capacity for broad kinase inhibition. Beyond its intended target, Ponatinib is known to inhibit a spectrum of other kinases, including FLT3, VEGFR, PDGFR, FGFR, and SRC family kinases.[2] This broad activity contributes to its efficacy in certain contexts but is also linked to significant adverse effects.[3]
More recently, the imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors with improved selectivity for other kinase targets, including:
-
Anaplastic Lymphoma Kinase (ALK): Novel macrocyclic derivatives have demonstrated potent inhibition of wild-type and resistant ALK mutants.[4]
-
Transforming Growth Factor-β-activated Kinase 1 (TAK1): 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have emerged as potent TAK1 inhibitors with activity against multiple myeloma.[5][6]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs) and CDC-like Kinases (CLKs): Disubstituted imidazo[1,2-b]pyridazines have shown selectivity for these kinases.[2]
-
Tyrosine Kinase 2 (TYK2): Allosteric inhibitors targeting the pseudokinase domain of TYK2 have been developed from this scaffold.[7]
The critical question for drug developers is how the substitution patterns on the imidazo[1,2-b]pyridazine core influence the off-target profile. Understanding these structure-selectivity relationships is paramount for designing safer and more effective kinase inhibitors.
Comparative Analysis of Off-Target Profiles
To provide a clear comparison, the following table summarizes the known on-target and significant off-target activities of representative this compound derivatives. It is important to note that a direct head-to-head comparison across a comprehensive kinase panel is not always available in the public domain. This data is synthesized from multiple studies, and the screening panels and assay conditions may vary.
| Derivative (Primary Target) | On-Target IC50 (nM) | Key Off-Targets | Off-Target IC50/Inhibition | Reference(s) |
| Ponatinib (BCR-ABL) | 0.37-2.0 (BCR-ABL WT & mutants) | FLT3, c-KIT, FGFR1, PDGFRα, VEGFR2, SRC | 2.5 (FLT3), 10 (c-KIT), 1.1 (FGFR1), 1.1 (PDGFRα), 1.5 (VEGFR2), 5.4 (SRC) | [1],[2] |
| O-10 (ALK) | 2.6 (ALK WT), 6.4 (G1202R), 23 (L1196M/G1202R) | Data from a full kinome scan is not publicly available. | Not specified in provided results. | [4] |
| Compound 26 (TAK1) | 55 | Data from a full kinome scan is not publicly available. | More potent than Takinib (IC50 = 187 nM). | [5] |
| Compound 17 (DYRK1A) | Potent cellular inhibitor | Selective over much of the kinome. | Specific off-target IC50s not provided. | [2] |
| Compound 29 (TYK2 JH2) | Highly potent (nanomolar) | PDE4 | Selectivity achieved through structural modification. | [7] |
Expert Interpretation:
The data clearly illustrates the spectrum of selectivity that can be achieved with the imidazo[1,2-b]pyridazine scaffold. Ponatinib's broad activity profile, while effective against resistant cancers, necessitates careful patient monitoring due to the potential for off-target related toxicities. The development of more targeted inhibitors like the ALK and TAK1 derivatives showcases successful strategies to mitigate widespread off-target effects. For instance, the macrocyclization strategy employed for the ALK inhibitor O-10 likely constrains the molecule's conformation, leading to enhanced selectivity. Similarly, the strategic placement of a morpholine group in the TAK1 inhibitor (compound 26) appears to improve both potency and, potentially, selectivity.[5] The TYK2 inhibitor (compound 29) represents a different approach, achieving selectivity by targeting the less conserved pseudokinase domain, thereby avoiding competition with ATP in the highly conserved catalytic domain of other kinases.[7]
Methodologies for Assessing Off-Target Effects
A robust assessment of off-target effects is a cornerstone of modern drug discovery. Several orthogonal experimental approaches are employed to build a comprehensive selectivity profile.
Kinase Profiling Assays (Biochemical)
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.
Workflow: Microfluidic Mobility Shift Assay
This technique offers a high-throughput and precise method for determining inhibitor potency.
Caption: Workflow for Kinase Profiling using a Microfluidic Mobility Shift Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate buffer (e.g., DMSO).
-
Reaction Mixture Preparation: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Initiate Reaction: Add the test compound to the reaction mixture and incubate at a controlled temperature for a specific duration (e.g., 60 minutes at room temperature).
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Microfluidic Separation: Load the reaction mixture onto a microfluidic chip. An electric field is applied, causing the phosphorylated (product) and non-phosphorylated (substrate) peptides to separate based on their charge and size.
-
Detection: As the separated peptides pass a detection point, they are excited by a laser, and the emitted fluorescence is measured.
-
Data Analysis: The ratio of the product and substrate peak heights is used to calculate the percentage of kinase inhibition for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The choice of a fluorescently labeled substrate allows for sensitive and direct detection. The microfluidic format offers high throughput, low sample consumption, and precise quantification, making it ideal for screening against large kinase panels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.
Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the treated cell suspension and heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using a method that does not denature proteins (e.g., freeze-thaw cycles).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Trustworthiness of the Protocol: This protocol is self-validating as a change in the thermal stability of the target protein is a direct consequence of ligand binding. The inclusion of a vehicle control is essential to differentiate compound-specific effects from other experimental variables.
Chemical Proteomics (Kinobeads)
This approach uses affinity chromatography with immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. The off-target profile of a free compound is determined by its ability to compete with the kinobeads for binding to specific kinases.
Workflow: Kinobeads-based Off-Target Profiling
Caption: Workflow for Kinobeads-based Chemical Proteomics.
Step-by-Step Protocol:
-
Cell Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase activity and protein complexes.
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of the free test compound.
-
Kinobeads Pulldown: Add the kinobeads to the lysate and incubate to allow for the binding of kinases whose ATP-binding sites are not occupied by the test compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the eluted kinases.
-
Data Analysis: The abundance of each identified kinase is measured for each concentration of the test compound. A decrease in the amount of a kinase pulled down by the beads with increasing compound concentration indicates that the compound is binding to that kinase in a competitive manner. This data is used to generate competition binding curves and determine apparent dissociation constants (Kd).
Authoritative Grounding: This unbiased approach allows for the discovery of novel and unexpected off-targets without the need for specific antibodies for each kinase. The use of quantitative mass spectrometry provides a highly sensitive and accurate readout.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of potent kinase inhibitors. While the flagship compound, Ponatinib, demonstrates broad multi-kinase activity, ongoing research has successfully yielded derivatives with significantly improved selectivity for targets such as ALK, TAK1, and TYK2. This highlights the "tunability" of the scaffold and the power of medicinal chemistry to mitigate off-target effects.
For researchers in this field, a multi-pronged approach to off-target profiling is essential. Initial broad screening using biochemical kinase panels provides a global view of selectivity. This should be followed by cell-based target engagement assays like CETSA to confirm activity in a more physiologically relevant context. For an unbiased discovery of novel off-targets, chemical proteomics approaches offer unparalleled depth.
The future of kinase inhibitor development will undoubtedly involve a greater emphasis on designing compounds with precisely tailored polypharmacology. By understanding and controlling the off-target effects of scaffolds like the this compound, we can move closer to a new generation of safer and more effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine
Introduction
3-Ethynylimidazo[1,2-b]pyridazine is a pivotal heterocyclic building block in modern medicinal chemistry, most notably serving as a key intermediate in the synthesis of the potent tyrosine kinase inhibitor, Ponatinib.[1][2] The unique structural motif of the imidazo[1,2-b]pyridazine core, coupled with the reactive ethynyl group, makes it a valuable scaffold for the development of novel therapeutics. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound, offering a critical evaluation of each route's efficiency, scalability, and underlying chemical principles. The insights presented herein are intended to assist researchers, chemists, and process development professionals in selecting the optimal synthetic strategy for their specific research and development needs.
Method 1: The Sonogashira Coupling Approach
The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[3] In the context of this compound synthesis, this approach is a convergent and widely employed strategy. The general workflow involves the palladium-catalyzed cross-coupling of a 3-halo-imidazo[1,2-b]pyridazine with a suitable terminal or protected alkyne, followed by a deprotection step if necessary.
Workflow for the Sonogashira Coupling Approach
Caption: Workflow for the Sonogashira coupling approach.
Detailed Experimental Protocols
Step 1a: Synthesis of 3-Bromoimidazo[1,2-b]pyridazine
The bromination at the C3 position of the imidazo[1,2-b]pyridazine core is typically achieved using N-bromosuccinimide (NBS) as the brominating agent.[4]
-
Protocol: To a solution of imidazo[1,2-b]pyridazine in a suitable solvent such as acetonitrile, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford 3-bromoimidazo[1,2-b]pyridazine. A quantitative yield has been reported for this reaction.[4]
Step 1b: Synthesis of 3-Iodoimidazo[1,2-b]pyridazine
For the Sonogashira coupling, the iodo-substituted precursor is often more reactive than its bromo counterpart. N-iodosuccinimide (NIS) is the reagent of choice for this transformation.[5][6]
-
Protocol: Imidazo[1,2-b]pyridazine is dissolved in dimethylformamide (DMF), and N-iodosuccinimide (1.2 equivalents) is added.[6] The reaction mixture is heated to 80°C and stirred overnight under an inert atmosphere.[6] After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields 3-iodoimidazo[1,2-b]pyridazine.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
Trimethylsilyl (TMS)-acetylene is a commonly used protected alkyne in Sonogashira couplings due to its stability and ease of handling.[3]
-
Protocol: To a solution of 3-iodoimidazo[1,2-b]pyridazine in a solvent mixture such as THF and triethylamine, add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[7] The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. After completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product, 3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine, is then purified.
Step 3: Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This can be achieved under mild basic conditions or with a fluoride source.[8][9]
-
Protocol: The silylated intermediate is dissolved in a solvent such as methanol or a mixture of methanol and THF. A base like potassium carbonate (K₂CO₃) is added, and the mixture is stirred at room temperature.[6][8] Alternatively, tetrabutylammonium fluoride (TBAF) in THF can be used for deprotection.[8] The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the product is purified to yield this compound.
Method 2: Synthesis from Pyridazin-3-one
An alternative, more linear approach to this compound commences from pyridazin-3-one. This multi-step synthesis avoids the direct halogenation and Sonogashira coupling on the pre-formed imidazo[1,2-b]pyridazine core.[10]
Workflow for the Synthesis from Pyridazin-3-one
Caption: Workflow for the synthesis from pyridazin-3-one.
Detailed Experimental Protocols
Step 1: Reaction of Pyridazin-3-one with 2-Chloroethylamine
-
Protocol: Under alkaline conditions, pyridazin-3-one is reacted with 2-chloroethylamine or its hydrochloride salt.[10] The reaction is carried out in a suitable solvent like toluene with a base such as triethylamine at a temperature of 50-70°C to yield Compound I.[10]
Step 2: Halogenation
-
Protocol: Compound I is then halogenated, for instance, using N-bromosuccinimide (NBS) in the presence of an initiator like azobisisobutyronitrile (AIBN) at 35-50°C to afford Compound II.[10]
Step 3: Formation of an Active Ester
-
Protocol: The halogenated intermediate (Compound II) is reacted with sodium p-toluenesulfonate in a solvent such as DMF or DMSO at a temperature between 100-150°C, with potassium iodide added as a catalyst, to generate the active esterified Compound III.[10]
Step 4: Introduction of the Ethynyl Group
-
Protocol: In the final step, Compound III is dissolved in an aprotic solvent in a closed pressure vessel. Acetylene gas is introduced under alkaline conditions to furnish the final product, this compound.[10]
Performance Comparison
| Parameter | Method 1: Sonogashira Coupling | Method 2: From Pyridazin-3-one |
| Starting Materials | Imidazo[1,2-b]pyridazine, protected alkyne | Pyridazin-3-one, 2-chloroethylamine, acetylene gas |
| Key Reactions | Halogenation, Sonogashira coupling, Deprotection | N-alkylation, Halogenation, Esterification, Acetylene introduction |
| Number of Steps | 3 | 4 |
| Reagents & Catalysts | NBS/NIS, Pd catalyst, Cu(I) co-catalyst, various bases | Triethylamine, NBS, AIBN, Sodium p-toluenesulfonate, KI |
| Scalability | Generally good, but may require optimization of catalyst loading for large-scale production. | The use of acetylene gas in a pressure vessel may pose challenges for large-scale industrial production. |
| Reported Yields | Individual step yields are generally good to excellent (e.g., bromination can be quantitative). Overall yield is competitive. | Specific yields for each step are detailed in patent literature.[10] |
| Advantages | Convergent synthesis, well-established and versatile reaction, allows for late-stage introduction of the ethynyl group. | Utilizes inexpensive and readily available starting materials.[10] |
| Disadvantages | Requires a transition metal catalyst which can be costly and requires removal from the final product. The synthesis of the 3-halo precursor is an additional step. | A more linear synthesis with more steps. The final step involves handling of flammable acetylene gas under pressure. |
Expert Insights and Causality
The choice between these two synthetic routes is often dictated by the specific requirements of the project, including scale, cost, and available equipment.
-
For laboratory-scale synthesis and derivatization, the Sonogashira coupling approach (Method 1) offers greater flexibility. The modularity of this method allows for the synthesis of a variety of 3-alkynyl-imidazo[1,2-b]pyridazine derivatives by simply changing the alkyne coupling partner. The higher reactivity of 3-iodoimidazo[1,2-b]pyridazine compared to the 3-bromo analogue in the Sonogashira coupling is a key consideration for optimizing reaction conditions and can often lead to higher yields and faster reaction times.[3] The choice of palladium catalyst and ligands is also crucial and can be tailored to the specific substrates to maximize efficiency.
-
For large-scale industrial production, the synthesis from pyridazin-3-one (Method 2) might be attractive due to the use of cheaper starting materials.[10] However, the handling of acetylene gas under pressure requires specialized equipment and stringent safety protocols, which could be a significant drawback. The overall process efficiency would need to be carefully evaluated, considering the number of steps and the yield of each transformation.
Conclusion
Both the Sonogashira coupling of a 3-halo-imidazo[1,2-b]pyridazine and the multi-step synthesis from pyridazin-3-one represent viable pathways to the important pharmaceutical intermediate, this compound. The Sonogashira approach offers a more convergent and flexible route, ideal for research and the synthesis of diverse analogues. The alternative synthesis from pyridazin-3-one presents a potentially more cost-effective, albeit more linear and potentially more hazardous, option for large-scale production. The selection of the optimal method will depend on a careful consideration of factors such as scale, cost, safety, and the desired level of molecular diversity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. CN111004240B - Synthetic method of ponatinib intermediate 3-ethynylimidazo [1,2-b ] pyridazine - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Ethynylimidazo[1,2-b]pyridazine
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 3-Ethynylimidazo[1,2-b]pyridazine, a key intermediate in the synthesis of vital therapeutics like the kinase inhibitor Ponatinib, is a compound whose unique structure necessitates a thorough understanding of its reactivity for proper handling and disposal.[1][2] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in its specific chemical properties and established laboratory safety principles. Our objective is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Compound Identification and Hazard Profile
Before handling any chemical, a complete understanding of its identity and associated hazards is paramount. The key characteristics of this compound are summarized below.
| Property | Data | Source(s) |
| CAS Number | 943320-61-4 | [3][4][5][6] |
| Molecular Formula | C₈H₅N₃ | [4][5][7] |
| Molecular Weight | 143.15 g/mol | [1][3][4][5] |
| Physical Appearance | Light yellow to off-white solid | [3] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [5][8] |
| Hazard Statements | H302: Harmful if swallowed | [5][6][8][9] |
| H315: Causes skin irritation | [5][6][8][9] | |
| H319: Causes serious eye irritation | [5][6][8][9] | |
| H335: May cause respiratory irritation | [5][6][8][9] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | [5][6][8] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6][8] |
The Chemical Rationale: Understanding the Risks
The disposal procedure for this compound is dictated by the reactivity of its two key structural features: the imidazo[1,2-b]pyridazine core and the terminal ethynyl (alkyne) group .
-
Imidazo[1,2-b]pyridazine Core: This fused nitrogen-containing heterocyclic system is a common scaffold in pharmacologically active molecules.[10][11][12][13] Like many nitrogenous organic compounds, its primary disposal hazard relates to its behavior during incineration. Incomplete combustion can lead to the formation of toxic nitrogen oxides (NOx).[14] Therefore, high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases is the preferred method of destruction.
-
Terminal Ethynyl Group: The hydrogen atom on a terminal alkyne is weakly acidic.[15] When exposed to certain metal ions, particularly heavy metals like silver, copper(I), and mercury, it can be deprotonated to form highly unstable and shock-sensitive metal acetylides.[16][17][18] This presents a significant explosion risk. Therefore, it is critically important that waste containing this compound is never mixed with solutions or waste streams containing heavy metal salts.
Mandatory Safety Protocols
A thorough risk assessment must be conducted before handling or disposing of this compound. The following personal protective equipment (PPE) and handling precautions are mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders outside of a fume hood or ventilated enclosure, a NIOSH-approved respirator with an appropriate particulate filter is required to mitigate the risk of respiratory irritation.[6][9]
Handling
-
All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid generating dust.
-
Ensure a safety shower and eyewash station are readily accessible.
Step-by-Step Disposal and Decontamination Workflow
Disposal must be approached systematically to ensure safety and compliance. The following protocols outline the procedures for segregating and preparing waste for collection by your institution's Environmental Health & Safety (EHS) department.
Protocol 1: Segregation and Packaging of Chemical Waste
-
Identify Waste Streams: Create designated, clearly labeled waste containers for the following categories:
-
Solid Waste: Unused or expired this compound, contaminated weighing paper, and any contaminated solid materials (e.g., silica gel from chromatography).
-
Liquid Waste (Non-halogenated): Solutions of the compound in solvents like ethanol, DMSO, or acetone.[3]
-
Liquid Waste (Halogenated): Solutions of the compound in solvents like dichloromethane or chloroform.
-
Sharps & Labware: Contaminated vials, pipette tips, and needles.
-
-
Package Solid Waste:
-
Place solid waste into a robust, sealable polyethylene bag or container.
-
Do not overfill.
-
Securely close the primary container and place it inside a second, larger labeled waste container (secondary containment).
-
-
Package Liquid Waste:
-
Use only approved chemical waste containers provided by your EHS department.
-
Crucially, ensure the liquid waste stream does not contain any heavy metal salts.
-
Do not mix incompatible waste streams.
-
Fill containers to no more than 80% capacity to allow for vapor expansion.
-
Securely cap the container.
-
-
Labeling:
-
Label every waste container clearly with a "Hazardous Waste" label.
-
List all chemical constituents by their full name (no abbreviations) and their approximate concentrations. For example: "Waste Acetone with this compound (~5 mg/mL)".
-
Date the label when the first drop of waste is added.
-
-
Storage and Collection:
-
Store sealed waste containers in a designated satellite accumulation area.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Contact your institution's EHS department for pickup and final disposal, which will typically involve high-temperature incineration.
-
Protocol 2: Spill Management
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For powders, gently cover with a plastic-backed absorbent pad. For liquids, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill. Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Neutralize/Absorb: Wearing appropriate PPE, gently sweep the solid material or absorbed liquid into a designated waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of waste containing this compound.
Caption: Decision tree for waste segregation and disposal.
References
- 1. Buy this compound | 943320-61-4 [smolecule.com]
- 2. This compound | 943320-61-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H5N3 | CID 46838760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 943320-61-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 3-Ethynyl-Imidazo[1,2-b]pyridazine | 943320-61-4 [sigmaaldrich.com]
- 9. achmem.com [achmem.com]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 14. fishersci.com [fishersci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Personal protective equipment for handling 3-Ethynylimidazo[1,2-b]pyridazine
Comprehensive Safety and Handling Guide: 3-Ethynylimidazo[1,2-b]pyridazine
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound (CAS No. 943320-61-4). The core philosophy of this document is that robust safety is not a checklist but a self-validating system of engineering controls, rigorous procedures, and personal protective equipment (PPE). Given its role as a key intermediate in the synthesis of potent pharmaceuticals like the kinase inhibitor Ponatinib, this compound must be handled with a heightened level of caution appropriate for potentially highly potent active pharmaceutical ingredients (HPAPIs).[1][2]
The guidance herein moves beyond mere compliance, embedding a deep understanding of why each step is critical to ensure the safety of laboratory personnel and the integrity of the research.
Hazard Identification and Risk Assessment
This compound is a heterocyclic organic solid.[2][3] While comprehensive toxicological data is not publicly available, supplier safety data sheets (SDS) provide a baseline for hazard assessment.[4][5][6] The primary risks are associated with its irritant properties and potential for harm if inhaled, ingested, or absorbed.
Its classification as a GHS07 hazard indicates that it is harmful and an irritant.[7] The precautionary principle dictates that due to its use in oncology drug development, it should be treated as a potent compound until proven otherwise.[8][9]
Table 1: Summary of Known Hazards
| Hazard Type | GHS Classification | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed | Ingestion may lead to adverse health effects. | [4][6][7] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can cause inflammation and irritation. | [4][6][7] |
| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can result in significant irritation. | [4][6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. |[4][5][7] |
The Containment Philosophy: Engineering Controls First
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the first or only line of defense.[10] For potent compounds, the primary objective is containment through robust engineering controls to minimize the generation and dispersal of airborne particles.[9]
-
Primary Engineering Control: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood or a ventilated balance enclosure (VBE).[8][11] For operations with a higher risk of aerosolization, a glovebox or containment isolator is the preferred method.[8][10]
-
Facility Design: Work should be conducted in a designated area with restricted access to minimize traffic and potential for cross-contamination. Air pressure differentials can also be used to ensure contaminants flow away from cleaner areas.[8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all procedures involving this compound. The selection is based on a risk-based approach that assumes potential high potency.[8][12]
Respiratory Protection
As stated, engineering controls are the primary means of respiratory protection. A respirator should not be necessary for routine operations conducted within a proper fume hood. However, a respiratory protection program must be in place for non-routine events, such as spill cleanup. This requires medical evaluation, training, and fit-testing for specific respirator types (e.g., an N95 or P100 filtering facepiece).[12][13]
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and liquid splashes.[14][15] All eye protection must meet the ANSI Z87.1 standard.[13]
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a higher risk of splashing or energetic reactions, such as when handling larger quantities (>1 liter) or working with pressurized systems.[15]
Hand Protection
Due to the risk of skin irritation and potential for absorption, robust hand protection is critical.[16]
-
Double Gloving: Always wear two pairs of powder-free nitrile gloves. This practice allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
-
Glove Selection: Check manufacturer-specific chemical resistance charts to ensure nitrile is appropriate for the solvents being used. For work with chemicals of unknown toxicity, a more resistant glove, such as a flexible laminate, can be worn under a standard nitrile glove.[15]
-
Procedure: Change the outer glove immediately upon known contamination or after handling the compound for extended periods. Never wear gloves outside the designated laboratory area to prevent contaminating common surfaces.[16]
Body Protection
-
Disposable Gown: A disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs is required. This provides superior protection against powder contamination compared to a standard cotton lab coat, which can become saturated.[14] The gown should be worn over personal clothing.
-
Full Coverage: Ensure that personal clothing covers all exposed skin. Long pants are mandatory; shorts or skirts are not permitted.[15]
Foot Protection
-
Closed-Toe Shoes: Shoes must be non-perforable and fully enclose the foot.[13][15]
-
Shoe Covers: Disposable shoe covers should be worn when working in a designated potent compound handling area and removed upon exiting to prevent tracking contaminants to other areas.[14]
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and, critically, taking off PPE is vital to prevent cross-contamination.
Step-by-Step PPE Protocol
-
Preparation: Enter the designated handling area.
-
Donning (Putting On):
-
Put on inner nitrile gloves.
-
Put on the disposable gown, ensuring full coverage.
-
Put on shoe covers.
-
Put on chemical splash goggles.
-
Put on a face shield (if required).
-
Put on outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
-
Handling: Perform all chemical manipulations inside the designated engineering control (e.g., fume hood).
-
Doffing (Taking Off) - At the exit of the designated area:
-
Remove outer gloves, peeling them off without touching the outside surface. Dispose of them immediately in the designated potent waste container.
-
Remove the face shield and goggles. Clean and store them appropriately.
-
Remove the disposable gown and shoe covers by rolling them away from the body to contain contaminants. Dispose of them immediately.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Safe handling workflow for potent compounds.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous and potent.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and wipes must be collected in a dedicated, clearly labeled, sealed waste bag or container. Many facilities recommend double-bagging potent waste.[8]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, properly labeled hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures for potent chemical waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and outer gloves. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By integrating these engineering controls, personal protective equipment, and rigorous procedures, researchers can confidently and safely handle this compound, protecting themselves and advancing their critical work in drug development.
References
- 1. This compound | 943320-61-4 [chemicalbook.com]
- 2. Cas 943320-61-4,this compound | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. 943320-61-4|this compound|BLD Pharm [bldpharm.com]
- 6. achmem.com [achmem.com]
- 7. 3-Ethynyl-Imidazo[1,2-b]pyridazine | 943320-61-4 [sigmaaldrich.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. agnopharma.com [agnopharma.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
